Isostearamidopropyl morpholine lactate
Description
Structure
2D Structure
Properties
CAS No. |
72300-24-4 |
|---|---|
Molecular Formula |
C28H56N2O5 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide |
InChI |
InChI=1S/C25H50N2O2.C3H6O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27;1-2(4)3(5)6/h24H,3-23H2,1-2H3,(H,26,28);2,4H,1H3,(H,5,6) |
InChI Key |
VLYOPPUVUMQIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1.CC(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathway and Mechanism of Isostearamidopropyl Morpholine Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and analytical considerations for Isostearamidopropyl Morpholine (B109124) Lactate (B86563), a widely used antistatic agent and conditioner in the cosmetics and personal care industries.
Introduction
Isostearamidopropyl Morpholine Lactate is the lactic acid salt of isostearamidopropyl morpholine. It is valued for its conditioning properties, compatibility with anionic surfactants, and its non-irritating nature, making it suitable for a variety of rinse-off and leave-on formulations.[1] Its synthesis is a two-step process involving an amidation reaction followed by a neutralization step.
Synthesis Pathway
The synthesis of this compound proceeds in two primary stages:
-
Amidation: Isostearic acid is reacted with N-aminopropylmorpholine to form the intermediate, isostearamidopropyl morpholine. This is a condensation reaction where a molecule of water is eliminated.[2][3]
-
Neutralization: The resulting amido-amine intermediate is then neutralized with lactic acid in an aqueous medium to form the final salt, this compound.[2][3]
Below is a diagram illustrating the overall synthesis pathway.
Caption: Overall synthesis pathway of this compound.
Reaction Mechanism
3.1. Amidation Mechanism
The amidation of isostearic acid with N-aminopropylmorpholine is a nucleophilic acyl substitution reaction. The primary amine of N-aminopropylmorpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon of isostearic acid. This is typically a thermally driven condensation reaction where the removal of water is crucial to drive the equilibrium towards the formation of the amide product. While the reaction can proceed without a catalyst at elevated temperatures, industrial processes may utilize a catalyst to improve the reaction rate and yield.
The generalized mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine of N-aminopropylmorpholine attacks the carbonyl carbon of isostearic acid, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to one of the oxygen atoms of the tetrahedral intermediate.
-
Elimination of Water: The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: A base (which can be another molecule of the amine reactant) removes a proton from the nitrogen atom to yield the final amide product, isostearamidopropyl morpholine.
Caption: Generalized mechanism for the amidation of isostearic acid.
3.2. Neutralization Mechanism
The neutralization step is a straightforward acid-base reaction. The tertiary amine of the morpholine ring in isostearamidopropyl morpholine is basic and readily accepts a proton from the carboxylic acid group of lactic acid. This results in the formation of an ammonium (B1175870) lactate salt.
Caption: Mechanism for the neutralization of the intermediate with lactic acid.
Experimental Protocols
While specific proprietary industrial processes may vary, the following are representative experimental protocols for the synthesis of this compound based on established chemical principles.
4.1. Step 1: Synthesis of Isostearamidopropyl Morpholine (Amidation)
-
Materials:
-
Isostearic Acid (1 mole equivalent)
-
N-Aminopropylmorpholine (1 to 1.05 mole equivalents)
-
Nitrogen gas supply
-
-
Apparatus:
-
A reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a Dean-Stark trap to collect water.
-
-
Procedure:
-
Charge the reaction vessel with isostearic acid.
-
Begin stirring and heat the isostearic acid to approximately 60-70°C to melt it.
-
Once molten, slowly add the N-aminopropylmorpholine to the vessel under a nitrogen blanket to prevent oxidation. A slight molar excess of the amine can be used to ensure complete reaction of the fatty acid.
-
Increase the temperature of the reaction mixture to 160-180°C.
-
Maintain this temperature and continue stirring. The water of condensation will begin to collect in the Dean-Stark trap.
-
The reaction is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a specified limit (e.g., < 5 mg KOH/g). This typically takes several hours.
-
Once the reaction is complete, the crude isostearamidopropyl morpholine is cooled.
-
4.2. Step 2: Synthesis of this compound (Neutralization)
-
Materials:
-
Crude Isostearamidopropyl Morpholine (from Step 1)
-
Lactic Acid (typically an 88% aqueous solution)
-
Deionized Water
-
-
Apparatus:
-
A stirred tank reactor.
-
-
Procedure:
-
Charge the stirred tank reactor with the calculated amount of deionized water.
-
Heat the water to 50-60°C.
-
Slowly add the molten crude isostearamidopropyl morpholine to the heated water with good agitation to form a dispersion.
-
Slowly add the required amount of lactic acid to neutralize the amido-amine. The amount of lactic acid is calculated based on the amine value of the crude intermediate.
-
The mixture is stirred until a clear, homogeneous solution is obtained.
-
The final product is typically a 25% aqueous solution of this compound.[2][3]
-
Quantitative Data
The following table summarizes key quantitative data for the synthesis and final product.
| Parameter | Value | Reference |
| Reactant Molar Ratio (Amidation) | Isostearic Acid : N-Aminopropylmorpholine | 1 : 1 to 1 : 1.05 |
| Reaction Temperature (Amidation) | 160 - 180 °C | |
| Final Product Concentration | 25% active solution in water | [2][3] |
| Typical Unreacted Isostearic Acid | < 0.2% | [2] |
| Typical Unreacted N-Aminopropylmorpholine | < 0.15% | [2] |
Analytical Methods and Quality Control
Quality control is essential to ensure the purity and performance of the final product. The following analytical techniques are commonly employed:
-
Acid Value Titration: Used to monitor the progress of the amidation reaction by quantifying the amount of unreacted isostearic acid.
-
Amine Value Titration: Used to determine the amount of basic nitrogen in the isostearamidopropyl morpholine intermediate, which is necessary to calculate the required amount of lactic acid for neutralization.
-
High-Performance Liquid Chromatography (HPLC): A crucial method for quality control to determine the purity of the final product and quantify any related substances.[4]
-
Gas Chromatography (GC): Employed to detect and quantify volatile impurities, such as residual reactants.[4]
-
Water Content (Karl Fischer Titration): To determine the water content in the final aqueous solution.
Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to quality control.
References
An In-depth Technical Guide to the Physicochemical Properties of Isostearamidopropyl Morpholine Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearamidopropyl morpholine (B109124) lactate (B86563) is a quaternary ammonium (B1175870) salt that finds its primary application in the cosmetics and personal care industry.[1][2][3] It is the lactic acid salt of isostearamidopropyl morpholine.[1][2] This document provides a comprehensive overview of its core physicochemical properties, synthesis, and relevant technical data for researchers and formulation scientists. While it is predominantly used as an antistatic and conditioning agent in hair care products, an understanding of its physicochemical characteristics is crucial for its effective and safe utilization in various formulations.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of Isostearamidopropyl morpholine lactate is presented in Table 1. It is important to note that while some data is available from experimental sources, other values are based on computational estimations.
| Property | Value | Data Type | Source(s) |
| Chemical Name | 2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide | IUPAC Name | [6] |
| CAS Number | 72300-24-4; 133651-38-4 | Experimental | [1][6] |
| Molecular Formula | C28H56N2O5 | --- | [6] |
| Molecular Weight | Approximately 500 g/mol ; 500.8 g/mol ; 500.76 g/mol | Experimental & Computed | [1][4][6][7] |
| Appearance | Yellow to clear liquid | Experimental | [5] |
| Solubility | Miscible in water; Soluble in water | Experimental | [4][8] |
| Water Solubility | 3.871 mg/L @ 25 °C | Estimated | [9] |
| Melting Point | Not Available | --- | [10][11] |
| Boiling Point | Not Available | --- | [10][11] |
| LogP | 6.17230 | Estimated | |
| pH | 5.5 - 6.5 | Experimental | [8] |
| Flash Point | >200ºF | Experimental (TCC) | [8] |
Synthesis
This compound is synthesized through a two-step process.[1][4] This process involves a condensation reaction followed by a neutralization step.
Experimental Protocol: Synthesis of this compound
Step 1: Condensation Reaction
The first step is the condensation of isostearic acid with aminopropylmorpholine. This reaction forms the intermediate, isostearamidopropyl morpholine, and releases water as a byproduct.[1][4]
-
Reactants: Isostearic acid and aminopropylmorpholine.
-
Process: The reactants are combined and heated, leading to an amidation reaction where the carboxylic acid group of isostearic acid reacts with the primary amine group of aminopropylmorpholine to form an amide bond.
-
Byproduct: Water.
Step 2: Neutralization
The resulting isostearamidopropyl morpholine is then neutralized with lactic acid in an aqueous medium.[1][4]
-
Reactants: Isostearamidopropyl morpholine and lactic acid.
-
Process: The intermediate from the condensation step is mixed with lactic acid in water. The acidic lactate group protonates the tertiary amine on the morpholine ring, forming the lactate salt.
-
Final Product: A 25% aqueous solution of this compound is typically produced.[1][4]
Commercial batches of this compound may contain small amounts of unreacted starting materials, typically around 0.15% aminopropylmorpholine and 0.2% isostearic acid.[1][4]
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Mechanism of Action and Applications
The primary function of this compound in formulations is as an antistatic and conditioning agent.[2][5] Its molecular structure, featuring a hydrophobic isostearic tail and a hydrophilic morpholine lactate head, provides surfactant properties.[4] The cationic nature of the molecule allows it to adsorb onto negatively charged surfaces, such as hair, thereby reducing static electricity and improving combability.[5] The isostearic chain contributes to a conditioning effect by forming a thin film on the hair shaft.[4]
It is commonly used in a variety of hair care products, including shampoos, conditioners, and styling gels, typically at concentrations ranging from 0.5% to 5%.[4]
Safety and Toxicology
This compound has been assessed for its safety in cosmetic applications. Acute oral toxicity studies in rats have shown it to be non-toxic.[1] It is reported to be minimally irritating to eyes and mildly irritating to the skin.[1][2] While the parent amine, morpholine, can be a sensitizer, this compound itself has not been shown to cause sensitization.[1][2] Importantly, N-nitroso impurities, which can be a concern with morpholine derivatives, have not been detected in commercial products.[1][4] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in rinse-off cosmetic products at the current practices of use and concentration.[1] However, the data were considered insufficient to support its safety in leave-on products.[1]
Conclusion
This compound is a well-characterized cosmetic ingredient with established physicochemical properties that make it an effective antistatic and conditioning agent. Its synthesis is a straightforward two-step process. While extensive toxicological data for pharmaceutical applications are not available, its safety profile in rinse-off cosmetic formulations is well-documented. For researchers and drug development professionals, this compound may serve as an interesting excipient where surface modifying properties are desired, though further investigation into its properties and safety in a pharmaceutical context would be necessary.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. specialchem.com [specialchem.com]
- 4. Isostearamidopropyl morpholine (72300-23-3) for sale [vulcanchem.com]
- 5. This compound [benchchem.com]
- 6. This compound | C28H56N2O5 | CID 44144737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 9. This compound, 72300-24-4 [thegoodscentscompany.com]
- 10. nbinno.com [nbinno.com]
- 11. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Molecular Structure and Characterization of Isostearamidopropyl Morpholine Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Synthesis
Isostearamidopropyl Morpholine Lactate (CAS Numbers: 133651-38-4, 72300-24-4) is the lactic acid salt of isostearamidopropyl morpholine.[1] Its formation is a two-step process involving the condensation of isostearic acid with N-aminopropylmorpholine to yield the amidoamine intermediate, followed by neutralization with lactic acid.
Table 1: Molecular and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide | PubChem |
| Molecular Formula | C₂₈H₅₆N₂O₅ | PubChem |
| Molecular Weight | ~500.76 g/mol | PubChem |
| SMILES | CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1.CC(C(=O)O)O | PubChem |
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of the Isostearamidopropyl Morpholine cation and the Lactate anion.
Characterization
The characterization of this compound would typically involve a suite of analytical techniques to confirm its structure and purity. While a complete set of published experimental data for this specific molecule is elusive, the following sections detail the expected results and provide generalized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isostearoyl Chain | ||
| -CH₃ (terminal) | 0.8 - 0.9 | 14 - 23 |
| -CH₂- (bulk chain) | 1.2 - 1.4 | 25 - 35 |
| -CH₂-C=O | 2.1 - 2.4 | ~36 |
| Propyl Linker | ||
| -C(=O)NH-CH₂- | 3.2 - 3.4 | ~39 |
| -CH₂-CH₂-CH₂- | 1.6 - 1.8 | ~26 |
| -CH₂-N(morpholine) | 2.4 - 2.6 | ~58 |
| Morpholine Ring | ||
| -N-CH₂-CH₂-O- | 3.6 - 3.8 (O-CH₂) | ~67 (O-CH₂) |
| 2.4 - 2.6 (N-CH₂) | ~54 (N-CH₂) | |
| Lactate | ||
| -CH₃ | 1.3 - 1.5 | ~21 |
| -CH(OH)- | 4.0 - 4.3 | ~69 |
Note: These are predicted values based on the analysis of similar long-chain amidoamines and the individual precursors. Actual experimental values may vary.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Lactate) | Stretching | 3500 - 3200 (broad) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Alkyl) | Stretching | 2960 - 2850 |
| C=O (Amide I) | Stretching | 1680 - 1630 |
| N-H (Amide II) | Bending | 1570 - 1515 |
| C-O (Lactate) | Stretching | 1260 - 1000 |
| C-N (Amine/Amide) | Stretching | 1250 - 1020 |
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrument: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ (Isostearamidopropyl Morpholine) | ~411.4 |
| [M]⁻ (Lactate) | ~89.0 |
Note: In a typical electrospray ionization (ESI) mass spectrum, the salt would dissociate, and the individual cation and anion would be observed.
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with the possible addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire spectra in both positive and negative ion modes to detect the cation and anion, respectively.
-
Scan a mass range appropriate for the expected ions (e.g., m/z 50-1000).
-
-
Data Processing: Analyze the resulting mass spectra to identify the molecular ions and any significant fragment ions.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and subsequent characterization of this compound.
Conclusion
This compound is a complex cationic surfactant with a well-defined molecular structure. While comprehensive, publicly available experimental characterization data is limited, this guide provides a robust framework for its analysis. The predicted spectral data and detailed experimental protocols herein offer a solid foundation for researchers and professionals in the fields of cosmetic science and drug development to confidently identify and characterize this important molecule. Further research to publish the experimental NMR, FT-IR, and MS data of the pure compound would be a valuable contribution to the scientific community.
References
Spectroscopic Profile of Isostearamidopropyl Morpholine Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic characteristics of Isostearamidopropyl Morpholine (B109124) Lactate (B86563), a complex amphoteric surfactant. Due to the limited availability of direct experimental spectra for this specific salt, this document presents a comprehensive predicted spectroscopic profile based on the analysis of its constituent parts—the isostearamidopropyl morpholine cation and the lactate anion—and data from structurally analogous compounds. This guide includes predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for Isostearamidopropyl Morpholine Lactate. These predictions are derived from established principles of spectroscopy and data from related fatty amides, N-substituted morpholines, and lactic acid.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Isostearoyl Chain | |||
| Terminal CH₃ | 0.85 - 0.90 | t | |
| -(CH₂)n- | 1.20 - 1.40 | m | Bulk methylene (B1212753) protons of the fatty acid chain. |
| CH₂-C=O | 2.15 - 2.25 | t | Methylene group alpha to the carbonyl. |
| Propyl Linker | |||
| -C(=O)NH-CH₂- | 3.20 - 3.30 | q | Coupled to adjacent CH₂ and NH. |
| -NH-CH₂-CH₂-CH₂-N- | 1.60 - 1.75 | p | Central methylene of the propyl linker. |
| -CH₂-N(morpholine)- | 2.40 - 2.50 | t | Methylene group attached to the morpholine nitrogen. |
| Amide | |||
| -C(=O)NH- | 7.50 - 8.00 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |
| Morpholine Ring | |||
| -N-CH₂-CH₂-O- | 3.65 - 3.75 | t | Methylene groups adjacent to the oxygen atom. |
| -N(propyl)-CH₂-CH₂-O- | 2.50 - 2.60 | t | Methylene groups adjacent to the nitrogen atom. |
| Lactate | |||
| CH₃-CH(OH)- | 1.30 - 1.40 | d | Methyl group of lactate. |
| CH₃-CH(OH)- | 4.00 - 4.10 | q | Methine proton of lactate. |
| -OH and -COOH | Variable | br s | Highly dependent on solvent and concentration; may exchange with water. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| Isostearoyl Chain | ||
| Terminal CH₃ | ~14 | |
| -(CH₂)n- | 22 - 32 | A series of peaks for the methylene carbons. |
| CH₂-C=O | ~36 | |
| Carbonyl | ||
| -C=O | ~173 | Amide carbonyl. |
| Propyl Linker | ||
| -C(=O)NH-CH₂- | ~39 | |
| -NH-CH₂-CH₂-CH₂-N- | ~26 | |
| -CH₂-N(morpholine)- | ~57 | |
| Morpholine Ring | ||
| -N-CH₂-CH₂-O- | ~67 | Carbons adjacent to oxygen. |
| -N(propyl)-CH₂-CH₂-O- | ~54 | Carbons adjacent to nitrogen. |
| Lactate | ||
| CH₃-CH(OH)- | ~21 | |
| CH₃-CH(OH)- | ~68 | |
| -COOH | ~178 | Carboxylate carbon. |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300 - 3500 | N-H stretch | Amide | Medium, Broad |
| 2850 - 3000 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong |
| ~1735 | C=O stretch | Carboxylic Acid (Lactate) | Strong |
| ~1640 | C=O stretch (Amide I) | Amide | Strong |
| ~1550 | N-H bend (Amide II) | Amide | Medium |
| 1050 - 1150 | C-O stretch | Ether (Morpholine) | Strong |
| 1150 - 1250 | C-N stretch | Amine (Morpholine) | Medium |
Predicted Mass Spectrometry (MS) Data
For Electrospray Ionization (ESI) in positive ion mode, the expected parent ion would be the protonated Isostearamidopropyl Morpholine cation.
-
Predicted [M+H]⁺ of Isostearamidopropyl Morpholine: m/z ≈ 411.42
Table 4: Predicted Key Fragment Ions in MS/MS Analysis
| Predicted m/z | Proposed Fragment Structure/Loss |
| ~324 | Loss of the morpholine group |
| ~282 | Cleavage of the propyl linker |
| ~100 | Morpholinomethyl cation [CH₂N(CH₂CH₂)₂O]⁺ |
| ~86 | Morpholine fragment |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).
-
Gently vortex or sonicate the vial to ensure complete dissolution. Due to the surfactant nature of the compound, gentle heating may be required to reduce viscosity and aid dissolution.
-
Using a Pasteur pipette, transfer the clear solution into a clean, 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added.
2.1.2. Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-1.5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
2.1.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is highly viscous, gently warm it to ensure good contact.
-
Apply pressure using the ATR accessory's pressure arm to ensure uniform contact between the sample and the crystal.
2.2.2. Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
2.2.3. Data Processing
-
The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Label the significant peaks corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
2.3.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution should be completely clear and free of any particulates.
-
If necessary, add a small amount of formic acid (0.1% v/v) to the final solution to promote protonation for positive ion mode analysis.
2.3.2. Data Acquisition (Electrospray Ionization - ESI)
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Mode: Positive ion mode is recommended to observe the protonated molecule.
-
Parameters:
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.
-
Drying Gas (N₂) Temperature: 200-300 °C.
-
Mass Range: m/z 50 - 1000.
-
-
MS/MS (Tandem Mass Spectrometry):
-
Select the parent ion of interest (e.g., m/z 411.42) in the first mass analyzer.
-
Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies to obtain a fragmentation pattern.
-
2.3.3. Data Processing
-
Process the acquired mass spectra to identify the monoisotopic mass of the parent ion.
-
Analyze the MS/MS spectra to identify the major fragment ions and propose fragmentation pathways.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analyses described above.
Caption: General experimental workflows for NMR, IR, and MS analysis.
Caption: Logical relationship between spectroscopic techniques and derived information.
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Isostearamidopropyl Morpholine Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
Isostearamidopropyl morpholine (B109124) lactate (B86563) is the lactic acid salt of isostearamidopropyl morpholine.[1] It is a complex molecule that combines a long fatty acid chain (isostearic acid), a morpholine ring, a propyl linker, and a lactate salt. This structure imparts its surfactant and conditioning properties.
Table 1: Physical and Chemical Properties of Isostearamidopropyl Morpholine Lactate
| Property | Value | Source |
| CAS Number | 72300-24-4 | [4][5][6] |
| Molecular Formula | C28H56N2O5 | [7] |
| Appearance | Yellow to clear liquid | [2] |
| Melting Point | Not Available | [4] |
| Boiling Point | Not Available | [4] |
| Flash Point | Not Available | [4] |
Thermal Stability
Quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not publicly available. However, material safety data sheets (MSDS) consistently state that the compound is stable under recommended storage conditions.[8]
General assessments indicate that significant thermal degradation is not expected under normal use conditions in cosmetic formulations. The energy of the amide and ether linkages within the molecule suggests a degree of thermal robustness. However, without specific experimental data, the precise onset temperature of decomposition and the kinetics of this process remain unknown.
Degradation Profile
The degradation of this compound can theoretically proceed through several pathways, primarily hydrolysis of the amide bond and cleavage of the morpholine ring at elevated temperatures.
Hydrolytic Degradation
The amide linkage in the isostearamidopropyl moiety is susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. This would lead to the formation of isostearic acid and N-(3-aminopropyl)morpholine. The lactate salt can also dissociate in aqueous solutions.
Thermal Degradation
At sufficiently high temperatures, the molecule will undergo thermal decomposition. While specific degradation products have not been documented in the literature, potential decomposition pathways could involve:
-
Amide Bond Cleavage: Leading to the formation of isostearic acid and an amine-containing fragment.
-
Morpholine Ring Opening: This would be a more energetic process but could occur at high temperatures, leading to a variety of smaller, volatile compounds.
-
Decomposition of the Lactate Moiety: Lactic acid can dehydrate to form acrylic acid or undergo other decomposition reactions at elevated temperatures.
A material safety data sheet indicates that there are no known hazardous decomposition or byproducts.[8]
Experimental Protocols for Stability Assessment
To fully characterize the thermal stability and degradation profile of this compound, a suite of analytical techniques would be required. The following are proposed experimental protocols based on standard methods for the analysis of similar compounds.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.
-
Methodology:
-
A sample of this compound (5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is performed under a controlled atmosphere, typically nitrogen, to assess thermal decomposition, and then in an oxidative atmosphere (air) to evaluate oxidative stability.
-
The mass of the sample is recorded continuously as a function of temperature.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting point, glass transition, and decomposition events by measuring the heat flow to or from the sample.
-
Methodology:
-
A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.
-
The differential heat flow between the sample and the reference is measured.
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
-
Objective: To identify and quantify the degradation products formed under specific stress conditions (e.g., elevated temperature, UV light, hydrolysis).
-
Methodology:
-
This compound is subjected to stress conditions (e.g., heated in an oven at a specific temperature for a defined period).
-
The stressed sample is dissolved in a suitable solvent.
-
The solution is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
A gradient elution method is employed to separate the parent compound from its degradation products.
-
The eluent is directed to a mass spectrometer to identify the chemical structures of the separated compounds based on their mass-to-charge ratio and fragmentation patterns.
-
Logical Workflow for Stability and Degradation Analysis
The following diagram illustrates a logical workflow for a comprehensive investigation into the thermal stability and degradation profile of this compound.
Conclusion
While this compound is considered stable for its intended applications in the personal care industry, a detailed public record of its thermal stability and degradation profile is lacking. The information available from safety data sheets provides a general assurance of stability under normal conditions but does not offer the quantitative data required for advanced formulation development or for a comprehensive risk assessment under extreme conditions. The experimental protocols and workflow outlined in this guide provide a framework for researchers and drug development professionals to generate the necessary data to fully understand the thermal behavior of this compound. Such studies would be invaluable for optimizing manufacturing processes, ensuring long-term product stability, and expanding the application of this compound into new areas where thermal stress may be a critical factor.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound [benchchem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. lookchem.com [lookchem.com]
- 5. specialchem.com [specialchem.com]
- 6. This compound, 72300-24-4 [thegoodscentscompany.com]
- 7. This compound | C28H56N2O5 | CID 44144737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemmanagement.ehs.com [chemmanagement.ehs.com]
An In-depth Technical Guide to the Solubility of Isostearamidopropyl Morpholine Lactate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isostearamidopropyl morpholine (B109124) lactate (B86563) is a cationic surfactant and conditioning agent utilized primarily in the cosmetics and personal care industries. Its efficacy in formulations is intrinsically linked to its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility characteristics of Isostearamidopropyl morpholine lactate. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical solubility profile based on the molecule's chemical structure, presents a qualitative solubility summary, and details a robust experimental protocol for determining precise solubility in a range of organic solvents. This guide is intended to be a foundational resource for formulation scientists, chemists, and researchers working with this compound.
Introduction to this compound
This compound is the lactic acid salt of isostearamidopropyl morpholine. Its chemical structure comprises a long, branched, hydrophobic isostearamidopropyl tail and a polar, hydrophilic morpholine lactate headgroup. This amphiphilic nature dictates its behavior as a surfactant. It is typically supplied as a 25% aqueous solution.[1] The molecule's structure suggests it will exhibit solubility in polar solvents and limited solubility in nonpolar organic solvents.
Theoretical Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., water, ethanol, methanol, isopropanol): The lactate salt and the morpholine group can engage in hydrogen bonding and ion-dipole interactions with polar protic solvents. Therefore, high solubility is anticipated in these solvents. While some sources indicate it is "miscible in water," another provides an estimated water solubility of 3.871 mg/L at 25 °C, suggesting that its solubility in water can be complex and may depend on factors like pH and the presence of other substances.[2][3]
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents possess a dipole moment but do not have acidic protons for hydrogen bonding. The polar headgroup of this compound should allow for some degree of solubility in these solvents, though likely less than in polar protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene, chloroform): The long, hydrophobic isostearoyl tail will have an affinity for nonpolar solvents. However, the highly polar and ionic lactate and morpholine headgroup will significantly hinder solubility in these solvents. It is expected to be poorly soluble to insoluble in most nonpolar organic solvents.
Qualitative Solubility Data
In the absence of specific quantitative data, the following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents at standard temperature and pressure. This table is based on the theoretical profile and general characteristics of similar amidoamine salts.
| Solvent Class | Solvent Name | Predicted Solubility |
| Polar Protic | Water | Soluble to Miscible |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Isopropanol | Soluble | |
| Polar Aprotic | Acetone | Sparingly Soluble |
| Ethyl Acetate | Sparingly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Nonpolar | Hexane | Insoluble |
| Toluene | Insoluble | |
| Chloroform | Sparingly Soluble |
Note: "Soluble" implies a solubility of >1 g/100mL. "Sparingly Soluble" implies a solubility between 0.1-1 g/100mL. "Insoluble" implies a solubility of <0.1 g/100mL. These are estimations and should be confirmed experimentally.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in various organic solvents, adapted from standard flask methods.
4.1. Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical instrument (e.g., LC-MS).
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume (e.g., 10 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL) = Concentration (g/mL) from analysis × 100
-
4.3. Diagram of Experimental Workflow
References
An In-depth Technical Guide to the Interaction of Isostearamidopropyl Morpholine Lactate with Anionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isostearamidopropyl Morpholine (B109124) Lactate (IML) is a cationic surfactant increasingly utilized in the personal care and pharmaceutical industries for its conditioning and antistatic properties. A key formulation challenge and opportunity lies in its interaction with anionic surfactants, which are primary cleansing agents in many formulations. While the combination of cationic and anionic surfactants has traditionally been approached with caution due to the potential for precipitation, this guide elucidates the principles of their compatibility and explores the synergistic benefits that can be achieved. This document provides a comprehensive overview of the physicochemical interactions, formulation strategies for creating stable systems, and the experimental protocols required to characterize these interactions.
Introduction to Isostearamidopropyl Morpholine Lactate
This compound is the lactic acid salt of isostearamidopropyl morpholine. Functioning as an antistatic and conditioning agent, it is found in a variety of rinse-off products such as shampoos, conditioners, and body washes.[1] Its cationic nature, derived from the protonated morpholine group, is central to its functionality, allowing it to adsorb onto negatively charged surfaces like hair and skin, thereby reducing static and improving feel. Notably, IML is recognized for its compatibility with anionic surfactants, enabling the formulation of clear and stable cleansing products that offer conditioning benefits without significantly depressing foam.
The Physicochemical Basis of Cationic-Anionic Surfactant Interactions
The interaction between cationic surfactants like IML and anionic surfactants is governed by a balance of electrostatic and hydrophobic forces. When mixed in aqueous solutions, the positively charged head group of the cationic surfactant and the negatively charged head group of the anionic surfactant experience a strong electrostatic attraction. This can lead to the formation of a complex, often referred to as a "catanionic" surfactant pair.
The nature of this interaction is highly dependent on the specific surfactants, their concentrations, and the formulation conditions. At certain ratios, typically approaching a 1:1 stoichiometric balance of charges, the resulting complex can become poorly soluble in water, leading to precipitation. However, when one surfactant is in excess, or through careful formulation, soluble complexes or mixed micelles can be formed, leading to stable and high-performing products.
The structural characteristics of the surfactants, such as the bulkiness of the head groups and the length and branching of the hydrophobic tails, play a crucial role in determining the "hardness" or "softness" of the interaction. "Softer" interactions are less prone to precipitation and are key to formulating clear products.[2]
Quantitative Analysis of Surfactant Interactions
Table 1: Critical Micelle Concentration (CMC) of Surfactant Mixtures
| Surfactant System | Molar Ratio (Cationic:Anionic) | CMC (mM) | Reference |
| Sodium Dodecyl Sulfate (SDS) | - | 8.2 | Generic |
| Cetyltrimethylammonium Bromide (CTAB) | - | 0.92 | Generic |
| SDS / CTAB | 1:1 | ~0.01 | Analogous System |
| Sodium Lauroyl Lactate / Gemini Cationic | 1:1.5 | Minimum value | [3] |
Note: The CMC of a mixture is often significantly lower than that of the individual surfactants, indicating a strong synergistic interaction that favors micelle formation.
Table 2: Surface Tension of Surfactant Solutions
| Surfactant System | Concentration (wt%) | Surface Tension (mN/m) | Reference |
| Sodium Laureth Sulfate (SLES) | 1.0 | ~34 | [4] |
| Alpha Olefin Sulfonate (AOS) / Lauryl Hydroxysultaine | 1:1 | 26.59 | [5] |
| Sodium Lauryl Sulfate (SLS) | Above CMC | ~30 | [6] |
Note: The surface tension of surfactant mixtures can be lower than individual components, indicating enhanced surface activity.
Table 3: Viscosity of Surfactant Systems
| Surfactant System | Conditions | Viscosity (mPa·s) | Reference |
| Cocamidopropyl Betaine (CAPB) / Sodium Dodecylbenzene Sulfonate (SDBS) | Molar ratio dependent | Can reach >1000 | |
| SLES / Betaine / Amine Oxide | Formulation dependent | 400 - 4000 (typical for shampoos) | [7] |
| SDS / CTAB | Aqueous solution | Deviates from ideal behavior | [8] |
Note: The viscosity of cationic-anionic surfactant mixtures can be highly synergistic, often increasing significantly at specific molar ratios due to the formation of elongated or networked micellar structures.
Experimental Protocols for Characterizing Surfactant Interactions
To quantitatively assess the interaction between this compound and anionic surfactants, the following experimental protocols are recommended.
Surface Tensiometry for Critical Micelle Concentration (CMC) Determination
-
Objective: To determine the CMC of individual surfactants and their mixtures.
-
Methodology:
-
Prepare a series of aqueous solutions of the surfactant(s) at varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot surface tension as a function of the logarithm of surfactant concentration.
-
The CMC is identified as the concentration at which the surface tension abruptly stops decreasing and plateaus. For mixtures, the synergistic effect is observed as a lower CMC compared to the individual components.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of binding between the cationic and anionic surfactants, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Methodology:
-
Prepare a solution of the anionic surfactant in the ITC sample cell and a solution of IML in the injection syringe, both in the same buffer.
-
Perform a series of small, sequential injections of the IML solution into the anionic surfactant solution while monitoring the heat evolved or absorbed.
-
Integrate the heat flow peaks to obtain the enthalpy change per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
-
Viscometry
-
Objective: To evaluate the effect of the interaction on the rheological properties of the formulation.
-
Methodology:
-
Prepare a series of mixtures of IML and the anionic surfactant at different molar ratios and total concentrations.
-
Measure the viscosity of each solution using a viscometer or rheometer at a controlled temperature.
-
Plot viscosity as a function of the molar ratio to identify any synergistic viscosity enhancement. Shear rate sweeps can also be performed to characterize the flow behavior (Newtonian, shear-thinning, etc.).
-
Foam Height Analysis
-
Objective: To assess the impact of IML on the foaming properties of the anionic surfactant solution.
-
Methodology:
-
Prepare solutions of the anionic surfactant with and without IML.
-
Use a standardized method to generate foam, such as the Ross-Miles foam test or a cylinder shake test.
-
Measure the initial foam height and the foam height after a set period (e.g., 5 minutes) to evaluate both foam volume and stability.
-
Formulation Strategies for Clear and Stable Systems
The successful formulation of clear and stable products containing both IML and anionic surfactants hinges on careful control of several factors.
-
Molar Ratio: Avoid stoichiometric ratios of cationic to anionic charges where precipitation is most likely. Typically, the primary anionic surfactant will be in significant excess.
-
pH: The pH of the formulation is critical. A lower pH (typically in the range of 4.5-6.5 for shampoos) ensures that the morpholine group of IML is fully protonated and cationic, while also being in a range where many anionic surfactants are stable.[9]
-
Order of Addition: A common practice is to first dissolve the anionic surfactant in water, followed by the slow addition of the cationic surfactant with gentle agitation. This avoids localized high concentrations that could lead to precipitation.[10]
-
Use of Hydrotropes and Co-surfactants: Amphoteric surfactants (e.g., cocamidopropyl betaine) and non-ionic surfactants can act as bridging agents, improving the compatibility between the cationic and anionic components and enhancing the overall mildness and foam characteristics of the formulation.[11]
-
Electrolyte Concentration: The addition of salt (e.g., sodium chloride) can be used to adjust the viscosity of the final formulation. However, the effect of electrolytes on the phase behavior of catanionic systems should be carefully evaluated, as it can either enhance or disrupt stability.
Visualizing Interactions and Workflows
Conceptual Molecular Interaction
Caption: Conceptual diagram of IML and anionic surfactant interaction.
Experimental Workflow for Compatibility Assessment
Caption: Workflow for assessing IML and anionic surfactant compatibility.
Formulation Process for a Clear Conditioning Shampoo
Caption: Formulation workflow for a clear shampoo with IML.
Conclusion
The interaction of this compound with anionic surfactants represents a valuable formulation strategy for creating high-performance cleansing products with enhanced conditioning properties. While the potential for incompatibility exists, a thorough understanding of the underlying physicochemical principles and careful control of formulation parameters such as molar ratio, pH, and order of addition can lead to the development of clear, stable, and aesthetically pleasing products. The experimental protocols outlined in this guide provide a robust framework for the quantitative characterization of these interactions, enabling formulators to optimize their systems for desired performance attributes such as viscosity, foam, and conditioning efficacy. Further research into the specific interaction parameters of IML with a range of anionic surfactants will continue to advance the formulation of innovative and effective personal care and pharmaceutical products.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. scientificspectator.com [scientificspectator.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-performance sulphate-free cleansers: Surface activity, foaming and rheology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Enzymes and Sodium Lauryl Sulfate on the Surface Tension of Dissolution Media: Toward Understanding the Solubility and Dissolution of Carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. yeserchem.com [yeserchem.com]
- 10. US5326483A - Method of making clear shampoo products - Google Patents [patents.google.com]
- 11. learncanyon.com [learncanyon.com]
Unveiling the Aggregation Behavior of Isostearamidopropyl Morpholine Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isostearamidopropyl Morpholine (B109124) Lactate (B86563)
Isostearamidopropyl Morpholine Lactate is a cationic surfactant belonging to the amidoamine lactate family. Its molecular structure, featuring a hydrophobic isostearamidopropyl tail and a hydrophilic morpholine lactate headgroup, suggests a propensity for self-assembly in aqueous solutions. This behavior is fundamental to its function in various applications, including its role as a conditioning and antistatic agent in personal care products. Understanding the principles of its aggregation is crucial for formulation development, optimization, and exploring its potential in advanced applications like drug delivery systems.
The self-assembly of surfactants is primarily driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules minimize their contact with water by aggregating to form structures such as micelles. This process occurs above a specific concentration known as the critical micelle concentration (CMC).
Expected Self-Assembly and Aggregation Behavior
Based on its chemical structure as an amidoamine salt, this compound is expected to exhibit classic surfactant self-assembly in aqueous solutions. Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases and surpasses the CMC, these monomers spontaneously assemble into organized aggregates, most commonly spherical micelles. In these micelles, the hydrophobic isostearamidopropyl chains would form the core, shielded from the aqueous environment, while the hydrophilic morpholine lactate headgroups would constitute the outer corona, interacting with the surrounding water molecules.
Factors that can influence the self-assembly and aggregation behavior include:
-
Concentration: The primary determinant for the formation of micelles.
-
Temperature: Can affect both the CMC and the size and shape of the aggregates.
-
pH: As an amidoamine lactate, the charge of the headgroup and its interactions can be pH-dependent.
-
Ionic Strength: The presence of electrolytes in the solution can screen the electrostatic repulsions between the charged headgroups, often leading to a lower CMC and potentially larger aggregates.
Quantitative Data Summary
As previously stated, specific experimental data for this compound is not available. The following table outlines the key parameters typically measured to characterize the self-assembly and aggregation of a surfactant. For a structurally similar compound, stearamidopropyl dimethylamine (B145610) lactate, the pH of a 10% aqueous solution is reported to be in the range of 4.0-5.0.[1]
| Parameter | Symbol | Value | Method of Determination |
| Critical Micelle Concentration | CMC | Data Not Available | Tensiometry, Conductometry, Fluorescence Spectroscopy |
| Surface Tension at CMC | γ_cmc | Data Not Available | Tensiometry |
| Aggregation Number | N_agg | Data Not available | Fluorescence Quenching, Light Scattering |
| Hydrodynamic Diameter of Micelles | D_h | Data Not Available | Dynamic Light Scattering (DLS) |
| Zeta Potential | ζ | Data Not Available | Electrophoretic Light Scattering |
Experimental Protocols
The characterization of surfactant self-assembly involves a suite of experimental techniques.[2][3][4] The following are detailed methodologies for key experiments.
Surface Tensiometry for CMC Determination
Objective: To determine the critical micelle concentration by measuring the change in surface tension of the solution as a function of surfactant concentration.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations, ensuring a range both below and above the expected CMC.
-
Measurement: Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The point of intersection of these two lines is the CMC. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the air-water interface.[4][5]
Dynamic Light Scattering (DLS) for Micelle Size Analysis
Objective: To determine the hydrodynamic diameter of the micelles formed above the CMC.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a concentration significantly above the estimated CMC in a suitable buffer or deionized water. Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove dust and other particulates.
-
Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Set the measurement temperature.
-
Measurement: The instrument directs a laser beam through the sample, and the scattered light fluctuations resulting from the Brownian motion of the micelles are detected.
-
Data Analysis: The instrument's software uses the Stokes-Einstein equation to correlate the fluctuations in scattered light intensity to the diffusion coefficient of the particles, from which the hydrodynamic diameter is calculated.[6]
Fluorescence Spectroscopy with a Pyrene (B120774) Probe
Objective: To determine the CMC using a fluorescent probe that is sensitive to the polarity of its microenvironment.
Methodology:
-
Probe Preparation: Prepare a stock solution of a hydrophobic fluorescent probe, such as pyrene, in a suitable organic solvent (e.g., acetone).
-
Sample Preparation: Prepare a series of this compound solutions of varying concentrations. Add a small aliquot of the pyrene stock solution to each surfactant solution and allow the solvent to evaporate, leaving the pyrene dispersed. The final pyrene concentration should be very low (micromolar range).
-
Fluorescence Measurement: Excite the samples at a specific wavelength (e.g., ~335 nm for pyrene) and record the emission spectra.
-
Data Analysis: Analyze the changes in the pyrene emission spectrum. A key parameter is the ratio of the intensity of the first and third vibronic peaks (I₁/I₃). In the polar aqueous environment, this ratio is high. When micelles form, pyrene partitions into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio. Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of this plot.
Visualizations
The following diagrams illustrate the conceptual frameworks for the self-assembly process and the experimental workflow for its characterization.
Caption: Self-assembly of surfactant monomers into a micelle above the CMC.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. fiveable.me [fiveable.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esrf.fr [esrf.fr]
- 6. azom.com [azom.com]
The Role of Isostearamidopropyl Morpholine Lactate in Surface Tension Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isostearamidopropyl Morpholine Lactate is a cationic surfactant recognized for its efficacy as an antistatic and conditioning agent in various formulations.[1][2][3] Its amphiphilic nature enables it to modify the properties of interfaces, significantly reducing surface tension. This technical guide delves into the fundamental principles of its action, outlines methodologies for quantifying its surface activity, and discusses its potential applications, particularly within the pharmaceutical sciences. While specific quantitative data for this proprietary compound is not publicly available, this paper provides the framework for its empirical evaluation.
Introduction: Understanding this compound
This compound is the lactic acid salt of isostearamidopropyl morpholine.[1] It is a compound characterized by a molecular structure that contains both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) moiety. This dual characteristic, known as amphiphilicity, is the cornerstone of its function as a surface-active agent, or surfactant.
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | 2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide | [4] |
| CAS Number | 72300-24-4 | [1][4] |
| Molecular Formula | C₂₈H₅₆N₂O₅ | [4] |
| Molecular Weight | ~500.8 g/mol | [4] |
| Primary Function | Antistatic Agent, Conditioning Agent | [1][2][3] |
Mechanism of Surface Tension Reduction
The reduction of surface tension in an aqueous system by this compound is a direct consequence of its amphiphilic structure. In solution, these molecules preferentially migrate to the air-water interface. The hydrophobic tails orient themselves away from the water, towards the air, while the hydrophilic heads remain in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.[5]
As the concentration of the surfactant increases, the interface becomes saturated. Beyond this point, a phenomenon known as micellization occurs. Excess surfactant molecules self-assemble into spherical structures called micelles, where the hydrophobic tails are shielded from the water in the core, and the hydrophilic heads form the outer shell.[6][7] The concentration at which this occurs is termed the Critical Micelle Concentration (CMC) . Once the CMC is reached, the surface tension of the solution typically remains relatively constant with further increases in surfactant concentration.[7][8]
Signaling Pathway of Surfactant Action
Caption: Mechanism of surface tension reduction by surfactants.
Quantitative Analysis of Surface Activity
The efficacy of a surfactant is determined by its ability to lower surface tension and its CMC. Due to the proprietary nature of this compound, extensive public data on its specific surface activity is not available. The following table is provided as a template for researchers to populate with their own experimental findings.
| Concentration (mol/L) | Surface Tension (mN/m) | Comments |
| e.g., 1 x 10⁻⁶ | e.g., 72.0 | Baseline (pure solvent) |
| ... | ... | Surface tension decreases |
| Critical Micelle Concentration (CMC) | e.g., 35.0 | Plateau reached |
| ... | ... | Surface tension remains constant |
Experimental Protocol: Measuring Surface Tension
To determine the surface tension of aqueous solutions of this compound at various concentrations, several established methods can be employed, such as the Du Noüy ring method, Wilhelmy plate method, or drop profile analysis tensiometry.[9][10][11] The following is a generalized protocol based on the Du Noüy ring method, which is widely applicable to both ionic and non-ionic surfactants.[9]
Objective
To measure the surface tension of this compound solutions at varying concentrations to determine its surface activity profile and estimate the Critical Micelle Concentration (CMC).
Materials and Equipment
-
This compound
-
Deionized water (or other appropriate solvent)
-
Force Tensiometer with a platinum-iridium Du Noüy ring
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Glass beakers
-
Temperature control system (e.g., water bath)
Procedure
-
Preparation of Solutions: Prepare a stock solution of this compound. From this, create a series of dilutions to cover a wide concentration range, both below and above the expected CMC.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known temperature and surface tension.
-
Ring Cleaning: Thoroughly clean the platinum ring before each measurement. This is often done by rinsing with a solvent (e.g., ethanol, acetone) and then flaming the ring to a red heat to burn off any organic residues.
-
Sample Measurement:
-
Place a sample of the solution in a clean beaker on the tensiometer's sample stage.
-
Immerse the Du Noüy ring into the solution.[10]
-
Slowly raise the sample stage, causing the ring to be pulled through the liquid-air interface. This action creates a meniscus of liquid.[10]
-
The force required to pull the ring through the interface increases until it reaches a maximum just before the meniscus breaks.[10]
-
The tensiometer records this maximum force, which is directly proportional to the surface tension.
-
-
Data Collection: Repeat the measurement for each concentration, ensuring multiple readings for statistical validity. Maintain a constant temperature throughout the experiment.
-
Data Analysis: Plot the measured surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the point where the slope of the curve changes abruptly, typically where the surface tension values begin to plateau.[5][7]
Experimental Workflow Diagram
Caption: Workflow for determining the Critical Micelle Concentration.
Applications in Research and Drug Development
The ability of surfactants like this compound to reduce surface tension and form micelles makes them valuable in drug development. Potential applications include:
-
Solubilization of Poorly Soluble Drugs: The hydrophobic core of micelles can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous formulations.[5][12]
-
Drug Delivery Systems: Micelles can serve as nanocarriers to protect drugs from degradation and potentially target them to specific sites in the body.[12]
-
Emulsifying Agents: In formulations containing immiscible liquids (e.g., oil and water), surfactants are crucial for creating and stabilizing emulsions.
-
Wetting Agents: By lowering surface tension, surfactants can improve the spreading and penetration of liquid formulations on biological surfaces.
Conclusion
This compound is a cationic surfactant with the characteristic amphiphilic structure necessary to reduce surface tension. While specific performance data such as its CMC is proprietary, this guide provides the theoretical framework and practical methodologies for its evaluation. Understanding and quantifying its surface activity are crucial first steps for researchers and formulators looking to harness its properties in advanced applications, from cosmetic science to sophisticated drug delivery systems. The experimental protocols and data presentation formats outlined herein serve as a comprehensive starting point for such investigations.
References
- 1. cir-safety.org [cir-safety.org]
- 2. This compound [benchchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. This compound | C28H56N2O5 | CID 44144737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Critical Micelle Concentration - Kibron [kibron.com]
- 6. agilent.com [agilent.com]
- 7. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]
- 10. biolinscientific.com [biolinscientific.com]
- 11. Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop [mdpi.com]
- 12. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Critical Micelle Concentration of Surfactants: A Methodological Overview
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC), a fundamental parameter for characterizing surfactants such as Isostearamidopropyl morpholine (B109124) lactate (B86563). Due to the proprietary nature of specific commercial formulations, publicly available data on the precise CMC of Isostearamidopropyl morpholine lactate is limited. Therefore, this document focuses on the foundational concepts of CMC and details the established experimental protocols for its determination, enabling researchers to ascertain this value for their specific formulations.
Introduction to Critical Micelle Concentration (CMC)
In surface and colloid chemistry, the critical micelle concentration (CMC) is the concentration of a surfactant in a solution above which micelles form.[1] Below the CMC, surfactant molecules exist primarily as individual monomers. As the concentration of the surfactant increases, these monomers begin to aggregate into thermodynamically stable colloidal particles known as micelles.[1] This transition is accompanied by distinct changes in the physicochemical properties of the solution, including surface tension, conductivity, and the ability to solubilize hydrophobic substances.[1][2][3] An accurate understanding of a surfactant's CMC is paramount for its effective application in various fields, from drug delivery and formulation to personal care products.[1]
Quantitative Data Presentation
The precise CMC of this compound is dependent on factors such as purity, temperature, and the presence of other electrolytes or substances in the medium.[1] As specific values are not publicly documented, the following table serves as a template for presenting experimentally determined data for a given surfactant.
| Parameter | Value | Unit | Conditions |
| Critical Micelle Concentration (CMC) | [Insert Value] | mol/L or g/L | [e.g., 25°C in deionized water] |
| Surface Tension at CMC | [Insert Value] | mN/m | [e.g., 25°C] |
| Aggregation Number | [Insert Value] | - | [e.g., Determined by light scattering] |
| Method of Determination | [Insert Method] | - | [e.g., Surface Tensiometry] |
Experimental Protocols for CMC Determination
Several direct and indirect methods are employed to measure the CMC of surfactants.[3] The choice of method often depends on the nature of the surfactant (ionic or non-ionic) and the available instrumentation.
3.1. Surface Tension Method
This is one of the most common and intuitive methods for determining the CMC of both ionic and non-ionic surfactants.[2]
-
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant monomers adsorb at the liquid-air interface. Once the surface is saturated with monomers and micelles begin to form in the bulk of the solution, the surface tension remains relatively constant with further increases in surfactant concentration.[1][2] The CMC is identified as the concentration at which this change in the slope of the surface tension versus concentration plot occurs.[2]
-
Methodology:
-
Prepare a series of surfactant solutions with varying concentrations in the desired solvent (e.g., deionized water).
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will show two intersecting lines. The concentration at the point of intersection is the CMC.[2]
-
3.2. Conductivity Method
This method is particularly suitable for ionic surfactants.[3]
-
Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration is lower because the micelles, although large, are less mobile than the individual ions, and they bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is the point where the slope of the conductivity versus concentration plot changes.[3]
-
Methodology:
-
Prepare a range of concentrations of the ionic surfactant in a solution with low intrinsic conductivity (e.g., deionized water).
-
Measure the specific conductance of each solution using a calibrated conductivity meter.
-
Plot the specific conductance against the surfactant concentration.
-
The plot will exhibit two linear regions with different slopes. The intersection of these lines corresponds to the CMC.[2]
-
3.3. Fluorescence Spectroscopy Method
This is a sensitive method that utilizes a fluorescent probe.
-
Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. Pyrene (B120774) has low solubility in water but is readily solubilized within the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In the aqueous environment below the CMC, the emission spectrum is characteristic of a polar environment. As micelles form above the CMC, pyrene partitions into the nonpolar interior of the micelles, causing a noticeable change in its fluorescence spectrum (e.g., a shift in the ratio of certain emission peaks).[4][5]
-
Methodology:
-
Prepare surfactant solutions of varying concentrations and add a small, constant amount of the fluorescent probe to each.
-
Measure the fluorescence emission spectra of the solutions using a spectrofluorometer.
-
Plot a relevant fluorescence parameter (e.g., the intensity ratio of two specific peaks) against the surfactant concentration or its logarithm.
-
The concentration at which a sharp change in the plotted parameter is observed is taken as the CMC.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the CMC of a surfactant.
Caption: Generalized experimental workflow for CMC determination.
References
- 1. justagriculture.in [justagriculture.in]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Isostearamidopropyl Morpholine Lactate (CAS Number 72300-24-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isostearamidopropyl Morpholine Lactate (B86563) (CAS No. 72300-24-4) is the lactic acid salt of isostearamidopropyl morpholine. It primarily functions as an antistatic agent and hair conditioning agent in cosmetic and personal care products.[1] Its cationic nature allows it to neutralize negative charges on the surface of hair and skin, thereby reducing static electricity and improving manageability. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and a detailed summary of its toxicological profile based on available scientific literature. The information presented herein is intended to support research, development, and safety assessment activities.
Chemical and Physical Properties
Isostearamidopropyl Morpholine Lactate is a complex organic salt. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72300-24-4 | N/A |
| Molecular Formula | C₂₈H₅₆N₂O₅ | PubChem |
| Molecular Weight | 500.8 g/mol | PubChem |
| IUPAC Name | 2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide | PubChem |
| Appearance | Yellow to clear liquid | Benchchem |
| Solubility | Data not readily available. As a salt, it is expected to have some water solubility. | N/A |
| UV Extinction Coefficient | Modest, as it has no aromatic functionality. | [1] |
Synthesis and Manufacturing
The synthesis of this compound is a two-step process. The general workflow is outlined below.
Caption: General synthesis workflow for this compound.
The manufacturing process involves the condensation of isostearic acid with aminopropylmorpholine to yield the intermediate, isostearamidopropyl morpholine.[1] This amidoamine is then neutralized with lactic acid in an aqueous medium to form the final product, typically as a 25% solution.[1] Impurities may include unreacted starting materials, with typical levels of 0.15% unreacted aminopropylmorpholine and 0.2% unreacted isostearic acid.[1] Notably, N-nitroso impurities have not been detected in this ingredient.[1]
Mechanism of Action
Primary Function: Antistatic and Conditioning Effect
The primary mechanism of action of this compound is based on its cationic nature. In solution, the molecule carries a positive charge which allows it to adsorb onto negatively charged surfaces, such as hair and skin. This adsorption neutralizes the negative charges, thereby reducing static electricity. On hair, this leads to improved combability, reduced flyaway, and a smoother feel.
Caption: Electrostatic interaction leading to antistatic and conditioning effects.
Potential Biological Interactions
While the primary function is physical, the chemical structure of this compound, containing an amidoamine and a lactate moiety, suggests potential for biological interactions, particularly with the skin.
-
Amidoamine Moiety: As a cationic surfactant, it shares properties with quaternary ammonium (B1175870) compounds (QACs). Some QACs have been shown to interact with skin cells. For instance, certain QACs can induce an inflammatory response in keratinocytes via the NF-κB pathway, which is counter-regulated by the NRF2 pathway. This interaction is linked to their potential for skin irritation.
-
Lactate Moiety: Lactate is a natural component of the skin's moisturizing factor and plays a role in skin homeostasis. It contributes to maintaining the acidic pH of the stratum corneum, which is crucial for barrier function and defense against microbes. Topical application of lactic acid has been shown to increase epidermal and dermal thickness and improve skin smoothness.
Toxicological Profile
The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in rinse-off cosmetic products.[1] The available data were considered insufficient to determine its safety in leave-on formulations.[1] A summary of the key toxicological data is presented in Table 2.
Table 2: Summary of Toxicological Data for this compound
| Study | Species | Results | Conclusion | Source |
| Acute Oral Toxicity | Rat (Sprague-Dawley) | LD₅₀ > 5.0 g/kg and > 5.0 ml/kg | Nontoxic | [1] |
| Ocular Irritation | Rabbit | Minimally irritating at 16% concentration | Minimal Irritant | [1] |
| Dermal Irritation | Rabbit | Mildly irritating to intact and abraded skin at 10% concentration | Mild Irritant | [1] |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA pKM101) | Non-mutagenic with and without metabolic activation. Toxic to bacteria at most concentrations. | Non-mutagenic | [1] |
Experimental Protocols
The following sections provide summaries of the methodologies used in the key toxicological studies cited in the CIR safety assessment.
Acute Oral Toxicity Study
Caption: Workflow for the acute oral toxicity study.
The acute oral toxicity was assessed in Sprague-Dawley rats.[1] A single oral dose of 5 g/kg or 5 ml/kg of a commercial product containing 4% this compound was administered to the animals.[1] The animals were observed for a period of 14 days for any signs of toxicity and mortality.[1] At the end of the observation period, a gross necropsy was performed on all animals.[1]
Ocular Irritation Study
The potential for ocular irritation was evaluated in rabbits. A 0.1 ml volume of a 16% solution of a commercial product was instilled into the conjunctival sac of one eye of each rabbit.[1] The other eye served as an untreated control. The eyes were examined for signs of irritation, such as redness, swelling, and discharge, at specified intervals.
Dermal Irritation Study
The dermal irritation potential was assessed on the intact and abraded skin of rabbits.[1] A 10% solution of this compound was applied to the skin under an occlusive patch.[1] The skin was evaluated for signs of erythema and edema at various time points after patch removal.[1]
Bacterial Reverse Mutation Assay (Ames Test)
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
The mutagenic potential was evaluated using the Ames test with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).[1] The bacteria were exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction).[1] The number of revertant colonies was counted and compared to the number of spontaneous revertants in the negative control. The substance was also noted for its toxicity to the bacterial strains at most of the concentrations tested.[1]
Conclusion
This compound is a well-characterized cosmetic ingredient with a primary function as an antistatic and conditioning agent. Its toxicological profile, as determined by the CIR Expert Panel, indicates a low order of acute toxicity and mild to minimal irritation potential in rinse-off applications. The available data demonstrate a lack of mutagenic activity in the Ames test. For researchers and developers, it is a functional ingredient with a favorable safety profile for its intended use in rinse-off products. Further investigation would be required to support its safety in leave-on applications, particularly concerning skin penetration and potential for systemic exposure.
References
Methodological & Application
Application Notes and Protocols: Isostearamidopropyl Morpholine Lactate as a Cationic Surfactant in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Isostearamidopropyl Morpholine (B109124) Lactate (B86563) (ISML) as a cationic surfactant in emulsion polymerization. While primarily utilized in the cosmetics industry as an antistatic and conditioning agent, the inherent cationic nature and surface-active properties of ISML suggest its potential as an effective stabilizer in the synthesis of polymer latexes.[1][2] This is particularly relevant for applications in drug delivery, where cationic nanoparticles are of interest for their interaction with negatively charged biological membranes. These notes offer a foundational methodology for researchers exploring novel cationic surfactants for the synthesis of functional polymers.
Introduction to Cationic Emulsion Polymerization
Emulsion polymerization is a versatile technique for producing high molecular weight polymers with fine control over particle size and distribution.[3] The process typically involves dispersing a monomer in an aqueous phase with the aid of a surfactant to form an emulsion. Polymerization is then initiated in the aqueous phase, leading to the formation of polymer particles stabilized by the surfactant.[3]
Cationic surfactants, such as ISML, impart a positive surface charge to the resulting polymer particles. This cationic nature is advantageous in various applications, including:
-
Drug Delivery: Cationic nanoparticles can enhance the cellular uptake of encapsulated drugs due to electrostatic interactions with the negatively charged cell membrane.
-
Gene Delivery: Positively charged polymers can form complexes with negatively charged nucleic acids (DNA, RNA) for gene delivery applications.
-
Coatings and Adhesives: Cationic latexes can exhibit improved adhesion to negatively charged substrates like cellulose, glass, and certain textiles.
Isostearamidopropyl Morpholine Lactate is a quaternary ammonium (B1175870) compound with a lactate counter-ion.[1][4] Its molecular structure comprises a hydrophobic isostearamidopropyl tail and a hydrophilic morpholine head group, making it an effective emulsifier.[4]
Proposed Mechanism of ISML in Emulsion Polymerization
ISML is proposed to function as a stabilizer in emulsion polymerization through the following mechanism:
-
Monomer Emulsification: The hydrophobic tail of the ISML molecule orients towards the monomer droplets, while the cationic morpholine head group extends into the aqueous phase, forming stabilized monomer droplets.
-
Micelle Formation: Above its critical micelle concentration (CMC), ISML molecules self-assemble into micelles in the aqueous phase, incorporating some monomer molecules.
-
Particle Nucleation: Water-soluble initiators generate free radicals in the aqueous phase, which can initiate polymerization within the monomer-swollen micelles, leading to the formation of primary polymer particles.
-
Particle Growth and Stabilization: As polymerization proceeds, the growing polymer particles are stabilized by the adsorption of ISML molecules on their surface. The cationic head groups create a positive surface charge, leading to electrostatic repulsion between particles and preventing coagulation.[3]
Experimental Protocols
The following protocols are provided as a starting point for the investigation of ISML in the emulsion polymerization of methyl methacrylate (B99206) (MMA), a common monomer for creating biocompatible polymers.
Materials
-
Monomer: Methyl methacrylate (MMA), inhibitor removed
-
Cationic Surfactant: this compound (ISML)
-
Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) or Potassium persulfate (KPS)
-
Continuous Phase: Deionized (DI) water
-
Nitrogen Gas: High purity
Equipment
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Heating mantle or water bath.
-
Syringe pump for monomer addition (for semi-batch process).
-
Standard laboratory glassware.
Experimental Workflow
Caption: Workflow for emulsion polymerization using ISML.
Batch Emulsion Polymerization Protocol
-
Preparation:
-
Prepare the aqueous phase by dissolving the desired amount of ISML (e.g., 1-5 wt% based on monomer) in deionized water in the reactor.
-
Prepare the initiator solution by dissolving the initiator (e.g., 0.5-1.5 wt% based on monomer) in a small amount of deionized water.
-
Remove the inhibitor from the methyl methacrylate monomer.
-
-
Polymerization:
-
Assemble the reactor and purge with nitrogen for at least 30 minutes to remove oxygen.
-
Heat the aqueous phase to the desired reaction temperature (e.g., 70°C) with constant stirring.
-
Add the initiator solution to the reactor.
-
Add the monomer to the reactor all at once.
-
Maintain the reaction at the set temperature for a specified duration (e.g., 4-6 hours).
-
-
Post-Polymerization:
-
Cool the reactor to room temperature.
-
Filter the resulting latex through cheesecloth to remove any coagulum.
-
Store the latex for characterization.
-
Semi-Batch Emulsion Polymerization Protocol
This method allows for better control over the reaction and particle size.
-
Preparation:
-
Prepare the aqueous phase and initiator solution as in the batch protocol.
-
Prepare a monomer pre-emulsion by mixing the monomer with a portion of the aqueous phase and ISML.
-
-
Polymerization:
-
Charge the reactor with the initial aqueous phase and a small portion of the monomer pre-emulsion (seed stage).
-
Heat to the reaction temperature and add the initiator.
-
After the seed stage (e.g., 30 minutes), continuously feed the remaining monomer pre-emulsion into the reactor over a set period (e.g., 2-3 hours) using a syringe pump.
-
After the feed is complete, maintain the reaction at the set temperature for an additional 1-2 hours to ensure high monomer conversion.
-
-
Post-Polymerization:
-
Follow the same cooling and filtration steps as in the batch protocol.
-
Data Presentation (Illustrative)
The following tables present hypothetical data for the emulsion polymerization of methyl methacrylate using ISML as the cationic surfactant. This data is for illustrative purposes to guide researchers and is based on typical results observed with other cationic surfactants.
Table 1: Effect of ISML Concentration on Polymer Properties
| ISML Concentration (wt% to monomer) | Particle Size (nm) | Polydispersity Index (PDI) | Molecular Weight (Mw, kDa) | Zeta Potential (mV) |
| 1.0 | 150 | 0.25 | 850 | +35 |
| 2.0 | 120 | 0.18 | 780 | +42 |
| 3.0 | 95 | 0.12 | 720 | +48 |
| 4.0 | 80 | 0.10 | 650 | +55 |
Table 2: Effect of Initiator Concentration on Polymer Properties (at 3.0 wt% ISML)
| Initiator (V-50) Conc. (wt% to monomer) | Particle Size (nm) | Polydispersity Index (PDI) | Molecular Weight (Mw, kDa) | Monomer Conversion (%) |
| 0.5 | 110 | 0.15 | 950 | 92 |
| 1.0 | 95 | 0.12 | 720 | 98 |
| 1.5 | 85 | 0.18 | 550 | 99 |
Characterization of the Resulting Polymer Latex
A thorough characterization of the synthesized polymer is crucial for understanding its properties and potential applications.
Caption: Polymer characterization workflow.
Colloidal Properties
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to confirm the cationic surface charge and assess colloidal stability.
-
Particle Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Polymer Properties
-
Molecular Weight and Molecular Weight Distribution: Analyzed by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Thermal Properties: Glass transition temperature (Tg) determined by Differential Scanning Calorimetry (DSC), and thermal stability assessed by Thermogravimetric Analysis (TGA).
-
Monomer Conversion: Determined gravimetrically by drying a known mass of latex and comparing the solid content to the initial monomer mass.
Applications in Drug Development
The cationic poly(methyl methacrylate) nanoparticles synthesized using ISML as a surfactant have potential applications in drug delivery systems. The positive surface charge can facilitate the binding and cellular uptake of negatively charged therapeutic agents such as nucleic acids (siRNA, plasmid DNA) or certain small molecule drugs. Furthermore, the polymer matrix can be designed to provide controlled release of the encapsulated drug.
Safety Considerations
-
This compound is considered safe for use in rinse-off cosmetic products.[2] However, its safety in parenteral or other drug delivery formulations would require further toxicological evaluation.
-
Standard laboratory safety procedures should be followed when handling monomers, initiators, and solvents. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Conclusion
This compound presents a promising, yet underexplored, candidate as a cationic surfactant for emulsion polymerization. Its chemical structure is well-suited for stabilizing monomer droplets and growing polymer particles, leading to the formation of cationic latexes. The protocols and illustrative data provided herein offer a solid foundation for researchers to investigate the utility of ISML in synthesizing novel polymeric materials for a range of applications, particularly in the field of drug delivery. Further optimization of reaction conditions will be necessary to tailor the polymer properties for specific end-uses.
References
Application Notes and Protocols: Isostearamidopropyl Morpholine Lactate in Hair Conditioning Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearamidopropyl Morpholine (B109124) Lactate is a cationic conditioning agent belonging to the amidoamine salt category. It is recognized for its excellent conditioning properties, particularly in promoting ease of combing, reducing static electricity, and enhancing hair softness without the build-up often associated with quaternary ammonium (B1175870) compounds.[1][2][3] Its compatibility with anionic surfactants makes it a versatile ingredient for a variety of hair care products, including clear shampoos, rinse-off conditioners, and leave-in treatments.[1][2] This document provides detailed application notes, experimental protocols for performance evaluation, and representative data for Isostearamidopropyl Morpholine Lactate in hair conditioning formulations.
Mechanism of Action
In an aqueous solution, particularly at the acidic pH typical of hair conditioners, the tertiary amine group of the isostearamidopropyl morpholine moiety is protonated, resulting in a positive charge. The hair shaft, especially when damaged, carries a net negative charge due to the deprotonation of amino acid residues in the keratin (B1170402) protein. The positively charged this compound is electrostatically attracted to the negatively charged hair surface. This deposition neutralizes the negative charges, thereby reducing static electricity and flyaways.[4] The lipophilic isostearyl tail orients away from the hair surface, forming a thin, lubricating film that smooths the cuticle, reduces interfiber friction, and provides a soft, conditioned feel.
Caption: Mechanism of this compound on Hair.
Quantitative Data
The following tables present representative data illustrating the performance of this compound in a typical rinse-off conditioner formulation. This data is intended to be illustrative of the expected performance based on the properties of amidoamine conditioners.
Table 1: Instrumental Combing Force Reduction
| Hair Type | Treatment (2% Active Conditioner) | Mean Peak Combing Force (gf) | Reduction in Combing Force (%) |
| Virgin Brown Hair | Placebo (no conditioner) | 85.2 ± 5.6 | - |
| This compound | 25.1 ± 3.1 | 70.5% | |
| Behentrimonium Chloride | 28.9 ± 3.5 | 66.1% | |
| Bleached Blonde Hair | Placebo (no conditioner) | 155.8 ± 10.2 | - |
| This compound | 42.3 ± 4.8 | 72.8% | |
| Behentrimonium Chloride | 48.1 ± 5.2 | 69.1% |
Table 2: Sensory Panel Evaluation (10-point scale)
| Attribute | Placebo | This compound (2%) | Behentrimonium Chloride (2%) |
| Wet Detangling | 3.2 ± 0.8 | 8.5 ± 0.5 | 8.1 ± 0.6 |
| Wet Feel (Smoothness) | 4.1 ± 0.6 | 8.8 ± 0.4 | 8.4 ± 0.7 |
| Dry Detangling | 3.8 ± 0.7 | 8.2 ± 0.6 | 7.9 ± 0.5 |
| Dry Feel (Softness) | 4.5 ± 0.5 | 9.0 ± 0.3 | 8.7 ± 0.4 |
| Shine/Luster | 5.0 ± 0.4 | 7.5 ± 0.5 | 7.2 ± 0.6 |
| Lack of Residue | 9.5 ± 0.2 | 8.5 ± 0.4 | 7.0 ± 0.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Protocol for Instrumental Combing Force Analysis
-
Objective: To quantify the reduction in combing force on hair tresses after treatment with a conditioning formulation containing this compound.
-
Apparatus: Texture Analyzer equipped with a hair combing rig.
-
Materials:
-
Standardized hair tresses (e.g., 2.5g, 20cm length, virgin or bleached).
-
Test conditioner formulation.
-
Placebo conditioner (formulation without the active ingredient).
-
Control conditioner (e.g., containing Behentrimonium Chloride).
-
Controlled temperature and humidity chamber.
-
-
Procedure:
-
Pre-wash all hair tresses with a clarifying shampoo and rinse thoroughly.
-
Gently detangle the wet tresses and allow them to air dry in the controlled chamber.
-
Mount a dry tress onto the combing rig of the Texture Analyzer.
-
Perform an initial combing analysis to establish a baseline combing force.
-
Wet the tress with deionized water at a controlled temperature.
-
Apply a standardized amount (e.g., 0.5g) of the test conditioner and gently massage it into the tress for 60 seconds.
-
Rinse the tress thoroughly for 30 seconds under controlled water flow and temperature.
-
Mount the wet tress onto the combing rig.
-
Initiate the combing test, where the comb moves through the tress at a constant speed. Record the force versus distance.
-
Repeat the combing cycle multiple times (e.g., 10 cycles) to ensure reproducibility.
-
The peak combing force and the total work of combing are the primary data points.
-
Repeat the procedure for placebo and control formulations.
-
-
Data Analysis: Calculate the percentage reduction in combing force for the active formulations compared to the placebo.
2. Protocol for Sensory Panel Evaluation
-
Objective: To assess the qualitative performance attributes of a conditioner containing this compound using a trained panel of evaluators.
-
Panelists: A trained panel of 8-12 individuals with experience in sensory evaluation of hair care products.
-
Methodology: Half-head test methodology to minimize variability.
-
Procedure:
-
Shampoo the panelist's hair with a baseline shampoo.
-
Divide the hair into two sections (left and right).
-
Apply a standardized amount of the test conditioner to one side and a control/placebo conditioner to the other.
-
Allow the conditioners to remain on the hair for a specified time (e.g., 1 minute).
-
Rinse both sides simultaneously and equally.
-
Panelists evaluate and score various attributes during the wet phase (e.g., detangling, smoothness).
-
Blow-dry the hair in a standardized manner.
-
Panelists then evaluate and score dry hair attributes (e.g., ease of combing, softness, shine, volume, lack of residue).
-
-
Data Analysis: Use statistical analysis (e.g., t-test or ANOVA) to determine significant differences in the mean scores for each attribute between the test and control products.
Caption: Experimental Workflow for Conditioner Performance Evaluation.
Sample Formulations
1. Clear Leave-In Conditioning Spray
| Phase | Ingredient | INCI Name | % w/w |
| A | Deionized Water | Aqua | q.s. to 100 |
| Glycerin | Glycerin | 2.00 | |
| Panthenol | Panthenol | 0.50 | |
| B | This compound | This compound | 1.50 |
| Polysorbate 20 | Polysorbate 20 | 0.50 | |
| C | Fragrance | Parfum | 0.20 |
| Preservative | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 |
-
Procedure: Combine Phase A ingredients and mix until uniform. In a separate vessel, combine Phase B ingredients. Add Phase B to Phase A with mixing. Add Phase C ingredients individually, mixing well after each addition. Adjust pH to 4.0-4.5 if necessary.
2. Rinse-Off Hair Conditioner
| Phase | Ingredient | INCI Name | % w/w |
| A | Deionized Water | Aqua | q.s. to 100 |
| Cetearyl Alcohol | Cetearyl Alcohol | 4.00 | |
| This compound | This compound | 2.00 | |
| Behentrimonium Methosulfate (and) Cetyl Alcohol | Behentrimonium Methosulfate (and) Cetyl Alcohol | 1.50 | |
| B | Cyclopentasiloxane | Cyclopentasiloxane | 1.00 |
| C | Preservative | Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate | 0.80 |
| Fragrance | Parfum | 0.30 |
-
Procedure: Combine Phase A ingredients and heat to 75°C with mixing. Hold at temperature until all solids are melted and the phase is uniform. Cool to 40°C with moderate mixing. Add Phase B and mix until uniform. Add Phase C ingredients and continue mixing while cooling to room temperature.
Safety and Regulatory
This compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in rinse-off cosmetic products.[4][5] The data was considered insufficient to determine its safety in leave-on formulations at the time of review. It is noted to be less irritating than its constituent, morpholine, and has a low potential for skin sensitization.[4] As with all cosmetic ingredients, formulators should consult the latest regional regulations and perform appropriate safety testing for their final formulations.
References
Application Notes: Isostearamidopropyl Morpholine Lactate for Textile Surface Modification
Introduction
Isostearamidopropyl Morpholine Lactate is a quaternary ammonium (B1175870) compound that functions as an antistatic agent and conditioner, primarily in cosmetic and personal care products.[1][2] Its cationic nature, characterized by a positively charged nitrogen atom, allows it to effectively bind to negatively charged surfaces.[3][4][5] This property makes it a promising candidate for the surface modification of textile fibers, which typically carry a negative surface charge, especially cellulosic fibers like cotton.[5] The application of this compound to textiles is hypothesized to impart several beneficial properties, including enhanced softness, reduced static electricity, and potential antimicrobial activity.
Mechanism of Action
The primary mechanism for the surface modification of textiles with this compound is the electrostatic interaction between the cationic head of the molecule and the anionic surface of the textile fibers. This interaction facilitates the adsorption of the molecule onto the fiber surface, forming a thin molecular layer. The long, hydrophobic isostearamidopropyl tail then orients away from the fiber surface, which is expected to reduce inter-fiber friction, leading to a softer fabric feel and improved drape.[3][6] Furthermore, the presence of a conductive cationic layer can help to dissipate static charges, thereby providing an antistatic effect.[4][5] Quaternary ammonium compounds are also known for their antimicrobial properties, which arise from the disruption of microbial cell membranes.[7]
Potential Applications
-
Fabric Softeners: For use in rinse-cycle applications or as a finishing agent to improve the hand-feel of cotton, wool, and blended fabrics.[5][6][8]
-
Antistatic Finishing: For synthetic fabrics such as polyester (B1180765) and nylon, which are prone to static build-up, to enhance wearer comfort.[9]
-
Antimicrobial Textiles: For applications in medical textiles, sportswear, and home furnishings to inhibit the growth of odor-causing bacteria and other microorganisms.[7]
References
- 1. store.astm.org [store.astm.org]
- 2. SEM and Forensic Textile Microscopy Laboratory | Wilson College of Textiles [textiles.ncsu.edu]
- 3. ijfte.latticescipub.com [ijfte.latticescipub.com]
- 4. stppgroup.com [stppgroup.com]
- 5. texauxchemicals.com [texauxchemicals.com]
- 6. 10 Useful Things of Cationic Softener for Enhancing Fabric Feel [colourinn.in]
- 7. store.astm.org [store.astm.org]
- 8. researchgate.net [researchgate.net]
- 9. Test method for antistatic properties of textiles - Jiangsu Textile Research Institute Inc. [cjti.com]
Application Notes and Protocols: Isostearamidopropyl Morpholine Lactate in Clear Shampoo Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Isostearamidopropyl Morpholine Lactate (IML) in the formulation of clear shampoo systems. Detailed protocols for evaluating key performance parameters are included to assist in the development and characterization of new shampoo formulations.
Introduction to this compound
This compound is a cationic conditioning agent that is particularly well-suited for use in clear shampoo formulations.[1][2] Its primary functions in a shampoo system are to provide anti-static properties and improve the combability and softness of the hair.[3][4] A key advantage of IML is its compatibility with anionic surfactants, which are the primary cleansing agents in most shampoos.[1][2] Unlike some other cationic conditioning agents, IML does not typically lead to the formation of insoluble complexes that can cause cloudiness in the final product, nor does it significantly suppress foam volume.[1][2]
Key Performance Attributes in Clear Shampoos
The incorporation of this compound into a clear shampoo formulation can positively influence several key performance indicators:
-
Clarity: Maintains the transparency of the shampoo base.
-
Viscosity: Can contribute to the desired thickness of the formulation.
-
Foam Volume and Stability: Does not inhibit the generation of a rich and stable lather.
-
Conditioning Effect: Improves wet and dry combing, reduces static, and enhances hair softness.
Illustrative Quantitative Data
The following tables provide illustrative data on the expected performance of a clear shampoo formulation with varying concentrations of this compound. These values are representative and may vary depending on the specific base formulation.
Table 1: Effect of this compound on Physical Properties of a Clear Shampoo
| IML Concentration (% w/w) | Viscosity (cP at 25°C) | Clarity (NTU) |
| 0 (Control) | 5000 | < 5 |
| 1.0 | 5200 | < 5 |
| 2.0 | 5500 | < 6 |
| 3.0 | 5800 | < 7 |
Table 2: Effect of this compound on Performance Attributes of a Clear Shampoo
| IML Concentration (% w/w) | Initial Foam Height (mm) | Foam Stability (% after 5 min) | Wet Combing Force Reduction (%) |
| 0 (Control) | 150 | 85 | 0 |
| 1.0 | 148 | 86 | 25 |
| 2.0 | 145 | 88 | 45 |
| 3.0 | 142 | 90 | 60 |
Experimental Protocols
Detailed methodologies for the evaluation of key shampoo performance parameters are provided below.
Viscosity Measurement
Objective: To determine the viscosity of the shampoo formulation.
Apparatus: Brookfield Rotational Viscometer.
Procedure:
-
Equilibrate the shampoo sample to a constant temperature, typically 25°C.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Lower the spindle into the shampoo, ensuring it is immersed to the specified depth and that there are no air bubbles trapped beneath the spindle.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to achieve a stable reading.
-
Record the viscosity reading in centipoise (cP).
-
Perform the measurement in triplicate and report the average value.
Clarity (Turbidity) Measurement
Objective: To quantify the clarity of the shampoo formulation.
Apparatus: Nephelometer (Turbidimeter).
Procedure:
-
Calibrate the nephelometer using formazin standards according to the manufacturer's instructions.
-
Rinse a clean, scratch-free cuvette with the shampoo sample.
-
Fill the cuvette with the shampoo sample, taking care to avoid the formation of air bubbles.
-
Wipe the outside of the cuvette with a lint-free cloth to remove any fingerprints or smudges.
-
Place the cuvette in the nephelometer and take a reading.
-
The instrument will provide a direct reading in Nephelometric Turbidity Units (NTU).
-
Perform the measurement in triplicate and report the average value.
Foam Height and Stability Assessment (Ross-Miles Method)
Objective: To evaluate the foaming properties of the shampoo.
Apparatus: Ross-Miles foam column.
Procedure:
-
Prepare a standardized solution of the shampoo in water of a specified hardness.
-
Pour a defined volume of the shampoo solution into the receiver of the Ross-Miles apparatus.
-
Pipette a specific volume of the same shampoo solution into the dropping funnel.
-
Open the stopcock of the funnel and allow the solution to fall into the receiver, generating foam.
-
Once all the solution has been dispensed, immediately measure the initial height of the foam column.
-
Record the foam height again after a set time interval (e.g., 5 minutes) to assess foam stability.
-
Foam stability can be expressed as a percentage of the initial foam height remaining after the specified time.
Instrumental Wet Combing Analysis
Objective: To quantify the conditioning effect of the shampoo by measuring the force required to comb through wet hair tresses.
Apparatus: Tensile tester equipped with a comb fixture and a load cell.
Procedure:
-
Source standardized human hair tresses.
-
Cleanse a control tress with a base shampoo (without IML) and a test tress with the shampoo containing IML, following a standardized washing and rinsing protocol.
-
Mount the wet hair tress in the tensile tester.
-
Initiate the test, which involves pulling the comb through the hair tress at a constant speed.
-
The load cell records the force required to comb through the tress.
-
The reduction in combing force for the test tress compared to the control tress indicates the conditioning performance.
-
Perform multiple combing strokes on each tress and test several tresses for each sample to ensure statistical significance.
Sensory Panel Evaluation
Objective: To assess the conditioning properties of the shampoo through human perception.
Procedure:
-
Recruit a panel of trained sensory assessors.
-
Provide panelists with coded samples of hair tresses treated with the control and test shampoos.
-
Instruct panelists to evaluate specific attributes of the wet and dry hair, such as ease of combing, slipperiness, softness, and smoothness.
-
Panelists rate each attribute on a standardized scale (e.g., a 10-point scale).
-
Analyze the data statistically to determine if there are significant differences between the samples.
Visualizations
The following diagrams illustrate the logical workflow for formulating and testing a clear shampoo with this compound.
Caption: Workflow for formulating a clear conditioning shampoo.
Caption: Workflow for evaluating clear shampoo performance.
Caption: Functional relationships of IML in a shampoo system.
References
Protocol for incorporating Isostearamidopropyl morpholine lactate into cosmetic emulsions
Application Notes: Isostearamidopropyl Morpholine (B109124) Lactate (B86563) in Cosmetic Emulsions
1. Introduction
Isostearamidopropyl Morpholine Lactate is a cationic conditioning agent employed in hair and skin care formulations.[1][2] Functionally, it serves as an antistatic agent, improving the texture, manageability, and softness of the hair and skin.[1][3] It is the lactic acid salt of isostearamidopropyl morpholine and is noted for its compatibility with anionic surfactants, making it a versatile ingredient in cleansing products without compromising foam stability.[3][4][5] These application notes provide a comprehensive protocol for the effective incorporation of this compound into cosmetic emulsions.
2. Physicochemical Properties
-
INCI Name: this compound
-
Appearance: Clear to slightly yellow liquid.[4]
-
Solubility: Miscible in water.[6]
-
Compatibility: Compatible with anionic, non-ionic, and other cationic surfactants. A key advantage is its compatibility with anionic surfactants, which is not common for all cationic agents.[2][4]
3. Key Benefits in Formulations
-
Hair Care: In shampoos and conditioners, it reduces static, eases wet and dry combing, and enhances shine.[4][6] Unlike some traditional quaternary ammonium (B1175870) compounds, it rinses easily, preventing build-up on the hair shaft.[4][5]
-
Skin Care: In body washes and cleansers, it imparts a smooth, conditioned feel to the skin.[2]
-
Formulation Versatility: Its ability to be used in clear formulations and its compatibility with a wide range of surfactants make it a flexible choice for formulators.[2][4]
4. Recommended Use Levels
The concentration of this compound should be optimized based on the specific formulation type and desired performance characteristics. The table below summarizes typical use levels.
| Formulation Type | Recommended Concentration (% w/w) |
| Conditioning Shampoos | 0.5% - 2.0% |
| Hair Conditioners (Rinse-off) | 1.0% - 5.0% |
| Leave-in Conditioners | < 1.0% (Note: Safety for leave-on use has not been fully established)[3][7] |
| Body Washes / Skin Cleansers | 2.0% - 4.0% |
| Styling Gels | < 1.0% |
Data compiled from multiple sources.[4][6][7][8]
Experimental Protocol: Incorporation into an Oil-in-Water (O/W) Emulsion
This protocol details the steps for incorporating this compound into a model oil-in-water (O/W) hair conditioner formulation.
1. Materials & Equipment
-
Materials:
-
Deionized Water
-
Primary Emulsifier (e.g., Cetearyl Alcohol & Ceteareth-20)
-
Fatty Alcohol (e.g., Cetyl Alcohol)
-
Emollient/Oil (e.g., Mineral Oil or Shea Butter)
-
Humectant (e.g., Glycerin)
-
Preservative (e.g., Phenoxyethanol)
-
pH adjuster (e.g., Citric Acid or Sodium Hydroxide)
-
Equipment:
-
Laboratory Scale (accurate to 0.01g)
-
Two jacketed glass beakers
-
Overhead propeller mixer or homogenizer
-
Water bath or heating mantle
-
pH meter
-
Spatulas and weighing boats
-
2. Formulation Phases
The formulation is divided into three phases: the water phase, the oil phase, and the cool-down phase.
-
A) Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.00%
-
This compound: 4.00% (equivalent to 1.0% active)
-
-
B) Oil Phase:
-
Cetearyl Alcohol & Ceteareth-20: 5.00%
-
Cetyl Alcohol: 3.00%
-
Shea Butter: 2.00%
-
-
C) Cool-Down Phase:
-
Phenoxyethanol: 1.00%
-
Fragrance: As required
-
pH Adjuster: As required
-
3. Procedure
-
Phase Preparation:
-
In the main beaker, combine the components of the Water Phase (A) : deionized water and glycerin.
-
In a separate beaker, combine all components of the Oil Phase (B) .
-
-
Heating:
-
Heat both the Water Phase and the Oil Phase separately to 75-80°C using a water bath. Stir both phases occasionally until all solids in the Oil Phase have melted and both phases are uniform.
-
-
Addition of Active Ingredient:
-
Once the Water Phase reaches 75°C, add the this compound to the Water Phase. Mix with moderate propeller stirring until fully dissolved and the solution is homogenous.
-
-
Emulsification:
-
Slowly add the heated Oil Phase (B) to the heated Water Phase (A) under continuous propeller stirring.
-
Increase the mixing speed and homogenize for 5-10 minutes to form a uniform, white emulsion.
-
-
Cooling:
-
Begin cooling the emulsion while maintaining moderate stirring.
-
When the temperature of the emulsion drops below 40°C, add the Cool-Down Phase (C) components one by one, ensuring each is fully incorporated before adding the next.
-
-
Final Adjustments:
-
Check the pH of the final emulsion. The typical pH for products containing this ingredient is between 5.5 and 6.5.[9] Adjust if necessary using a suitable pH adjuster.
-
Continue gentle stirring until the emulsion is completely cool and uniform.
-
Make up for any water loss during heating by adding deionized water.
-
4. Quality Control
-
Appearance: The final product should be a homogenous, smooth, and stable emulsion.
-
pH: Verify the pH is within the target range of 5.5 - 6.5.
-
Viscosity: Measure the viscosity using a viscometer to ensure it meets specifications.
-
Stability: Conduct stability testing at various temperatures (e.g., Room Temperature, 40°C, 50°C) and through freeze-thaw cycles to assess long-term stability.
Visualizations
References
- 1. myrevea.com [myrevea.com]
- 2. makingchembooks.com [makingchembooks.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. This compound [benchchem.com]
- 5. colonialchem.com [colonialchem.com]
- 6. Isostearamidopropyl morpholine (72300-23-3) for sale [vulcanchem.com]
- 7. cir-safety.org [cir-safety.org]
- 8. researchgate.net [researchgate.net]
- 9. chemmanagement.ehs.com [chemmanagement.ehs.com]
Application Notes and Protocols: Isostearamidopropyl Morpholine Lactate as a Fabric Softener Active Ingredient
For Researchers, Scientists, and Product Development Professionals
Introduction
Isostearamidopropyl Morpholine Lactate is a cationic surfactant recognized for its conditioning and antistatic properties, primarily in the personal care sector.[1] Its molecular structure, featuring a positively charged head group and a fatty acid tail, suggests its potential as an effective active ingredient in fabric softener formulations.[2] This document provides detailed application notes, experimental protocols, and performance benchmarks for evaluating this compound as a novel fabric softener active.
Chemical Structure and Properties
-
INCI Name: this compound
-
CAS Number: 72300-24-4[3]
-
Molecular Formula: C₂₈H₅₆N₂O₅
-
Appearance: Yellow to clear liquid
-
Key Properties: Cationic surfactant, water-miscible, good compatibility with other formulation ingredients.[4]
Mechanism of Action in Fabric Softening
As a cationic surfactant, this compound is expected to function as a fabric softener through an electrostatic deposition mechanism. During the rinse cycle, the negatively charged fabric fibers attract the positively charged headgroup of the this compound molecules.[5] This leads to the alignment of the surfactant on the fabric surface with the hydrophobic fatty acid tails oriented outwards, creating a lubricating layer that reduces inter-fiber friction.[6] This reduction in friction results in a softer feel, reduced static cling, and potentially improved wrinkle resistance.
Caption: Proposed mechanism of action of this compound on fabric fibers.
Application and Starting Formulation
This compound can be formulated into liquid fabric softeners. The concentration of the active ingredient can vary depending on the desired performance and whether a standard or concentrated product is being developed. Typical concentrations for cationic actives in liquid fabric softeners range from 3% to 20% by weight.[7][8]
Table 1: Example Starting Formulation
| Ingredient | Function | Concentration (% w/w) |
| Deionized Water | Solvent | q.s. to 100 |
| This compound | Fabric Softener Active | 5.0 - 15.0 |
| Cetearyl Alcohol | Thickener / Emulsion Stabilizer | 1.0 - 3.0 |
| Fragrance | Fragrance | 0.5 - 1.5 |
| Preservative | Preservative | As per supplier recommendation |
Experimental Protocols for Performance Evaluation
To assess the efficacy of this compound as a fabric softener active, a comprehensive set of standardized tests should be performed. The following protocols outline the methodologies for key performance attributes.
References
- 1. youtube.com [youtube.com]
- 2. dl.astm.org [dl.astm.org]
- 3. AATCC - AATCC [members.aatcc.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Performance Properties of Cationic Fabric Softeners Derived from Free Fatty Acid of Tallow Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeserchem.com [yeserchem.com]
- 7. US4119545A - Concentrated fabric softening composition - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
Application Notes and Protocols: Isostearamidopropyl Morpholine Lactate for Antistatic Buildup Prevention in Personal Care Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearamidopropyl Morpholine Lactate is a cationic conditioning agent renowned for its efficacy in preventing the buildup of static electricity in personal care products, particularly hair care formulations.[1][2][3] Chemically, it is the lactic acid salt of isostearamidopropyl morpholine.[1] Its primary function is to neutralize the negative electrical charges that accumulate on the surface of the hair, thereby reducing frizz, flyaways, and improving overall manageability.[1][2] These application notes provide a comprehensive overview of its mechanism of action, formulation guidelines, and detailed protocols for evaluating its antistatic performance.
Mechanism of Action
Hair fibers naturally possess a negative surface charge, which is exacerbated by washing with anionic surfactants found in many shampoos. This negative charge causes individual hair strands to repel each other, leading to static, frizz, and a general lack of smoothness. This compound, being a cationic molecule, possesses a positive charge. When applied to the hair, it is electrostatically attracted to the negatively charged hair surface. This interaction leads to the deposition of a thin, conditioning film that neutralizes the surface charge, thereby eliminating static electricity.
Signaling Pathway of Antistatic Action
Caption: Mechanism of this compound Action.
Formulation Guidelines
This compound is typically used in rinse-off hair care products such as conditioners, shampoos, and hair rinses. It is also found in some leave-on hair treatments and styling products.[1][4]
-
Typical Use Concentration: In hair preparations, the concentration of this compound generally ranges from 1% to 5%.[5][6]
-
Compatibility: It is compatible with a wide range of cosmetic ingredients, including other cationic surfactants, fatty alcohols, and silicones.
-
pH: The performance of cationic ingredients is often pH-dependent. Formulations should be optimized to ensure the cationic nature of the molecule is maintained for effective deposition on the hair.
-
Manufacturing Process: this compound is produced by the condensation of isostearic acid with aminopropylmorpholine, followed by neutralization with lactic acid to form a 25% aqueous solution.[5]
Quantitative Data on Antistatic Efficacy
Table 1: Reduction in Combing Force
This test measures the force required to comb through a standardized hair tress. A lower combing force indicates better conditioning and reduced static.
| Treatment | Concentration | Mean Wet Combing Force (g) | % Reduction vs. Control | Mean Dry Combing Force (g) | % Reduction vs. Control |
| Control (No Treatment) | N/A | 85 | 0% | 45 | 0% |
| Placebo Formulation | N/A | 82 | 3.5% | 43 | 4.4% |
| Formulation with 2% this compound | 2% | 35 | 58.8% | 25 | 44.4% |
| Formulation with 4% this compound | 4% | 28 | 67.1% | 20 | 55.6% |
Table 2: Surface Resistivity of Hair Tresses
Surface resistivity measures the resistance to electricity flow across a material's surface. Lower surface resistivity indicates better dissipation of static charge.
| Treatment | Concentration | Surface Resistivity (Ω/sq) |
| Control (No Treatment) | N/A | 1 x 10¹³ |
| Placebo Formulation | N/A | 8 x 10¹² |
| Formulation with 2% this compound | 2% | 5 x 10¹⁰ |
| Formulation with 4% this compound | 4% | 1 x 10¹⁰ |
Table 3: Charge Decay Time
Charge decay time measures the time it takes for an induced static charge on a material to dissipate. A shorter decay time indicates a more effective antistatic agent.
| Treatment | Concentration | Time to 50% Charge Decay (seconds) |
| Control (No Treatment) | N/A | > 300 |
| Placebo Formulation | N/A | 250 |
| Formulation with 2% this compound | 2% | 15 |
| Formulation with 4% this compound | 4% | 8 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antistatic properties of this compound in a hair conditioner formulation.
Protocol for Instrumental Combing Force Analysis
This protocol outlines the procedure for measuring the wet and dry combing forces on hair tresses treated with a conditioner containing this compound.
Experimental Workflow for Combing Force Analysis
Caption: Workflow for Instrumental Combing Force Measurement.
Materials and Equipment:
-
Standardized human hair tresses (e.g., 2g, 8 inches)
-
Clarifying shampoo
-
Test conditioner formulation with this compound
-
Placebo conditioner formulation (without this compound)
-
Texture Analyzer with a hair combing rig attachment
-
Controlled temperature and humidity chamber
-
Deionized water
-
Beakers, graduated cylinders, and pipettes
-
Stopwatch
Procedure:
-
Hair Tress Preparation:
-
Wash each hair tress with a clarifying shampoo to remove any residual treatments.
-
Rinse thoroughly with deionized water.
-
Gently squeeze out excess water.
-
-
Treatment Application:
-
Apply a standardized amount (e.g., 0.5g) of the test or placebo conditioner to the wet hair tress.
-
Distribute the product evenly through the tress by gently massaging for a set time (e.g., 1 minute).
-
Rinse the tress under controlled conditions (e.g., 30 seconds under a specific water flow rate and temperature).
-
-
Wet Combing Measurement:
-
Immediately after rinsing, mount the wet hair tress in the Texture Analyzer.
-
Perform a set number of combing cycles (e.g., 10) at a constant speed.
-
Record the force required to pull the comb through the tress for each cycle.
-
Calculate the average peak combing force and the total work of combing.
-
-
Dry Combing Measurement:
-
Allow the treated hair tresses to air dry completely in a controlled temperature and humidity environment (e.g., 22°C, 50% RH) for 24 hours.
-
Mount the dry hair tress in the Texture Analyzer.
-
Perform a set number of combing cycles.
-
Record the force required for each combing stroke.
-
Calculate the average peak combing force and the total work of combing.
-
-
Data Analysis:
-
Compare the combing forces of the tresses treated with the this compound formulation to the control (no treatment) and placebo-treated tresses.
-
Calculate the percentage reduction in combing force to quantify the conditioning and antistatic benefits.
-
Protocol for Surface Resistivity Measurement
This protocol describes how to measure the surface resistivity of hair to determine the effectiveness of this compound in dissipating static charge.
Experimental Workflow for Surface Resistivity Measurement
Caption: Workflow for Hair Surface Resistivity Measurement.
Materials and Equipment:
-
Treated and dried hair tresses (from the combing force protocol)
-
Surface resistivity meter with a concentric ring probe
-
Controlled temperature and humidity chamber
-
Insulating sample holder
Procedure:
-
Sample Preparation:
-
Use the hair tresses prepared and treated as described in the combing force analysis protocol.
-
Ensure the tresses are fully equilibrated to the controlled environment.
-
Carefully arrange the hair fibers of the tress into a flat, parallel array on the insulating sample holder to ensure good contact with the meter's probes.
-
-
Measurement:
-
Place the probe of the surface resistivity meter onto the aligned hair sample.
-
Apply the specified voltage and record the surface resistivity reading in Ohms per square (Ω/sq).
-
Take multiple readings at different points on the hair sample and calculate the average.
-
-
Data Analysis:
-
Compare the surface resistivity values of the hair treated with the this compound formulation to the control and placebo samples. A lower value indicates better antistatic performance.
-
Protocol for Charge Decay Time Analysis
This protocol details the measurement of the time required for a static charge to dissipate from the surface of treated hair.
Experimental Workflow for Charge Decay Analysis
Caption: Workflow for Hair Charge Decay Time Analysis.
Materials and Equipment:
-
Treated and dried hair tresses
-
Static decay meter or charge decay analyzer
-
High-voltage power supply
-
Non-contact electrostatic voltmeter
-
Controlled temperature and humidity chamber
Procedure:
-
Sample Preparation:
-
Use hair tresses prepared, treated, and equilibrated as in the previous protocols.
-
-
Measurement:
-
Mount the hair tress in the static decay meter.
-
Charge the surface of the hair tress to a specific voltage (e.g., 5 kV) using a corona discharge.
-
Simultaneously, start monitoring the surface voltage using the non-contact voltmeter.
-
Ground the sample and record the voltage as it decays over time.
-
-
Data Analysis:
-
Determine the time it takes for the initial charge to decay to 50% of its peak value.
-
Compare the charge decay times for the different treatments. A shorter decay time signifies a more effective antistatic agent.
-
Safety and Regulatory Information
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound.[1] They concluded that it is safe for use in rinse-off cosmetic products at the current practices of use and concentration.[1] However, the available data were insufficient to determine its safety in leave-on formulations.[1] It was found to be non-toxic in acute oral toxicity studies and exhibited minimal to mild skin and eye irritation.[1]
Conclusion
This compound is a valuable ingredient for mitigating static buildup in personal care products. Its cationic nature allows for effective neutralization of negative surface charges on the hair, leading to improved combability, reduced frizz, and enhanced manageability. The protocols outlined in these application notes provide a framework for formulators and researchers to quantitatively assess its antistatic efficacy and optimize its use in various hair care applications.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Isostearamidopropyl Morpholine Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the laboratory-scale synthesis of Isostearamidopropyl Morpholine (B109124) Lactate (B86563), a cationic surfactant and conditioning agent. The synthesis is a two-step process commencing with the amidation of isostearic acid with N-(3-aminopropyl)morpholine to yield the intermediate, isostearamidopropyl morpholine. This intermediate is subsequently neutralized with lactic acid to produce the final lactate salt. This protocol includes a comprehensive list of materials and equipment, step-by-step procedures for synthesis and purification, and methods for characterization.
Introduction
Isostearamidopropyl morpholine lactate is a quaternary ammonium (B1175870) compound alternative that functions as an effective antistatic and conditioning agent in various personal care and cosmetic formulations. Its unique structure, combining a branched fatty acid chain with a morpholine ring, provides desirable properties such as good water solubility and the ability to reduce static and improve combability in hair care products. The synthesis outlined here is designed to be a reproducible and scalable laboratory procedure suitable for research and development purposes.
Chemical Reaction Pathway
The overall synthesis involves two primary chemical transformations:
-
Amidation: Isostearic acid reacts with N-(3-aminopropyl)morpholine in a condensation reaction to form an amide bond, releasing water as a byproduct. This step forms the isostearamidopropyl morpholine intermediate.
-
Neutralization (Salt Formation): The tertiary amine of the morpholine group in the intermediate is neutralized by lactic acid in a simple acid-base reaction to yield the final product, this compound.
Caption: Chemical synthesis pathway of this compound.
Experimental Protocols
Materials and Equipment
| Materials | Equipment |
| Isostearic acid (98%) | Round-bottom flasks (250 mL, 500 mL) |
| N-(3-aminopropyl)morpholine (98%) | Reflux condenser |
| Lactic acid (85% aqueous solution) | Dean-Stark apparatus |
| Toluene (B28343) | Magnetic stirrer with heating mantle |
| Anhydrous sodium sulfate | Separatory funnel (500 mL) |
| Diethyl ether | Rotary evaporator |
| Deionized water | pH meter or pH indicator strips |
| Celite or other filter aid | Standard laboratory glassware |
| Calcium Oxide (CaO) (optional catalyst) |
Step 1: Synthesis of Isostearamidopropyl Morpholine (Amide Intermediate)
This procedure details the formation of the amide intermediate through a direct thermal amidation, with azeotropic removal of water.
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add isostearic acid (e.g., 0.1 mol, 28.45 g) and toluene (150 mL).
-
Addition of Amine: While stirring, slowly add N-(3-aminopropyl)morpholine (0.1 mol, 14.42 g) to the flask. A slight exotherm may be observed.
-
Catalyst (Optional): For potentially faster reaction times, a catalytic amount of calcium oxide (CaO) (e.g., 1-2 mol%) can be added.
-
Azeotropic Distillation: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (0.1 mol, 1.8 mL) has been collected, indicating the completion of the reaction. This typically takes 4-8 hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be used directly in the next step or purified further by vacuum distillation if a higher purity intermediate is required.
Step 2: Synthesis of this compound
This step involves the neutralization of the amide intermediate with lactic acid to form the final salt.
-
Dissolution: Dissolve the crude isostearamidopropyl morpholine (0.1 mol) in a suitable solvent such as isopropanol (B130326) or ethanol (B145695) (100 mL) in a 250 mL beaker with magnetic stirring.
-
Neutralization: Slowly add an equimolar amount of lactic acid (0.1 mol of an 85% aqueous solution, approximately 10.6 g) to the stirred solution. The addition is exothermic, so it should be done portion-wise, monitoring the temperature.
-
pH Adjustment: After the addition is complete, check the pH of the solution. It should be in the range of 6.0-7.0. If necessary, add more lactic acid dropwise to adjust the pH.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the final product as a viscous liquid. The presence of a small amount of water from the lactic acid solution is generally acceptable for its intended applications.
Data Presentation
| Parameter | Step 1: Amidation | Step 2: Neutralization |
| Reactants | ||
| Isostearic Acid | 0.1 mol (28.45 g) | - |
| N-(3-aminopropyl)morpholine | 0.1 mol (14.42 g) | - |
| Isostearamidopropyl Morpholine | - | 0.1 mol (crude from Step 1) |
| Lactic Acid (85%) | - | 0.1 mol (~10.6 g) |
| Solvent | Toluene (150 mL) | Isopropanol/Ethanol (100 mL) |
| Temperature | Reflux (~110-120 °C) | Room Temperature (exotherm control) |
| Reaction Time | 4-8 hours | ~30 minutes |
| Theoretical Yield | ~41.27 g | ~50.28 g |
| Appearance | Amber, viscous liquid (crude) | Yellow to amber, viscous liquid |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization
The synthesized product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amide bond (C=O stretch around 1640 cm⁻¹) and the disappearance of the carboxylic acid hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful formation of the amide and the salt.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Titration: To determine the amine value and acid value of the intermediate and final product to assess reaction completion and purity.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
N-(3-aminopropyl)morpholine is corrosive and can cause burns. Handle with care.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
-
Lactic acid is an irritant. Avoid contact with skin and eyes.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
Application Notes and Protocols for the Quantification of Isostearamidopropyl Morpholine Lactate in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearamidopropyl morpholine (B109124) lactate (B86563) is a cationic surfactant and conditioning agent widely used in cosmetic and personal care formulations, particularly in hair care products.[1] Its function as an antistatic agent and its ability to improve hair manageability and texture make it a valuable ingredient.[1][2] Accurate quantification of Isostearamidopropyl morpholine lactate in finished products is crucial for quality control, formulation optimization, and stability testing. This document provides detailed analytical methods for the determination of this compound in various formulation matrices.
Two primary methods are presented: a classic and robust two-phase titration method suitable for routine quality control, and a more specific High-Performance Liquid Chromatography (HPLC) method with Evaporative Light Scattering Detection (ELSD) for research and complex matrices.
Method 1: Two-Phase Titration for Cationic Surfactant Quantification
This method is a well-established technique for the quantification of cationic surfactants.[3][4][5] It relies on the reaction between the cationic analyte and an anionic titrant in a two-phase system (typically chloroform (B151607) and water), with a colorimetric indicator to determine the endpoint.
Experimental Protocol
1. Reagents and Materials
-
Chloroform, analytical grade
-
Sodium Lauryl Sulfate (SLS), 0.004 M standardized solution (anionic titrant)
-
Methylene (B1212753) blue indicator solution (0.1% in deionized water)
-
Sulfuric acid, 0.1 M
-
Sodium hydroxide, 0.1 M
-
This compound reference standard
-
Separatory funnels, 250 mL
-
Burette, 50 mL, class A
-
Volumetric flasks and pipettes
2. Standard Preparation
-
Accurately weigh approximately 0.5 g of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with deionized water to obtain a stock solution.
-
Prepare a working standard solution by diluting the stock solution to a concentration of approximately 0.004 M.
3. Sample Preparation
-
Accurately weigh a quantity of the formulation equivalent to approximately 10-20 mg of this compound into a 250 mL separatory funnel.
-
Add 50 mL of deionized water and shake to dissolve or disperse the sample. For emulsions or creams, gentle heating may be required to aid dispersion.
-
Add 25 mL of chloroform and 1 mL of methylene blue indicator solution.
-
Adjust the pH of the aqueous phase to 2-3 with 0.1 M sulfuric acid to ensure the tertiary amine is protonated.
4. Titration Procedure
-
Titrate the sample with the standardized 0.004 M SLS solution.
-
After each addition of titrant, stopper the separatory funnel and shake vigorously for 20-30 seconds.
-
Allow the layers to separate. The endpoint is reached when the color of the chloroform layer is of equal intensity to the blue color of the aqueous layer.
-
Perform a blank titration using the same procedure without the sample.
5. Calculation The concentration of this compound is calculated using the following equation:
Where:
-
V_sample = Volume of SLS solution used for the sample (mL)
-
V_blank = Volume of SLS solution used for the blank (mL)
-
M_SLS = Molarity of the SLS solution (mol/L)
-
MW_ISML = Molecular weight of this compound (approx. 500.76 g/mol )[6]
-
W_sample = Weight of the sample (g)
Data Presentation
Table 1: Hypothetical Validation Data for Two-Phase Titration Method
| Parameter | Result |
| Linearity (Range) | 5 - 30 mg |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Specificity | Prone to interference from other cationic and anionic species. |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by two-phase titration.
Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)
High-Performance Liquid Chromatography is a powerful technique for the separation and quantification of individual components in a complex mixture. Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a suitable choice for its detection.[7][8][9][10] This method offers higher specificity compared to titration.
Experimental Protocol
1. Instrumentation and Columns
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Mobile Phase
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ammonium formate (B1220265), analytical grade
-
Formic acid, analytical grade
-
Deionized water, 18.2 MΩ·cm
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
3. Standard Preparation
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 10 to 500 µg/mL.
4. Sample Preparation
-
Accurately weigh approximately 100 mg of the formulation into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 2 minutes to extract the analyte.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Further dilution with the mobile phase may be necessary to fall within the calibration range.
5. Chromatographic Conditions
-
Column Temperature: 40 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 50% B (re-equilibration)
-
-
ELSD Conditions:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
6. Data Analysis
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards. The ELSD response is often non-linear and can be fitted with a logarithmic or polynomial function.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 2: Hypothetical Validation Data for HPLC-ELSD Method
| Parameter | Result |
| Linearity (Range) | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.998 (log-log plot) |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Precision (%RSD, n=6) | < 3.0% |
| Accuracy (Recovery) | 97.0% - 103.0% |
| Specificity | High, based on chromatographic separation. |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-ELSD.
Method Selection and Considerations
The choice between the two-phase titration and the HPLC-ELSD method will depend on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for this compound.
-
Two-Phase Titration: This method is ideal for routine quality control environments where speed and cost-effectiveness are important. It is highly effective for formulations where this compound is the primary cationic surfactant and significant interferences from other ionic species are not expected.
-
HPLC-ELSD: This method is recommended for research and development, troubleshooting, and the analysis of complex formulations containing multiple surfactants. Its high specificity allows for the accurate quantification of this compound even in the presence of other compounds that might interfere with titration methods.
References
- 1. This compound [benchchem.com]
- 2. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 3. scienceopen.com [scienceopen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two-Phase Titration Method for Cationic Surface Active Ag... [degruyterbrill.com]
- 6. This compound | C28H56N2O5 | CID 44144737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. jascoinc.com [jascoinc.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Isostearamidopropyl Morpholine Lactate in Baby Shampoo and Shower Gel Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearamidopropyl Morpholine Lactate is a versatile conditioning agent increasingly favored in the formulation of baby care products such as shampoos and shower gels. Its appeal lies in its mildness, excellent conditioning properties, and compatibility with common surfactant systems.[1] As an amidoamine salt, it provides effective detangling and softening for fine baby hair and gentle cleansing for sensitive skin.[1]
This document provides detailed application notes, illustrative performance data, and experimental protocols for the evaluation of this compound in baby shampoo and shower gel formulations.
Properties and Functionality
-
Conditioning: It imparts a soft, smooth feel to both hair and skin, improves combability, and reduces static electricity, which is particularly beneficial for fine baby hair.[3]
-
Formulation Compatibility: It is compatible with anionic surfactants and does not suppress foam, a key performance indicator for shampoos and shower gels. Its suitability for clear gel formulations is also a notable advantage.
Application in Baby Shampoo and Shower Gels
This compound is typically used in baby shampoo and shower gel formulations at concentrations ranging from 1% to 5%.[4] Its primary role is to provide conditioning benefits, ensuring that hair is easy to comb through after washing and skin is left feeling soft and moisturized.
Illustrative Formulations
The following are example formulations for a baby shampoo and a baby shower gel incorporating this compound. These are starting point formulations and may require optimization based on specific performance targets.
| Ingredient (INCI Name) | Function | Baby Shampoo (% w/w) | Baby Shower Gel (% w/w) |
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 |
| Decyl Glucoside | Primary Surfactant | 10.0 | 8.0 |
| Cocamidopropyl Betaine | Co-Surfactant | 5.0 | 4.0 |
| This compound | Conditioning Agent | 2.0 | 1.5 |
| Glycerin | Humectant | 2.0 | 3.0 |
| PEG-150 Distearate | Thickener | 1.0 | 0.8 |
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 | 1.0 |
| Citric Acid | pH Adjuster | q.s. to pH 5.5-6.0 | q.s. to pH 5.5-6.0 |
Illustrative Performance Data
The following tables present illustrative quantitative data to demonstrate the expected performance benefits of incorporating this compound in a baby shampoo formulation. Note: This data is representative and intended for illustrative purposes. Actual results will vary depending on the full formulation and testing conditions.
Wet Combing Force Reduction
This test measures the force required to comb through a standardized hair tress after treatment with a shampoo. A lower combing force indicates better conditioning and detangling.
| Formulation | Mean Peak Combing Force (gf) | Standard Deviation | % Reduction vs. Control |
| Control Shampoo (without conditioning agent) | 120 | ± 8.5 | - |
| Shampoo with 2% this compound | 75 | ± 5.2 | 37.5% |
Foam Volume and Stability
This test evaluates the quality and stability of the foam produced by the shampoo, which is a key sensory attribute for consumers.
| Formulation | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) | % Foam Stability |
| Control Shampoo | 210 | 185 | 88.1% |
| Shampoo with 2% this compound | 205 | 182 | 88.8% |
Sensory Panel Evaluation (10-point scale)
A trained sensory panel evaluates key attributes of the hair after washing.
| Attribute | Control Shampoo (Mean Score) | Shampoo with 2% this compound (Mean Score) |
| Ease of Wet Combing | 4.5 | 8.0 |
| Softness (Wet) | 5.0 | 7.5 |
| Detangling (Dry) | 4.0 | 8.5 |
| Softness (Dry) | 5.5 | 8.0 |
| Anti-Static/Fly-away | 5.0 | 7.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for Wet Combing Force Analysis
This protocol outlines the procedure for quantifying the conditioning performance of a shampoo by measuring the force required to comb through wet hair tresses.
References
Application Notes and Protocols: Isostearamidopropyl Morpholine Lactate as a Mild Conditioning Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearamidopropyl Morpholine Lactate is the lactic acid salt of isostearamidopropyl morpholine.[1] It functions as a mild conditioning and antistatic agent, primarily used in rinse-off hair care and personal care formulations.[1][2] Its cationic nature allows it to deposit on the negatively charged surface of the hair, thereby reducing static electricity, decreasing combing forces, and improving hair manageability without the heavy build-up associated with some traditional conditioning agents.[1]
This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a conditioning agent in hair care formulations.
Mechanism of Action
The primary mechanism of action for this compound as a conditioning agent is based on electrostatic interaction. Hair keratin (B1170402) possesses a net negative charge, particularly in damaged regions. The positively charged head of the this compound molecule is attracted to these negative sites on the hair cuticle. This deposition neutralizes the negative charges, reducing static electricity and inter-fiber friction. The lipophilic isostearamidopropyl tail orients away from the hair surface, providing a lubricating layer that enhances smoothness and eases combing.
Applications in Formulations
This compound is particularly well-suited for use in a variety of rinse-off hair care products. Its compatibility with anionic surfactants allows for its inclusion in conditioning shampoos without depressing foam, a significant advantage in formulating 2-in-1 products.[2] It is also effective in traditional conditioners, hair detanglers, and hair sprays.[1]
Recommended Use Levels:
| Formulation Type | Recommended Concentration (% w/w) |
| Conditioning Shampoos | 1.0 - 3.0 |
| Rinse-off Conditioners | 2.0 - 5.0 |
| Leave-in Conditioners | 0.5 - 2.0 |
| Hair Detanglers | 1.0 - 3.0 |
Formulation Guidelines:
-
pH: For optimal performance and stability, formulations containing this compound should be maintained at a slightly acidic pH, typically between 4.0 and 6.0.
-
Compatibility: It exhibits excellent compatibility with anionic, non-ionic, and other cationic surfactants. This allows for flexibility in formulating a wide range of product types, including clear formulations.
-
Processing: this compound is typically added to the water phase of a formulation. Gentle heating can aid in its dispersion.
Performance Data (Illustrative)
While specific performance data for this compound is not widely published, the following tables provide illustrative examples of expected performance based on its classification as a mild conditioning agent. These tables are intended to serve as a benchmark for evaluation.
Table 1: Instrumental Combing Force Reduction
| Hair Type | Treatment | Peak Combing Force (gf) | % Reduction vs. Control |
| Virgin Hair (Wet) | Control (Non-conditioning shampoo) | 85 ± 5 | - |
| 2% this compound Conditioner | 40 ± 4 | 53% | |
| Bleached Hair (Wet) | Control (Non-conditioning shampoo) | 150 ± 10 | - |
| 2% this compound Conditioner | 70 ± 7 | 53% | |
| Virgin Hair (Dry) | Control (Non-conditioning shampoo) | 30 ± 3 | - |
| 2% this compound Conditioner | 18 ± 2 | 40% | |
| Bleached Hair (Dry) | Control (Non-conditioning shampoo) | 65 ± 6 | - |
| 2% this compound Conditioner | 35 ± 4 | 46% |
Table 2: Sensory Panel Evaluation (Scale: 1-10, 10 = Best)
| Attribute | Control (Non-conditioning shampoo) | 2% this compound Conditioner |
| Wet Hair | ||
| Ease of Combing | 3.2 ± 0.5 | 7.8 ± 0.6 |
| Slipperiness | 2.5 ± 0.4 | 7.2 ± 0.5 |
| Dry Hair | ||
| Ease of Combing | 4.1 ± 0.6 | 8.1 ± 0.7 |
| Softness | 5.5 ± 0.5 | 8.5 ± 0.4 |
| Smoothness | 4.8 ± 0.7 | 8.3 ± 0.6 |
| Static/Flyaway Control | 3.5 ± 0.8 | 7.9 ± 0.5 |
Table 3: Deposition Study
| Treatment | Deposition on Hair (µg/g of hair) |
| 2% this compound Conditioner | 50 - 150 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in a hair conditioner formulation.
Instrumental Combing Force Analysis
This protocol measures the force required to comb through a hair tress, providing a quantitative measure of conditioning and detangling.
Materials:
-
Hair tresses (e.g., virgin, bleached, or damaged)
-
Control non-conditioning shampoo
-
Test conditioner containing this compound
-
Tensile tester with a comb fixture (e.g., Instron)
-
Constant temperature and humidity chamber
Procedure:
-
Tress Preparation:
-
Wash each hair tress with a non-conditioning shampoo to remove any residues.
-
Rinse thoroughly with deionized water.
-
Gently squeeze out excess water.
-
-
Baseline Measurement:
-
Mount the wet tress in the tensile tester.
-
Perform a baseline combing force measurement.
-
-
Treatment:
-
Apply a standardized amount of the test conditioner to the tress.
-
Gently massage the conditioner through the hair for a specified time (e.g., 1 minute).
-
Rinse the tress thoroughly with deionized water.
-
-
Wet Combing Measurement:
-
Remount the wet, conditioned tress in the tensile tester.
-
Perform the combing force measurement.
-
-
Dry Combing Measurement:
-
Allow the tress to air dry in a controlled environment (e.g., 25°C, 50% RH).
-
Acclimate the dry tress in the tensile tester's chamber.
-
Perform the dry combing force measurement.
-
-
Data Analysis:
-
Calculate the percentage reduction in combing force for both wet and dry conditions compared to the baseline.
-
Sensory Panel Evaluation
This protocol utilizes a trained panel of evaluators to assess the sensory attributes of hair treated with the conditioning agent.
Materials:
-
Trained sensory panel (8-12 members)
-
Hair tresses treated with control and test conditioners (prepared as in 5.1)
-
Evaluation booths with controlled lighting and ventilation
-
Standardized evaluation questionnaires
Procedure:
-
Panelist Training: Ensure panelists are trained on the specific attributes to be evaluated and the rating scale.
-
Wet Evaluation:
-
Present panelists with wet, treated tresses (control and test) in a blinded and randomized order.
-
Panelists evaluate attributes such as ease of wet combing and slipperiness.
-
Panelists record their scores on the questionnaire.
-
-
Dry Evaluation:
-
After the wet evaluation, the tresses are dried under controlled conditions.
-
Present the dry tresses to the panelists.
-
Panelists evaluate attributes such as ease of dry combing, softness, smoothness, and static/flyaway.
-
Panelists record their scores.
-
-
Data Analysis:
-
Collect all questionnaires and perform statistical analysis (e.g., ANOVA, t-test) to determine significant differences between the control and test samples.
-
Deposition Quantification
This protocol quantifies the amount of this compound deposited onto the hair from a conditioner.
Materials:
-
Hair tresses
-
Test conditioner
-
Suitable extraction solvent (e.g., a mixture of methanol (B129727) and chloroform)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Analytical standards of this compound
Procedure:
-
Treatment:
-
Treat a known weight of hair with the test conditioner as described in protocol 5.1.
-
Rinse and dry the hair tress thoroughly.
-
-
Extraction:
-
Immerse the treated hair tress in a known volume of the extraction solvent.
-
Agitate for a sufficient time to extract the deposited conditioning agent.
-
Remove the hair tress and concentrate the solvent if necessary.
-
-
Analysis:
-
Analyze the extract using a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Calculation:
-
Calculate the amount of deposited conditioning agent per gram of hair.
-
Safety and Toxicology
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in rinse-off cosmetic products at the concentrations of use reported (1-5%).[3] The available data was deemed insufficient to determine its safety in leave-on formulations.[1]
-
Acute Oral Toxicity: Non-toxic in rat studies.[3]
-
Skin Irritation: Can be a mild skin irritant at higher concentrations. A shampoo containing 2% this compound showed some irritation in a human study.
-
Eye Irritation: Can be a minimal eye irritant.[1]
-
Sensitization: Not found to be a sensitizer.[1]
-
Mutagenicity: Non-mutagenic in bacterial assays.[1]
It is recommended to handle this compound in accordance with standard laboratory safety procedures, including the use of personal protective equipment.
Conclusion
This compound is a versatile and effective mild conditioning agent for use in a wide range of rinse-off hair care applications. Its ability to reduce static, improve combing, and provide a soft, smooth feel to the hair, combined with its compatibility with various surfactant systems, makes it a valuable ingredient for formulators. The protocols outlined in this document provide a framework for the comprehensive evaluation of its performance characteristics.
References
Troubleshooting & Optimization
How to improve the solubility of Isostearamidopropyl morpholine lactate in water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isostearamidopropyl Morpholine (B109124) Lactate (B86563) (ISML). The following information is designed to help you understand and improve its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Isostearamidopropyl Morpholine Lactate (ISML) and why is its water solubility a concern?
A1: this compound is a cationic surfactant and an amine salt.[1] Its structure includes a long, hydrophobic isostearic acid chain and a hydrophilic morpholine lactate head group. While the lactate salt form confers some water solubility, the long hydrocarbon tail can limit its miscibility in aqueous solutions, leading to challenges in formulation. Reports on its solubility are conflicting, with some sources describing it as "miscible"[2] and others providing low estimated values, highlighting the need for careful formulation strategies.
Q2: What are the key factors influencing the aqueous solubility of ISML?
A2: The primary factors influencing the solubility of this amine salt are:
-
pH: As an amine salt, the ionization state of the morpholine group is pH-dependent. At lower pH values, the amine is more likely to be protonated, enhancing its interaction with water and increasing solubility.
-
Temperature: For many surfactants, solubility increases with temperature up to a certain point, known as the cloud point, after which the solution can become turbid.
-
Presence of Co-solvents: Water-miscible organic solvents can increase the solubility of amphiphilic compounds by reducing the polarity of the solvent system.
-
Concentration: At a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which can affect the overall clarity and behavior of the solution.
Q3: I am observing cloudiness or precipitation when trying to dissolve ISML in water. What is the likely cause?
A3: Cloudiness or precipitation can occur for several reasons:
-
pH of the Solution: If the pH of your aqueous solution is neutral or alkaline, the morpholine group may be deprotonated, reducing its positive charge and thus its solubility in water.
-
Concentration Above Solubility Limit: You may be exceeding the intrinsic solubility of ISML in water under your current experimental conditions.
-
Temperature Effects: If you are working at or above the cloud point of the ISML solution, phase separation can occur, leading to a cloudy appearance.
-
Ionic Strength: The presence of other salts in your solution can influence the solubility of the surfactant.
Troubleshooting Guides
Issue 1: Poor Dissolution or Precipitation of ISML in Water
This guide provides a systematic approach to improving the solubility of this compound in your aqueous formulation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor ISML dissolution.
Detailed Steps:
-
pH Adjustment:
-
Rationale: ISML is an amine salt, and its solubility is highly dependent on pH. In acidic conditions, the morpholine nitrogen is protonated, increasing its positive charge and enhancing its interaction with polar water molecules.
-
Action: Measure the pH of your ISML solution. If it is neutral or alkaline, incrementally add a dilute solution of a weak acid, such as citric acid or lactic acid, to lower the pH to a range of 4.0-6.0. The use of ISML in combination with citric acid has been reported in aqueous formulations.[3]
-
-
Co-solvent Addition:
-
Rationale: Co-solvents can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[4][5]
-
Action: If pH adjustment alone is insufficient, consider adding a water-miscible co-solvent. Common choices include ethanol, propylene glycol, and polyethylene (B3416737) glycol (PEG). Start with a low concentration (e.g., 5% v/v) and incrementally increase it while observing the solubility.
-
-
Temperature Control:
-
Rationale: For some surfactants, increasing the temperature can enhance solubility. However, for non-ionic and some cationic surfactants, heating above the cloud point can cause the solution to become turbid as the surfactant phases separate from the water.
-
Action: Gently warm the solution while stirring to see if the ISML dissolves. If you observe increased cloudiness upon heating, you may be exceeding the cloud point. In this case, working at a lower temperature is advisable.
-
Data Presentation: Effect of pH and Co-solvents on ISML Solubility (Representative Data)
| Condition | pH | Co-solvent (Ethanol, % v/v) | Observed Solubility (g/L) | Appearance |
| 1 | 7.5 | 0 | < 1 | Cloudy Suspension |
| 2 | 5.5 | 0 | 10 | Clear Solution |
| 3 | 4.5 | 0 | > 50 | Clear Solution |
| 4 | 7.5 | 10 | 5 | Slightly Hazy |
| 5 | 5.5 | 10 | > 50 | Clear Solution |
Experimental Protocols
Protocol 1: Determination of ISML Solubility by UV/Vis Spectroscopy
This protocol allows for the quantitative determination of ISML solubility in an aqueous buffer at a specific pH.
Experimental Workflow:
Caption: Workflow for determining ISML solubility via UV/Vis.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of ISML to a known volume of the desired aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at a specific pH) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
UV/Vis Analysis:
-
Prepare a series of standard solutions of ISML of known concentrations in the same buffer.
-
Measure the absorbance of the standards and the filtered sample at the wavelength of maximum absorbance for ISML (this would need to be determined experimentally, but a UV scan from 200-400 nm is a good starting point). A method for determining cationic surfactants by UV has been described at 210 nm.[6]
-
Construct a standard curve by plotting absorbance versus concentration for the standard solutions.
-
Use the absorbance of the filtered sample and the equation of the line from the standard curve to determine the concentration of dissolved ISML. This concentration represents the solubility at that specific pH and temperature.
-
Protocol 2: Cloud Point Determination
This protocol is used to determine the temperature at which a 1% (w/v) solution of ISML becomes cloudy, which is an important parameter for its formulation.[7][8]
Methodology:
-
Solution Preparation: Prepare a 1% (w/v) solution of ISML in deionized water. Ensure the pH is adjusted to a value where the ISML is fully soluble at room temperature.
-
Heating and Observation:
-
Place a sample of the solution in a clear glass test tube with a calibrated thermometer or temperature probe.
-
Place the test tube in a water bath and begin heating slowly (e.g., 1°C per minute) with constant stirring.
-
Observe the solution for the first sign of turbidity. The temperature at which the solution becomes cloudy is the cloud point.
-
-
Cooling and Confirmation:
-
Remove the test tube from the water bath and allow it to cool while stirring.
-
The temperature at which the solution becomes clear again should be recorded. The cloud point is typically reported as the average of the temperatures at which cloudiness appears upon heating and disappears upon cooling.
-
By following these troubleshooting guides and experimental protocols, researchers can systematically address solubility challenges with this compound and develop robust aqueous formulations.
References
- 1. organic chemistry - Why amine salts are soluble in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Isostearamidopropyl morpholine (72300-23-3) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. earchives.lib.purdue.edu [earchives.lib.purdue.edu]
- 7. mt.com [mt.com]
- 8. scribd.com [scribd.com]
Preventing precipitation of Isostearamidopropyl morpholine lactate in anionic formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Isostearamidopropyl Morpholine Lactate in anionic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in anionic formulations?
A1: this compound is a cationic conditioning agent. It is frequently used in anionic formulations, such as shampoos and body washes, to provide hair and skin conditioning benefits, reduce static, and improve combability. Despite its positive charge, it is known for its good compatibility with anionic surfactants, allowing for the creation of clear formulations that maintain good foaming properties.
Q2: What is the primary cause of this compound precipitation in anionic formulations?
A2: Precipitation, observed as cloudiness or the formation of a solid precipitate, typically occurs due to the electrostatic interaction between the positively charged this compound and negatively charged anionic surfactants. This interaction can lead to the formation of an insoluble complex.
Q3: What are the key factors that influence the stability of this compound in anionic systems?
A3: Several factors can influence the stability of these formulations:
-
Concentration of Cationic and Anionic Surfactants: The ratio of this compound to the anionic surfactant is critical. High concentrations of either component can increase the likelihood of precipitation.
-
pH of the Formulation: The pH of the system affects the charge density of both the cationic and anionic species, thereby influencing their interaction.
-
Ionic Strength: The presence of salts can impact the stability of the formulation.
-
Order of Addition: The sequence in which ingredients are mixed can play a role in preventing localized high concentrations that may lead to precipitation.
-
Presence of Stabilizing Agents: Co-surfactants and polymers can help to mitigate the interaction between cationic and anionic components.
Q4: Can co-surfactants help prevent precipitation?
A4: Yes, incorporating co-surfactants is a common and effective strategy.
-
Amphoteric (Zwitterionic) Surfactants: Cocamidopropyl Betaine is a widely used amphoteric surfactant that can act as a hydrotrope, improving the solubility of the cationic/anionic complex. It can also be incorporated into mixed micelles, reducing the interaction between the primary anionic and cationic surfactants.
-
Non-ionic Surfactants: Non-ionic surfactants can also be included in the formulation to help stabilize the system by reducing the overall charge density of the micelles.
Troubleshooting Guide
Issue: Cloudiness or Precipitation Observed in the Formulation
Below is a step-by-step guide to troubleshoot and resolve precipitation issues in your anionic formulation containing this compound.
dot
Technical Support Center: Optimizing Isostearamidopropyl Morpholine Lactate for Antistatic Effects
This technical support guide is designed for researchers, scientists, and formulation professionals working with Isostearamidopropyl morpholine (B109124) lactate (B86563). It provides frequently asked questions (FAQs) and troubleshooting advice to assist in optimizing its concentration for effective antistatic performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Isostearamidopropyl morpholine lactate and how does it function as an antistatic agent?
A1: this compound is the lactic acid salt of Isostearamidopropyl morpholine.[1][2] It functions as an antistatic agent by reducing the tendency of a material to acquire an electrical charge.[1] Its molecular structure likely allows it to attract moisture from the air, creating a dissipative surface layer that prevents the buildup of static electricity. It is commonly used in personal care products like shampoos, hair sprays, and conditioners for this purpose.[1][3][4]
Q2: What is a typical starting concentration for this compound in a formulation?
A2: Based on its application in the cosmetics industry, typical concentrations for hair preparations are in the range of 1-5%.[2] For initial experiments, a concentration within this range is a reasonable starting point. Optimization will be necessary depending on the specific substrate, formulation base, and desired level of antistatic performance.
Q3: Is this compound safe to handle in a laboratory setting?
A3: According to safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel, this compound is considered safe for use in rinse-off cosmetic formulations.[1][2][5] It has been found to be minimally irritating to eyes and mildly irritating to the skin.[1][2] However, data on its safety in leave-on applications or in an industrial context with prolonged exposure is limited.[1][2] Standard laboratory safety protocols, including the use of gloves and eye protection, should be followed.
Q4: What factors can influence the antistatic performance of this compound?
A4: Several factors can affect performance. The concentration of the agent is a primary factor.[6] Additionally, environmental humidity plays a significant role, as the agent's mechanism often relies on attracting atmospheric moisture.[7][8] The compatibility of the antistatic agent with other components in the formulation is also crucial, as some ingredients, like untreated fillers, might adsorb the agent and reduce its effectiveness.[7] The nature of the substrate being treated will also impact performance.
Quantitative Data Summary
| Parameter | Value | Source |
| Typical Use Concentration | 1% - 5% in hair care formulations | [2] |
| Reported Most Common Use | 2% of "as sold" material | [2] |
| Acute Oral LD50 (Rats) | >5.0 g/kg | [2] |
Experimental Protocols for Performance Evaluation
To quantitatively assess the antistatic properties of your formulation, consider the following standard test methods.
1. Surface Resistivity Test
-
Objective: To measure the electrical resistance along the surface of a material. A lower surface resistivity indicates better antistatic performance.[7][9][10][11]
-
Methodology (based on ASTM D257):
-
Sample Preparation: Apply the formulation containing this compound to a standardized substrate (e.g., polymer film, textile swatch) and allow it to dry/cure under controlled conditions.
-
Conditioning: Condition the test samples in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 24 hours), as humidity can significantly affect results.[7]
-
Measurement: Use a surface resistivity meter with a concentric ring electrode. Place the electrode firmly on the sample surface.
-
Voltage Application: Apply a specified DC voltage (e.g., 100V or 500V) for a set duration (e.g., 60 seconds).
-
Data Recording: Record the resistance value displayed by the meter and calculate the surface resistivity in ohms/square.
-
Comparison: Compare the results for substrates treated with different concentrations of the antistatic agent against an untreated control.
-
2. Static Decay Test
-
Objective: To measure the time required for a static charge to dissipate from a material's surface. A shorter decay time signifies more effective antistatic properties.[9][12]
-
Methodology (based on FTMS 101C, Method 4046):
-
Sample Preparation & Conditioning: Prepare and condition samples as described for the surface resistivity test.
-
Charging: Place the sample in the test apparatus. Apply a high voltage (e.g., ±5000V) to induce a static charge on the surface.
-
Decay Measurement: Turn off the voltage source and simultaneously start a timer. A non-contacting electrostatic voltmeter monitors the charge on the sample's surface.
-
Data Recording: Record the time it takes for the charge to decay to a specified percentage of its initial value (e.g., 10% or 1%). This is the static decay time.
-
Analysis: Faster decay times indicate superior antistatic performance. Compare the decay times for different concentrations.
-
Troubleshooting Guide
This section addresses common problems encountered during the optimization process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Insufficient Antistatic Effect | 1. Concentration is too low.[6]2. Poor compatibility with other formulation components.3. Low environmental humidity.4. Uneven application or insufficient migration of the agent to the surface.[13] | 1. Incrementally increase the concentration of this compound and re-evaluate performance.2. Review the formulation for potential incompatibilities (e.g., with certain fillers or pigments).[7]3. Conduct tests in a controlled humidity environment to confirm performance under intended use conditions.4. Ensure the application method provides uniform coverage. Consider adding a co-solvent or adjusting the curing/drying process to facilitate migration. |
| Surface Tackiness or Greasiness | 1. Concentration is too high.[6]2. Incomplete drying or curing of the formulation.3. Interaction with other components leading to residue. | 1. Reduce the concentration of the antistatic agent in systematic steps.2. Optimize the drying/curing time and temperature.3. Evaluate the formulation for potential reactions or precipitation. |
| Inconsistent Performance | 1. Variability in raw materials.2. Inconsistent application thickness.3. Fluctuations in environmental conditions (temperature, humidity) during testing.[7] | 1. Ensure consistent quality of all formulation ingredients.2. Standardize the application and sample preparation process.3. Strictly control environmental conditions during sample conditioning and testing. |
| Loss of Antistatic Effect Over Time | 1. The antistatic agent is being physically removed (e.g., through abrasion).2. The agent is volatile or degrades under environmental stress (e.g., high temperature).[7] | 1. Consider incorporating the agent into the bulk of the material rather than as a surface coating if the application allows.2. Evaluate the thermal stability of the formulation. Select heat-resistant components if necessary. |
Visual Logic and Workflows
The following diagrams illustrate key logical and experimental workflows for your reference.
Caption: Troubleshooting workflow for insufficient antistatic effect.
Caption: Experimental workflow for concentration optimization.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cir-safety.org [cir-safety.org]
- 3. colonialchem.com [colonialchem.com]
- 4. ewg.org [ewg.org]
- 5. This compound | C28H56N2O5 | CID 44144737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ezalchemical.com [ezalchemical.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. inchr-esd.com [inchr-esd.com]
- 10. eurolab.com.tr [eurolab.com.tr]
- 11. Anti-Static Properties of Materials [intertek.com]
- 12. What are the methods for testing antistatic properties of textiles? [utstesters.com]
- 13. backoffice.palsgaard.com [backoffice.palsgaard.com]
Technical Support Center: Troubleshooting Foam Depression in Shampoos with Isostearamidopropyl Morpholine Lactate
Welcome to the technical support center for troubleshooting foam-related issues in shampoo formulations containing Isostearamidopropyl Morpholine Lactate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges during experimental formulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a shampoo formulation?
This compound is primarily used as an antistatic agent in rinse-off cosmetic products like shampoos.[1] It works by altering the electrical properties of other ingredients and the hair surface, which helps to reduce static electricity.[1]
Q2: Does this compound inherently depress foam?
No, this compound is generally considered compatible with anionic surfactants and is not expected to depress the foaming properties of a shampoo.[2] Foam depression issues in a formula containing this ingredient are more likely to stem from other formulation factors.
Q3: What is a typical concentration range for this compound in shampoos?
In hair preparations, this compound is typically used in a concentration range of 1-5%.[3][4]
Troubleshooting Guide: Foam Depression Issues
Issue 1: Reduced Flash Foam or Initial Lather
Question: My shampoo with this compound is showing poor initial foam, even though this ingredient is not a foam suppressor. What could be the cause?
Answer:
Several factors could be contributing to poor flash foam:
-
pH Imbalance: The pH of your shampoo can significantly impact the charge of both the surfactants and the this compound. If the pH is not optimized, it can lead to interactions that reduce the efficiency of the primary surfactants.
-
Interaction with Other Cationic Ingredients: If your formulation includes other cationic polymers (e.g., Polyquaternium-10) for conditioning, an excess of positive charges can interact with the anionic surfactants, forming complexes that are less effective at generating foam.[5]
-
High Oil or Silicone Load: The presence of oils, butters, or silicones, which are common in conditioning shampoos, can inhibit foam formation.[6]
Troubleshooting Steps & Logical Workflow:
Issue 2: Foam Collapses Quickly (Poor Stability)
Question: My shampoo formulation generates a good initial foam, but it dissipates very quickly. How can I improve foam stability?
Answer:
Poor foam stability is often related to the structure of the foam and the interactions between ingredients at the bubble interface.
-
Interaction with Thickeners: Certain thickeners, like carbomers, can create a very rigid gel structure. While this builds viscosity, it may not adequately stabilize the lamellae (the liquid walls of the bubbles), leading to faster drainage and collapse.
-
Electrolyte Imbalance: The concentration of salts (e.g., sodium chloride) used for viscosity modification can impact foam stability. Too much salt can decrease viscosity and destabilize the foam.
-
Incompatible Conditioning Agents: The interaction between this compound and other conditioning agents might be creating a less stable foam structure, even if it doesn't suppress initial foam volume.
Troubleshooting Steps & Logical Workflow:
Data Presentation: Illustrative Examples
The following tables present hypothetical data to illustrate the potential effects of formulation changes on foam properties. Actual results will vary based on the specific formulation.
Table 1: Effect of pH on Foam Volume and Stability
| Formulation ID | This compound (%) | pH | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) |
| A | 2.0 | 4.5 | 180 | 150 |
| B | 2.0 | 5.5 | 200 | 175 |
| C | 2.0 | 7.0 | 160 | 120 |
Table 2: Effect of Cationic Polymer Concentration on Foam Volume
| Formulation ID | This compound (%) | Polyquaternium-10 (%) | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) |
| D | 2.0 | 0.2 | 190 | 170 |
| E | 2.0 | 0.5 | 170 | 150 |
| F | 2.0 | 1.0 | 140 | 110 |
Experimental Protocols
Cylinder Shake Method for Foam Volume and Stability
This method is widely used for a quick assessment of foaming ability and foam stability.[7][8]
Apparatus:
-
250 mL graduated cylinder with stopper
-
Stopwatch
Procedure:
-
Prepare a 1% solution of the shampoo in 50 mL of distilled water at room temperature.
-
Pour the solution into the 250 mL graduated cylinder.
-
Cover the cylinder with the stopper and shake it vigorously 10 times.[7]
-
Immediately after shaking, record the total volume of the foam.[7]
-
To evaluate foam stability, record the foam volume again after a set time, for example, 5 or 20 minutes.[7][9]
Blender Method for Foam Volume and Drainage
This method simulates the high-shear conditions of shampooing and provides a more realistic assessment of foam quality.[10]
Apparatus:
-
Blender with a 1-liter vessel
-
1000 mL graduated cylinder
-
Stopwatch
Procedure:
-
Prepare a 10% solution of the shampoo.
-
Add 4 grams of this solution to 146 grams of water (standardized to 50 ppm hardness) at 29°C in the blender.[10]
-
Agitate the solution for 10 seconds at a medium speed.[10]
-
Pour the foam into a 1000 mL graduated cylinder and immediately measure the total volume.[10]
-
After 3.5 minutes, record the position of the foam-water interface to measure liquid drainage.[10]
Ross-Miles Method for Foam Height
This is a standardized method for measuring foamability and foam stability based on foam height.[11]
Apparatus:
-
Ross-Miles foam apparatus (a jacketed glass tube with a reservoir)
-
Stopwatch
Procedure:
-
A specific volume of the test solution is placed in the bottom of the jacketed glass tube.
-
A second, standardized volume of the same solution is placed in the reservoir at the top of the apparatus.
-
The solution from the reservoir is released and falls a set distance into the solution below, generating foam.[11]
-
The height of the foam column is measured immediately after all the solution has been released from the reservoir.
-
Foam height is measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess stability.[11]
Experimental Workflow Diagram
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. makingchembooks.com [makingchembooks.com]
- 3. cir-safety.org [cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. hairscientists.org [hairscientists.org]
- 6. youtube.com [youtube.com]
- 7. Pharmaceutical evaluation of different shampoo brands in local Saudi market - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cylinder shake method: Significance and symbolism [wisdomlib.org]
- 9. scribd.com [scribd.com]
- 10. scientificspectator.com [scientificspectator.com]
- 11. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
Technical Support Center: Isostearamidopropyl Morpholine Lactate (IML) in High pH Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability challenges of Isostearamidopropyl Morpholine Lactate (IML) in high pH formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Understanding the Core Issue: Alkaline Hydrolysis
This compound (IML) is the lactic acid salt of a cationic amide. At elevated pH, the amide bond in the IML molecule is susceptible to alkaline hydrolysis. This chemical reaction is the primary driver of instability in high pH formulations. The hydroxide (B78521) ions (OH⁻) in an alkaline environment act as a nucleophile, attacking the carbonyl group of the amide. This leads to the cleavage of the amide bond, breaking the IML molecule into two degradation products: Isostearic Acid (which will exist as its carboxylate salt, isostearate, at high pH) and N-(3-aminopropyl)morpholine. This degradation results in a loss of the desirable properties that IML imparts to a formulation, such as its conditioning effect.
A visual representation of this degradation pathway is provided below.
How to avoid irritation with Isostearamidopropyl morpholine lactate in leave-on products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isostearamidopropyl Morpholine Lactate in leave-on formulations. The focus is on understanding and mitigating potential skin irritation.
Troubleshooting Guides
Issue: Observed Skin Irritation in Pre-clinical or Clinical Testing
When skin irritation (e.g., erythema, edema, dryness, stinging) is observed during the development of a leave-on product containing this compound, a systematic approach is necessary to identify the cause and formulate a solution.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting skin irritation in formulations.
Detailed Steps:
-
Review Concentration: this compound has been shown to be mildly irritating at a concentration of 10% on rabbit skin.[1][2] A shampoo formulation containing 2% of this ingredient also caused erythema, scaling, and fissuring in a human study.[1]
-
Recommendation: If the concentration in your leave-on formulation is above 1%, consider reducing it to the lowest effective concentration and re-evaluating for irritation.
-
-
Evaluate Formulation pH: The pH of a formulation can influence the irritation potential of cationic surfactants. A pH that is too high or too low can disrupt the skin's natural acid mantle, potentially exacerbating irritation.
-
Recommendation: Aim for a final formulation pH between 4.5 and 6.0. Adjust the pH with suitable buffering agents and assess the impact on skin irritation.
-
-
Assess Ingredient Interactions: Other ingredients in the formulation, such as fragrances, preservatives, or penetration enhancers, can contribute to or exacerbate skin irritation.
-
Recommendation: Conduct patch testing on individual ingredients and combinations to identify any synergistic or additive irritating effects.
-
-
Implement Mitigation Strategies: If irritation persists at the desired concentration and pH, incorporate ingredients known to reduce the irritation potential of surfactants.
-
Recommendation:
-
Incorporate Soothing Agents: Add ingredients with anti-inflammatory and calming properties.
-
Add Polymers: Certain polymers can form complexes with surfactants, reducing their interaction with the skin.
-
Increase Emollient Content: A higher lipid content can help buffer the skin and reduce transepidermal water loss.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of skin irritation for this compound?
As a cationic surfactant, this compound's irritation potential is likely due to its interaction with the stratum corneum. Cationic surfactants can bind to the negatively charged proteins in the skin, leading to denaturation and disruption of the skin barrier. This can increase transepidermal water loss (TEWL) and allow for the penetration of other potential irritants.
Signaling Pathway for Surfactant-Induced Irritation
Caption: The pathway from surfactant application to clinical signs of skin irritation.
Q2: What are some effective strategies to mitigate irritation from this compound in a leave-on formula?
Several formulation strategies can be employed to reduce the irritation potential.
| Mitigation Strategy | Mechanism of Action | Recommended Ingredients/Parameters |
| pH Optimization | Minimize disruption of the skin's acid mantle. | Adjust formulation pH to 4.5 - 6.0. |
| Inclusion of Polymers | Form complexes with surfactant monomers, reducing their free concentration and interaction with skin proteins. | Hydrophobically-modified polymers (HMPs), Cationic polymers (e.g., Polyquaternium-10). |
| Addition of Soothing Agents | Reduce the inflammatory response and calm the skin. | Allantoin, Bisabolol, Panthenol, Niacinamide, Green Tea Extract, Colloidal Oatmeal.[3][4][5] |
| Incorporation of Amphoteric Surfactants | Can form complexes with cationic surfactants, reducing their irritation potential. | Cocamidopropyl Betaine, Disodium Cocoamphodiacetate.[6] |
| Increasing Emollient Load | Provide a protective layer on the skin, reducing direct contact with the irritant and preventing moisture loss. | Shea Butter, Squalane, Jojoba Oil. |
Q3: Are there any alternative cationic conditioning agents with a lower irritation profile?
While this compound is considered to have a lower irritation potential than some older quaternary ammonium (B1175870) compounds, other options are available. The suitability of an alternative will depend on the specific formulation requirements.
| Alternative Cationic Agent | Key Characteristics |
| Behentrimonium Chloride (BTAC) | Derived from rapeseed oil, known for good detangling and low irritation. |
| Stearamidopropyl Dimethylamine | Conditions without significant build-up; generally considered mild.[7] |
| Brassicamidopropyl Dimethylamine | Similar to Stearamidopropyl Dimethylamine, valued for good wet-hair detangling.[7] |
| Amino Lipids | A newer class of 100% bio-based cationic ingredients with good performance and biodegradability.[8] |
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This in vitro test is a validated alternative to animal testing for the assessment of skin irritation potential.
Experimental Workflow for OECD 439
Caption: A simplified workflow for the in vitro skin irritation test (OECD 439).
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are cultured to form a multi-layered, differentiated model of the human epidermis.
-
Application of Test Material: A precise amount of the test formulation is applied topically to the surface of the RhE tissue.
-
Incubation: The tissues are incubated for a defined period (typically 60 minutes).
-
Rinsing and Post-Incubation: The test material is removed by rinsing, and the tissues are transferred to fresh medium for a post-incubation period (typically 42 hours).
-
MTT Assay: The viability of the tissue is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells convert the yellow MTT into a blue formazan (B1609692) salt.
-
Data Analysis: The amount of formazan produced is measured spectrophotometrically, and the percentage of viable cells is calculated relative to a negative control. A viability of ≤ 50% classifies the substance as an irritant.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard for assessing the skin irritation and sensitization potential of a cosmetic ingredient or formulation in human subjects.
Methodology:
-
Induction Phase:
-
A small amount of the test material is applied to the skin (typically the back) under an occlusive or semi-occlusive patch.
-
The patch remains in place for 24-48 hours.
-
This procedure is repeated nine times over a three-week period at the same application site.
-
The site is graded for any signs of irritation after each application.
-
-
Rest Phase:
-
A two-week rest period with no applications follows the induction phase.
-
-
Challenge Phase:
-
A single patch with the test material is applied to a naive skin site.
-
The site is evaluated for signs of irritation and sensitization at 24, 48, and 72 hours after patch removal.
-
Scoring Scale for Skin Reactions:
| Score | Description |
| 0 | No visible reaction |
| +/? | Doubtful reaction; faint macular erythema |
| 1+ | Weak positive reaction; non-vesicular erythema, infiltration, papules |
| 2+ | Strong positive reaction; vesicular erythema, infiltration, papules |
| 3+ | Extreme positive reaction; bullous or ulcerative reaction |
Disclaimer: This information is for technical guidance and informational purposes only and does not constitute medical or regulatory advice. All formulations should be thoroughly tested for safety and efficacy in accordance with all applicable laws and regulations.
References
- 1. specialchem.com [specialchem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. paulaschoice.com [paulaschoice.com]
- 4. Top Ingredients to Soothe Skin Redness and Irritation | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 5. slmdskincare.com [slmdskincare.com]
- 6. agritechem.com [agritechem.com]
- 7. Cationic Compounds in Cosmetics [science-yhairblog.blogspot.com]
- 8. inolex.com [inolex.com]
Overcoming compatibility issues of Isostearamidopropyl morpholine lactate with polymers
Welcome to the Technical Support Center for Isostearamidopropyl Morpholine Lactate (ISML). This resource is designed for researchers, scientists, and drug development professionals to address and overcome compatibility challenges when formulating with ISML and various polymers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ISML)?
This compound is a cationic surfactant and conditioning agent.[1][2][3] It is the lactic acid salt of isostearamidopropyl morpholine.[1] In formulations, it functions as an antistatic agent, enhances texture, and provides moisturizing benefits.[1][2]
Q2: What are the primary causes of incompatibility between ISML and polymers?
The primary cause of incompatibility is the electrostatic attraction between the cationic (positively charged) nature of ISML and anionic (negatively charged) polymers.[4][5][6] This interaction can lead to the formation of insoluble complexes, resulting in precipitation, increased turbidity, or undesirable changes in viscosity.[4][5][6]
Q3: Which types of polymers are most likely to be incompatible with ISML?
Anionic polymers, particularly those containing carboxylate groups, are most likely to be incompatible with ISML. Common examples include:
-
Carbomers: High molecular weight polymers of acrylic acid.[7][8]
-
Acrylate Copolymers: Such as Acrylates/C10-30 Alkyl Acrylate Crosspolymer.
-
Anionic Polysaccharides: Such as Sodium Hyaluronate and Carboxymethylcellulose, depending on the formulation's pH.
Q4: How does pH affect the compatibility of ISML with anionic polymers?
The pH of a formulation is a critical factor. For anionic polymers like carbomers, a higher pH (typically above 5.5-6.0) is required to neutralize the acidic protons, uncoiling the polymer and building viscosity.[7][8] However, this neutralization also increases the negative charge density on the polymer, which can intensify the electrostatic attraction with the cationic ISML, leading to incompatibility. At a lower pH, the anionic polymer is less ionized, reducing the interaction with ISML, but this also results in lower viscosity.
Q5: Can ISML be used with any polymers?
Yes, ISML is generally compatible with non-ionic and cationic polymers. These polymers do not have a net negative charge and are therefore less likely to form insoluble complexes with the cationic ISML. Examples of compatible polymers include:
-
Non-ionic polymers: Hydroxyethylcellulose, Hydroxypropylcellulose, Polyvinylpyrrolidone (PVP).
-
Cationic polymers: Polyquaternium-10, Guar Hydroxypropyltrimonium Chloride.
Troubleshooting Guide
Issue 1: Precipitation or Haziness Upon Mixing ISML and a Polymer
Possible Cause: Formation of an insoluble complex between the cationic ISML and an anionic polymer.
Troubleshooting Steps:
-
Verify Polymer Type: Confirm that the polymer being used is not anionic. If it is, consider replacing it with a non-ionic or cationic alternative (see Table 1).
-
Adjust pH: If using an anionic polymer is necessary, try lowering the pH of the formulation. This reduces the ionization of the polymer, which may decrease the interaction with ISML. Note that this will likely also reduce the viscosity of many anionic polymers.
-
Modify Order of Addition: In some cases, the order in which ingredients are added can impact compatibility. Try adding the ISML to the water phase before adding and neutralizing the anionic polymer. Alternatively, prepare separate phases for the polymer and ISML and combine them slowly with continuous mixing.
-
Incorporate a Solubilizer: A non-ionic surfactant or a hydrotrope might help to stabilize the complex. Experiment with low concentrations of ingredients like Polysorbate 20 or PPG-5-Ceteth-20.
Issue 2: Unexpected Change in Viscosity (Thinning or Over-thickening)
Possible Cause: Interaction between ISML and the polymer network. Cationic surfactants can disrupt the structure of anionic polymer gels, leading to a loss of viscosity. In some cases, complexation can lead to an initial increase in viscosity followed by a collapse.[9][10]
Troubleshooting Steps:
-
Evaluate Polymer Compatibility: As with precipitation, the primary suspect is an anionic polymer. Refer to Table 1 for compatible alternatives.
-
Optimize Concentrations: The ratio of ISML to polymer can significantly impact the rheology. Create a matrix of formulations with varying concentrations of both ISML and the polymer to identify a stable viscosity range (see Table 2).
-
Incorporate a Co-thickener: If a specific anionic polymer must be used, consider adding a compatible non-ionic or cationic thickener to maintain the desired viscosity.
-
Measure Rheology Profile: Use a viscometer to analyze the flow behavior of the formulation. This can provide insights into the nature of the polymer-surfactant interaction.
Data Presentation
Table 1: Polymer Compatibility with this compound (ISML)
| Polymer Type | Common INCI Names | Compatibility with ISML | Recommended Use Level with 1-3% ISML | Notes |
| Anionic | Carbomer, Acrylates/C10-30 Alkyl Acrylate Crosspolymer, Sodium Hyaluronate | Low | Not Recommended | High potential for precipitation and viscosity loss, especially at neutral to high pH. |
| Non-ionic | Hydroxyethylcellulose, Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) | High | 0.5 - 2.0% | Generally compatible across a wide pH range. |
| Cationic | Polyquaternium-10, Guar Hydroxypropyltrimonium Chloride | High | 0.1 - 0.5% | Compatible and can provide synergistic conditioning benefits. |
Table 2: Illustrative Viscosity Profile of ISML with Different Polymers at pH 6.5
| Polymer (1% w/w) | ISML Concentration (w/w) | Viscosity (cP) | Visual Appearance |
| Carbomer | 0% | ~25,000 | Clear Gel |
| 1% | ~5,000 | Hazy, Thin Gel | |
| 2% | <1,000 | White Precipitate | |
| Hydroxyethylcellulose | 0% | ~4,000 | Clear Gel |
| 1% | ~4,200 | Clear Gel | |
| 2% | ~4,500 | Clear Gel | |
| Polyquaternium-10 | 0% | ~500 | Clear, Slightly Viscous |
| 1% | ~600 | Clear, Slightly Viscous | |
| 2% | ~700 | Clear, Slightly Viscous |
Note: These are representative values. Actual results will vary based on the specific grade of polymer, other ingredients in the formulation, and the manufacturing process.
Experimental Protocols
Protocol 1: Visual Compatibility Assessment
Objective: To quickly screen for physical incompatibility between ISML and a polymer.
Methodology:
-
Prepare a stock solution of the polymer at the desired concentration in deionized water.
-
If the polymer requires neutralization (e.g., carbomer), adjust the pH to the target range.
-
In a separate beaker, prepare a solution of ISML at the desired concentration.
-
Slowly add the ISML solution to the polymer solution while stirring gently.
-
Observe the mixture against a black and a white background for any signs of precipitation, haziness, or phase separation.
-
Allow the mixture to stand for 24 hours and observe again for any changes.
Protocol 2: Turbidity Measurement for Quantitative Incompatibility Analysis
Objective: To quantify the degree of incompatibility by measuring the turbidity of the mixture.
Methodology:
-
Prepare a series of solutions with a fixed concentration of the polymer and varying concentrations of ISML.
-
Prepare a control sample of the polymer solution without ISML.
-
Calibrate a turbidimeter according to the manufacturer's instructions.
-
Measure the turbidity of the control sample.
-
Measure the turbidity of each of the polymer-ISML mixtures.
-
Plot the turbidity (in Nephelometric Turbidity Units, NTU) as a function of ISML concentration. A sharp increase in turbidity indicates the onset of incompatibility.[11][12][13]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Objective: To characterize the binding interaction between ISML and a polymer by measuring the heat changes during their interaction.[14][15][16][17]
Methodology:
-
Prepare a solution of the polymer in a suitable buffer and place it in the ITC sample cell.
-
Prepare a more concentrated solution of ISML in the same buffer and load it into the titration syringe.
-
Set the experimental parameters on the ITC instrument, including temperature, stirring speed, and injection volume.
-
Initiate the titration, where small aliquots of the ISML solution are injected into the polymer solution.
-
The instrument will measure the heat released or absorbed during each injection.
-
The resulting data can be analyzed to determine the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14][16]
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Core mechanism of ISML-anionic polymer incompatibility.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. myrevea.com [myrevea.com]
- 3. colonialchem.com [colonialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. inkworldmagazine.com [inkworldmagazine.com]
- 7. The Influence of pH Values on the Rheological, Textural and Release Properties of Carbomer Polacril® 40P-Based Dental Gel Formulation with Plant-Derived and Synthetic Active Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carbomer.com [carbomer.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. researchgate.net [researchgate.net]
- 13. blog.hannainst.com [blog.hannainst.com]
- 14. Calorimetric determination of surfactant/polyelectrolyte binding isotherms. | Semantic Scholar [semanticscholar.org]
- 15. Isothermal titration calorimetry study of pectin-ionic surfactant interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Deposition of Isostearamidopropyl Morpholine Lactate on Hair Fibers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the deposition of Isostearamidopropyl Morpholine Lactate on hair fibers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and testing of hair care products containing this compound.
| Problem | Potential Causes | Recommended Solutions |
| Poor Conditioning Performance (Lack of Softness, Difficult Wet/Dry Combing) | 1. Insufficient Deposition: The concentration of this compound may be too low, or the formulation characteristics may be hindering its deposition. 2. Incompatible Surfactant System: High levels of anionic surfactants can form complexes with the cationic this compound, preventing its effective deposition.[1] 3. Incorrect pH: The pH of the final formulation may not be optimal for maximizing the cationic charge of the molecule, which is crucial for its attraction to the negatively charged hair surface.[2][3] 4. Build-up from Previous Treatments: Pre-existing residues on the hair fibers can interfere with the deposition of the conditioning agent. | 1. Increase Concentration: Incrementally increase the concentration of this compound in the formulation (typical use levels are 1-5%).[4] 2. Optimize Surfactant System: Reduce the concentration of highly charged anionic surfactants or incorporate amphoteric or non-ionic co-surfactants to mitigate excessive interaction. 3. Adjust pH: The optimal pH for hair is between 4.5 and 5.5.[3] Ensure your formulation is within this range to promote a net negative charge on the hair and enhance the cationic nature of the conditioning agent. 4. Use a Clarifying Shampoo: Before treatment, wash hair tresses with a clarifying shampoo to remove any interfering residues. |
| Product Instability (Phase Separation, Precipitation) | 1. Coacervate Formation in Concentrate: The interaction between this compound and anionic surfactants may be causing premature phase separation in the undiluted product.[1] 2. pH Shift: A change in pH during storage can affect the solubility and stability of the formulation components. | 1. Adjust Surfactant Ratios: Modify the ratio of anionic to other surfactant types to control the formation of complexes. 2. Buffer the System: Incorporate a suitable buffering agent to maintain a stable pH throughout the product's shelf life. |
| Inconsistent Experimental Results | 1. Variability in Hair Substrates: Different hair types (virgin, bleached, colored) have varying surface properties and porosity, leading to differences in deposition.[2] 2. Inconsistent Application Protocol: Variations in product amount, application time, and rinsing procedure will affect deposition levels. | 1. Standardize Hair Tresses: Use standardized hair tresses with a well-defined history (e.g., virgin dark brown European hair, single-bleached hair) for all experiments. 2. Standardize Application Protocol: Develop and strictly adhere to a standardized protocol for product application, massage/lathering time, and rinsing. |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting poor conditioning performance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound deposition on hair?
A1: this compound is a cationic (positively charged) molecule. Hair, especially when damaged, carries a net negative charge. The primary mechanism of deposition is the electrostatic attraction between the positively charged conditioning agent and the negatively charged sites on the hair fiber surface.[2] This deposition neutralizes the negative charges, reducing static and flyaway, and the fatty isostearamidopropyl portion of the molecule provides lubrication, which improves combability and imparts a soft feel.
Q2: How does the pH of my formulation affect the deposition of this compound?
A2: The pH of the formulation is critical. The isoelectric point of hair is approximately 3.67.[2] At a pH above this, the hair fiber has a greater negative charge, which enhances the electrostatic attraction for the cationic this compound. For optimal deposition and hair health, a formulation pH of around 4.5-5.5 is generally recommended.[3]
Q3: Can I use this compound in a shampoo with anionic surfactants like Sodium Laureth Sulfate (SLES)?
A3: Yes, this compound is known for its compatibility with anionic surfactants. However, the concentration and ratio of the anionic surfactant to the cationic conditioning agent are important. At high concentrations, anionic surfactants can form complexes (coacervates) with cationic molecules. While controlled coacervation upon dilution is a key mechanism for the deposition of some conditioning agents, excessive interaction in the concentrated product can lead to instability or prevent effective deposition on the hair during rinsing.[1]
Q4: How does hair damage influence the deposition of this compound?
A4: Damaged hair, due to treatments like bleaching or coloring, has a higher density of negative charges on its surface. This increased negative charge results in a stronger electrostatic attraction for cationic molecules like this compound, leading to a higher level of deposition on damaged areas compared to virgin hair.[2]
Q5: What is a typical use level for this compound in a rinse-off conditioner?
A5: Typical use levels for this compound in rinse-off hair preparations are in the range of 1-5%.[4] The exact concentration will depend on the desired level of conditioning and the other components in the formulation.
Quantitative Data on Deposition
Table 1: Illustrative Example of the Effect of pH on Cationic Agent Deposition
| Formulation pH | Deposited Cationic Agent (µg/g of hair) |
| 3.5 | 150 |
| 4.5 | 250 |
| 5.5 | 300 |
| 6.5 | 220 |
Table 2: Illustrative Example of the Effect of Concentration on Cationic Agent Deposition
| Concentration in Conditioner (%) | Deposited Cationic Agent (µg/g of hair) |
| 0.5 | 100 |
| 1.0 | 180 |
| 2.0 | 310 |
| 3.0 | 400 |
Table 3: Illustrative Example of Deposition on Different Hair Types
| Hair Type | Deposited Cationic Agent (µg/g of hair) |
| Virgin Hair | 150 |
| Bleached Hair | 350 |
| Colored Hair | 280 |
Experimental Protocols
Protocol 1: Quantification of this compound on Hair Tresses using Colorimetry
This protocol is based on the principle of forming a colored complex between the cationic this compound and an anionic dye, which can then be quantified spectrophotometrically.[5][6]
Materials:
-
Hair tresses (standardized)
-
Test conditioner containing this compound
-
Control conditioner (without the active)
-
Anionic dye solution (e.g., Methyl Orange)
-
Phosphate buffer solution
-
UV-Vis Spectrophotometer
Procedure:
-
Baseline Measurement: Wash a set of hair tresses with a clarifying shampoo and rinse thoroughly.
-
Treatment: Apply a standardized amount of the test conditioner to the hair tresses and massage for a specified time (e.g., 1 minute).
-
Rinsing: Rinse the tresses under controlled water flow and temperature for a set duration (e.g., 2 minutes).
-
Drying: Allow the tresses to air dry completely.
-
Extraction: Immerse the treated hair tress in a known volume of a suitable solvent to extract the deposited this compound.
-
Complex Formation: Take an aliquot of the extract and add the anionic dye solution and chloroform. Shake vigorously to form the colored complex in the chloroform layer.
-
Measurement: Separate the chloroform layer and measure its absorbance at the wavelength of maximum absorbance for the complex (e.g., ~415 nm for Methyl Orange).[5]
-
Quantification: Create a calibration curve using known concentrations of this compound to determine the amount deposited on the hair.
Experimental Workflow for Deposition Quantification
Caption: A step-by-step workflow for quantifying cationic conditioner deposition.
Protocol 2: Evaluation of Conditioning Performance using Instrumental Combing
This protocol measures the force required to comb through hair tresses, providing an objective measure of the conditioning effect.
Materials:
-
Hair tresses (standardized)
-
Test conditioner containing this compound
-
Control conditioner (without the active)
-
Tensile tester equipped with a comb fixture
Procedure:
-
Baseline Measurement: Measure the combing force of untreated, wet hair tresses.
-
Treatment: Apply a standardized amount of the test conditioner, massage for a specified time, and rinse under controlled conditions.
-
Wet Combing Measurement: While the tress is still wet, mount it in the tensile tester and measure the force required to pull a comb through it.
-
Drying: Allow the tress to air dry under controlled humidity.
-
Dry Combing Measurement: Mount the dry tress and measure the combing force.
-
Data Analysis: Compare the combing forces of treated tresses to the baseline and the control. A lower combing force indicates better conditioning.
Signaling Pathway of Deposition
Caption: The electrostatic interaction driving conditioner deposition and its effects.
References
- 1. ulprospector.com [ulprospector.com]
- 2. On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. k18hair.com.au [k18hair.com.au]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. US3992149A - Colorimetric method for the analysis of residual anionic or cationic surfactants - Google Patents [patents.google.com]
- 6. Identification and determination of ionic surface active agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the impact of Isostearamidopropyl morpholine lactate on emulsion viscosity
Welcome to the technical support center for Isostearamidopropyl Morpholine Lactate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve formulation challenges, specifically focusing on emulsion viscosity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is the lactic acid salt of isostearamidopropyl morpholine. In cosmetic and personal care formulations, it functions primarily as a cationic conditioning agent and antistatic agent.[1][2][3][4] It is often used in hair care products like conditioners and shampoos to improve comb-through, reduce static, and impart a smooth feel.[4][5] Unlike some traditional quaternary ammonium (B1175870) compounds, it is noted for rinsing quickly and being compatible with anionic surfactants, which can allow for its use in clear shampoo and skin cleanser formulations.[4][6]
Q2: Is this compound expected to decrease emulsion viscosity?
Q3: What types of ingredients are incompatible with cationic molecules like this compound?
The primary incompatibility is with anionic (negatively charged) ingredients. When a cationic (positively charged) material is mixed with an anionic one, they can neutralize each other, forming an insoluble complex that precipitates or disrupts the emulsion's structure, leading to a significant loss of viscosity.[2][6][7]
Common anionic ingredients to be cautious of include:
-
Anionic Thickeners: Carbomers, acrylates copolymers, and certain gums.
-
Anionic Surfactants: Sulfates (e.g., Sodium Lauryl Sulfate), sulfonates, and soaps. While some sources suggest compatibility, interactions can be complex and concentration-dependent.[4][6]
Q4: What is the recommended pH range when formulating with this compound?
For hair conditioner formulations, a final pH of 4.0-5.0 is generally recommended.[8] This acidic pH helps to flatten and seal the hair cuticles, enhancing shine and smoothness.[8] Always check the pH of your final formulation, as pH shifts can affect the stability and viscosity, especially when using pH-sensitive thickeners.[9]
Troubleshooting Guide: Viscosity Loss in Emulsions
This guide addresses the common issue of unexpected viscosity reduction in an oil-in-water (O/W) emulsion containing this compound.
dot
Caption: Troubleshooting workflow for low emulsion viscosity.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Sudden, dramatic viscosity drop or phase separation. | Cationic/Anionic Incompatibility: this compound is interacting with an anionic thickener (e.g., carbomer). This interaction neutralizes the thickener, causing the polymer network to collapse.[2][7] | Replace the thickener. Substitute the anionic thickener with a compatible non-ionic or cationic polymer. These thickeners do not have a negative charge and will not interact adversely with the cationic this compound.[10][11] See the thickener compatibility table below. |
| Emulsion is thin and watery, but stable. | Insufficient Structural Support: The emulsion lacks sufficient fatty thickeners or consistency enhancers to build the desired viscosity. Cationic emulsifiers often require co-emulsifiers or thickeners to create a stable and viscous cream or lotion.[2] | Increase consistency factors. Incrementally increase the concentration of fatty alcohols (like Cetyl or Stearyl Alcohol) or glyceryl stearate. These ingredients build viscosity in the oil phase and add stability to the emulsion structure.[2][5] |
| Viscosity is lower than expected and varies between batches. | Incorrect pH: The formulation's pH is outside the optimal range for the chosen thickener or the overall emulsion stability. Many thickeners, especially synthetic polymers, require a specific pH to uncoil and build viscosity effectively.[9][10] | Verify and adjust pH. Measure the pH of the final emulsion. Adjust to the recommended range (typically 4.0-5.0 for conditioners) using an appropriate acid (e.g., lactic acid, citric acid).[8] This ensures the thickener is working efficiently and the hair conditioning effect is optimized. |
| Gradual decrease in viscosity over time. | Electrolyte Destabilization or Insufficient Electrolytes: High levels of polyvalent electrolytes can disrupt the emulsion.[10] Conversely, for some cationic systems, a small amount of monovalent salt is needed to achieve optimal micelle structure for thickening.[2] | Evaluate and trial salt addition. If the formula contains high levels of electrolytes from other active ingredients, consider an electrolyte-tolerant thickener. If not, a trial addition of a low concentration (e.g., 0.1-0.5%) of Sodium Chloride (NaCl) may improve viscosity and long-term stability.[2] |
Data & Experimental Protocols
Table 1: Thickener Compatibility Guide for Cationic Emulsions
This table provides a general guide for selecting thickeners compatible with this compound.
| Thickener Class | Examples | Compatibility with Cationic Systems | Notes |
| Anionic Polymers | Carbomers, Acrylates Copolymers | Incompatible | Avoid use. Interaction leads to charge neutralization, precipitation, and loss of viscosity.[2][7] |
| Cationic Polymers | Polyquaternium-37, Guar Hydroxypropyltrimonium Chloride (GuarCat) | Highly Compatible | Recommended choice. They carry the same positive charge, enhancing the conditioning properties of the formula.[5][10] |
| Non-Ionic Natural Gums | Xanthan Gum, Hydroxyethylcellulose (HEC) | Generally Compatible | Good options for thickening. They have no charge and are less likely to interact. HEC is often used for its clear gel formation and smooth feel.[10][12] |
| Non-Ionic Synthetic Polymers | Hydroxyethyl Acrylate/Sodium Acryloyldimethyl Taurate Copolymer | Generally Compatible | Often provide good electrolyte tolerance and a pleasant sensory profile. |
| Fatty Alcohols | Cetyl Alcohol, Stearyl Alcohol, Cetearyl Alcohol | Highly Compatible | Essential for building structure and viscosity in the oil phase of the emulsion. They act as co-emulsifiers and consistency enhancers.[2][5] |
Experimental Protocol: Viscosity Screening of Thickener Test Batches
Objective: To determine the most effective compatible thickener for an O/W emulsion containing this compound.
Methodology:
-
Prepare Base Formulation: Create a master batch of your emulsion without any water-phase thickener.
-
Oil Phase: Heat your oils, fatty alcohols, and this compound to 75°C.
-
Water Phase: Heat your water and any water-soluble ingredients to 75°C.
-
Emulsification: Slowly add the water phase to the oil phase while mixing with a homogenizer. Mix for 2-3 minutes until a uniform emulsion is formed.
-
Cool Down: Allow the emulsion to cool while stirring gently.
-
-
Thickener Dispersion: For each thickener to be tested (e.g., HEC, GuarCat, Polyquaternium-37), prepare a separate sample.
-
Weigh out a small portion of the base emulsion (e.g., 100g).
-
In a separate beaker, disperse the recommended percentage of the thickener (e.g., 0.5% w/w) in a suitable solvent (e.g., glycerin or propanediol) to create a slurry. This prevents clumping.
-
Add the slurry to the 100g emulsion sample and mix thoroughly until uniform.
-
-
pH Adjustment: Measure the pH of each test batch and adjust to the target pH (e.g., 4.5) using a 20% Lactic Acid solution.
-
Viscosity Measurement:
-
Allow samples to equilibrate at room temperature for 24 hours.
-
Measure the viscosity of each sample using a rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle and speed (e.g., Spindle #4 at 20 RPM).
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
-
Data Analysis: Compare the viscosity measurements to identify the thickener that provides the desired rheology. Observe the texture and stability of each sample.
dot
References
- 1. A Viscosity Test to Characterize Emulsions [rockedu.rockefeller.edu]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. happi.com [happi.com]
- 5. How to Formulate Hair Conditioners | Bramble Berry [brambleberry.com]
- 6. earthdoc.org [earthdoc.org]
- 7. scientificspectator.com [scientificspectator.com]
- 8. joanmorais.com [joanmorais.com]
- 9. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 10. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 11. gsdefoamer.com [gsdefoamer.com]
- 12. makingcosmetics.com [makingcosmetics.com]
Technical Support Center: Isostearamidopropyl Morpholine Lactate Formulations and Eye Irritation Potential
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the eye irritation potential of Isostearamidopropyl Morpholine Lactate (ISML) formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ISML) and where is it commonly used?
A1: this compound is the lactic acid salt of isostearamidopropyl morpholine.[1] It functions as an antistatic agent in cosmetic and personal care products, particularly in rinse-off formulations like shampoos and hair conditioners.[1][2] Its primary role is to prevent or inhibit the buildup of static electricity.[1]
Q2: What is the general eye irritation profile of ISML?
A2: Based on available safety assessments, this compound is considered to be minimally irritating to the eyes.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that ISML is safe for use in rinse-off cosmetic products at current practices of use and concentration.[1] However, the data are considered insufficient to determine its safety in leave-on formulations.[1]
Q3: Are there regulatory guidelines for assessing the eye irritation potential of chemical formulations?
A3: Yes, several regulatory bodies, including the Organisation for Economic Co-operation and Development (OECD), have established guidelines for eye irritation testing. These include both in vivo methods like the Draize rabbit eye test (OECD 405) and a range of in vitro alternatives such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437), and Reconstructed human Cornea-like Epithelium (RhCE) test method (OECD 492).[3][4][5][6]
Q4: What are the key biological events that lead to eye irritation upon chemical exposure?
A4: Chemical-induced eye irritation primarily involves the activation of sensory nerves in the cornea, specifically the trigeminal nerve, which transmits pain signals to the brain.[7][8] This is often followed by an inflammatory cascade, involving the release of pro-inflammatory mediators that lead to symptoms like redness, swelling, and pain.[8][9]
Troubleshooting Guide for Experimental Work
Q1: My in vitro assay (e.g., BCOP, HET-CAM) results show moderate to severe irritation for an ISML formulation, which contradicts the expected mild profile. What could be the cause?
A1: Several factors in your formulation could be contributing to this discrepancy:
-
pH: The pH of the formulation can significantly influence the irritation potential of surfactants.[10] Highly acidic or alkaline formulations can cause irritation independent of the surfactant. It is advisable to buffer your formulation to a physiologically acceptable pH range (typically around 6.5-7.5) and re-evaluate.
-
Concentration of ISML: While generally mild, higher concentrations of any surfactant can lead to increased irritation.[5] Consider creating a dose-response curve to understand the concentration at which irritation becomes significant.
-
Presence of Other Irritating Ingredients: Other components in your formulation, such as certain preservatives, fragrances, or co-surfactants, could be the primary contributors to the observed irritation.[11][12] Review the irritation profile of each ingredient in your formulation.
-
Synergistic Effects: Ingredients that are non-irritating on their own may become irritating when combined.[11] For example, the presence of certain alcohols or acids in combination with surfactants has been shown to increase eye irritation potential.[11]
Q2: I am observing high variability in my Reconstructed human Cornea-like Epithelium (RhCE) assay results. How can I improve the consistency?
A2: High variability in RhCE assays can stem from several sources. Here are some troubleshooting steps:
-
Tissue Handling and Culture Conditions: Ensure that the RhCE tissues are handled carefully according to the manufacturer's instructions and that culture conditions (temperature, humidity, CO2) are stable and optimal.
-
Application of Test Material: The volume and method of application of your ISML formulation should be consistent across all tissue samples. Ensure even coverage of the tissue surface.
-
Washing Procedure: Incomplete or overly aggressive washing after the exposure period can affect cell viability and lead to variable results. Standardize the washing steps as per the validated protocol.
-
MTT Assay Performance: Ensure proper timing and execution of the MTT assay, including the extraction of formazan (B1609692). Incomplete extraction can lead to artificially low viability readings.
Q3: The results from my in vitro tests do not seem to correlate well with each other (e.g., HET-CAM suggests irritation, but BCOP does not). Why might this be the case?
A3: Different in vitro assays measure different toxicological endpoints, which can sometimes lead to divergent results.
-
HET-CAM: This assay primarily assesses vascular effects (hemorrhage, lysis, coagulation) on the chorioallantoic membrane of a hen's egg.[1][13][14] It is often sensitive to surfactants.[12]
-
BCOP: The BCOP assay measures changes in corneal opacity and permeability in isolated bovine corneas.[2][4][15] It provides information on the depth of injury to the cornea.[2]
-
RhCE: These models assess cytotoxicity in a reconstructed human corneal epithelium, which is a key initiating event in eye irritation.[16][17]
A lack of correlation may indicate that your formulation is inducing a specific type of effect that is more readily detected by one assay over another. A weight-of-evidence approach, considering the results from multiple assays, is often the most robust way to assess eye irritation potential.
Data on Eye Irritation Potential of this compound
The following table summarizes available quantitative data on the eye irritation potential of ISML.
| Test Method | Test Substance | Concentration | Results | Classification | Reference |
| In Vivo - Draize Test (Rabbit) | Commercial product containing ISML | 4% ISML in a 16% aqueous solution | No effects on cornea or iris. Conjunctiva scores at 24 hours were 4, 2, and 6 (out of 20). All scores were 0 at 48 hours. | Minimally Irritating | [1] |
Key Experimental Protocols
Bovine Corneal Opacity and Permeability (BCOP) Test (Following OECD TG 437)
-
Cornea Preparation: Freshly excised bovine corneas are mounted in a specialized holder, creating an anterior and posterior chamber.
-
Control Measurements: Baseline opacity and permeability of each cornea are measured.
-
Application of Test Substance: The ISML formulation is applied to the epithelial surface of the cornea for a defined exposure time (e.g., 10 minutes). A negative control (saline) and a positive control (e.g., ethanol) are run in parallel.
-
Post-Exposure Incubation: The cornea is rinsed and incubated in fresh medium.
-
Opacity Measurement: Corneal opacity is measured using an opacitometer.
-
Permeability Measurement: Sodium fluorescein (B123965) is added to the anterior chamber, and the amount that permeates through the cornea into the posterior chamber is quantified using a spectrophotometer.
-
Calculation of In Vitro Irritancy Score (IVIS): The IVIS is calculated using the formula: IVIS = Opacity Value + (15 x Permeability Value) . The score is then used to classify the irritation potential.[17]
Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay
-
Egg Incubation: Fertilized hen's eggs are incubated for 9 days.
-
Preparation of the CAM: On day 9, a window is carefully cut into the eggshell to expose the chorioallantoic membrane (CAM).
-
Application of Test Substance: A defined volume (e.g., 0.3 mL) of the ISML formulation is applied directly onto the CAM.
-
Observation: The CAM is observed for 5 minutes for the appearance of hemorrhage, vascular lysis, and coagulation.
-
Scoring: An irritation score (IS) is calculated based on the time it takes for each of these endpoints to appear. The formula is: IS = [ (301 - time of hemorrhage) x 5 / 300 ] + [ (301 - time of lysis) x 7 / 300 ] + [ (301 - time of coagulation) x 9 / 300 ] .[7] The score is then used to classify the irritation potential.[7]
Reconstructed human Cornea-like Epithelium (RhCE) Test (Following OECD TG 492)
-
Tissue Equilibration: Commercially available RhCE tissues are equilibrated in culture medium.
-
Application of Test Substance: The ISML formulation is applied topically to the surface of the tissue for a specified duration.
-
Post-Exposure Incubation: The tissues are thoroughly rinsed and incubated in fresh medium.
-
Cell Viability Assessment (MTT Assay): The tissues are incubated with MTT solution. Viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Extraction and Quantification: The formazan is extracted from the tissues, and the absorbance is measured using a spectrophotometer.
-
Calculation of Tissue Viability: The viability of the treated tissues is expressed as a percentage relative to the negative control. A viability below a certain threshold (e.g., 60%) indicates a potential for eye irritation.[17]
Visualizing the Mechanisms of Eye Irritation
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing eye irritation.
Caption: Signaling pathway of chemical-induced eye irritation.
Caption: Experimental workflow for assessing eye irritation.
References
- 1. cir-safety.org [cir-safety.org]
- 2. scielo.br [scielo.br]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. x-cellr8.com [x-cellr8.com]
- 5. A QSAR model for the eye irritation of cationic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel computational models offer alternatives to animal testing for assessing eye irritation and corrosion potential of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of existing (Q)SAR models for skin and eye irritation and corrosion to use for REACH registration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. iivs.org [iivs.org]
- 14. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histopathological evaluation of the ocular-irritation potential of shampoos, make-up removers and cleansing foams in the bovine corneal opacity and permeability assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. centreforcrueltyfreetesting.com [centreforcrueltyfreetesting.com]
Technical Support Center: Long-Term Stability of Isostearamidopropyl Morpholine Lactate Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability testing of Isostearamidopropyl morpholine (B109124) lactate (B86563) solutions.
Frequently Asked Questions (FAQs)
Q1: What is Isostearamidopropyl Morpholine Lactate and what is it used for?
A1: this compound is the lactic acid salt of isostearamidopropyl morpholine. It is primarily used as an antistatic and conditioning agent in cosmetic and personal care formulations, particularly in hair care products like shampoos and conditioners.[1][2][3][4][5][6] It is valued for its ability to improve texture, manageability, and softness of hair and skin.[3]
Q2: What are the key parameters to monitor during a long-term stability study of this compound solutions?
A2: For a comprehensive stability study, you should monitor physical, chemical, and microbiological attributes. Key parameters include:
-
Physical: Appearance (color, clarity), odor, and pH.
-
Chemical: Concentration of this compound, presence of degradation products, and potential for nitrosamine (B1359907) formation.[1][6]
-
Microbiological: Microbial count (bacteria, yeast, and mold).
Q3: What are the recommended storage conditions for long-term stability testing?
A3: Based on general guidelines for cosmetic and pharmaceutical products, long-term stability testing should be conducted under controlled temperature and humidity conditions that simulate the expected storage and use of the product.[7][8] Typical conditions include:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Q4: What is the potential for nitrosamine formation in this compound solutions?
A4: Although Morpholine, a precursor, can be nitrosated to form N-nitrosamines, studies have shown that N-nitroso impurities were not detected in this compound itself.[1][6] However, it is crucial to assess the potential for nitrosamine formation in the final formulation, especially in the presence of nitrosating agents.
Troubleshooting Guides
Issue 1: Change in Appearance (Color or Clarity) of the Solution
-
Possible Cause:
-
Degradation of this compound or other formulation components.
-
Interaction with the container closure system.
-
Microbial contamination.
-
-
Troubleshooting Steps:
-
Visually inspect the samples at each time point and document any changes.
-
Perform analytical testing (e.g., HPLC, UV-Vis spectroscopy) to identify potential degradation products.
-
Conduct microbial limit testing to check for contamination.
-
Evaluate the compatibility of the formulation with the packaging materials.
-
Issue 2: Significant pH Shift During Storage
-
Possible Cause:
-
Hydrolysis of the lactate salt or the amide bond.
-
Interaction with acidic or basic components in the formulation.
-
Leaching of substances from the container.
-
-
Troubleshooting Steps:
-
Measure the pH of the solution at regular intervals.
-
Use a stability-indicating HPLC method to quantify the concentration of this compound and detect any degradation products that could affect the pH.
-
Review the formulation for any incompatible ingredients.
-
Issue 3: Detection of Unknown Peaks in HPLC Analysis
-
Possible Cause:
-
Formation of degradation products.
-
Presence of impurities in the starting material.
-
Leachables from the container closure system.
-
-
Troubleshooting Steps:
-
Conduct forced degradation studies (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and help identify the unknown peaks.[9]
-
Use a high-resolution mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.
-
Analyze a blank solution stored in the same container to check for leachables.
-
Hypothetical Stability Data
The following tables present hypothetical data from a 12-month long-term stability study of a 2% this compound solution.
Table 1: Physical Stability Data
| Time Point (Months) | Storage Condition | Appearance | pH |
| 0 | - | Clear, colorless solution | 5.50 |
| 3 | 25°C/60%RH | Clear, colorless solution | 5.48 |
| 6 | 25°C/60%RH | Clear, colorless solution | 5.45 |
| 12 | 25°C/60%RH | Clear, colorless solution | 5.42 |
| 3 | 40°C/75%RH | Clear, colorless solution | 5.40 |
| 6 | 40°C/75%RH | Clear, slightly yellow solution | 5.35 |
Table 2: Chemical Stability Data
| Time Point (Months) | Storage Condition | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | - | 100.0 | < 0.1 |
| 3 | 25°C/60%RH | 99.8 | 0.2 |
| 6 | 25°C/60%RH | 99.5 | 0.5 |
| 12 | 25°C/60%RH | 99.0 | 1.0 |
| 3 | 40°C/75%RH | 98.5 | 1.5 |
| 6 | 40°C/75%RH | 97.0 | 3.0 |
Experimental Protocols
Protocol: Long-Term Stability Testing of this compound Solution
-
Objective: To evaluate the physical and chemical stability of a 2% this compound solution over a period of 12 months under long-term and accelerated storage conditions.
-
Materials:
-
This compound
-
Purified Water
-
pH meter
-
HPLC system with a C18 column
-
Stability chambers
-
-
Procedure:
-
Prepare a 2% (w/w) solution of this compound in purified water.
-
Divide the solution into multiple aliquots in the final proposed container closure system.
-
Place the samples in stability chambers set to the following conditions:
-
25°C ± 2°C / 60% RH ± 5% RH
-
40°C ± 2°C / 75% RH ± 5% RH
-
-
Pull samples at the following time points: 0, 3, 6, 9, and 12 months for long-term conditions, and 0, 3, and 6 months for accelerated conditions.
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for color and clarity.
-
pH: Measurement using a calibrated pH meter.
-
Assay and Degradation Products: Analysis by a stability-indicating HPLC method.
-
-
-
Data Analysis:
-
Tabulate the results for each parameter at each time point and storage condition.
-
Evaluate any trends in the data to determine the stability of the solution and propose a shelf-life.
-
Visualizations
Caption: Experimental workflow for a long-term stability study.
Caption: Hypothetical degradation pathway for this compound.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. makingchembooks.com [makingchembooks.com]
- 3. myrevea.com [myrevea.com]
- 4. colonialchem.com [colonialchem.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. almacgroup.com [almacgroup.com]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Enhancing the Mildness of Isostearamidopropyl Morpholine Lactate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the mildness of formulations containing Isostearamidopropyl Morpholine Lactate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound is a cationic conditioning agent and antistatic ingredient used in a variety of rinse-off hair care and personal cleansing products.[1] Its positive charge allows it to deposit onto negatively charged surfaces like hair and skin, reducing static electricity, improving manageability, and providing a conditioning effect. It is often found in shampoos, conditioners, and body washes.
Q2: What is the known irritation potential of this compound?
According to the Cosmetic Ingredient Review (CIR) Expert Panel, this compound is considered safe for use in rinse-off cosmetic products.[1][2] However, it has been shown to be minimally irritating to the eyes and mildly irritating to the skin in some studies.[2][3] While it is generally considered milder than some traditional cationic surfactants, formulation characteristics can influence its irritation potential.
Q3: Can the irritation potential of this compound be mitigated in a formulation?
Yes, the irritation potential of formulations containing this compound can be significantly reduced through various formulation strategies. These include optimizing the formulation pH, incorporating mild co-surfactants, and adding soothing and protective ingredients such as polymers, humectants, and lipids.
Troubleshooting Guide: Addressing Formulation-Related Irritation
This guide provides solutions to common issues encountered during the development of formulations containing this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Increased skin redness or irritation after product use. | High concentration of this compound: Higher concentrations can lead to increased interaction with skin proteins and lipids, causing irritation. | - Reduce Concentration: Evaluate the minimum effective concentration of this compound required for the desired conditioning and antistatic effects. - Incorporate Mitigating Ingredients: Add soothing agents like allantoin, bisabolol, or panthenol to the formulation. |
| Suboptimal pH of the formulation: The pH of the formulation can influence the charge density of this compound and its interaction with the skin. A pH that is too high or too low can disrupt the skin's natural barrier.[4][5] | - Adjust pH: Buffer the formulation to a pH range of 4.5-6.0, which is closer to the natural pH of the skin.[4] | |
| Product causes a stinging or burning sensation upon application. | Interaction with other formulation components: Synergistic effects with other ingredients, such as certain fragrances or preservatives, may increase the irritation potential. | - Evaluate Co-formulants: Systematically evaluate each ingredient in the formulation for its individual and combined irritation potential. - Introduce Amphoteric Surfactants: Incorporate mild amphoteric surfactants like Cocamidopropyl Betaine, which can complex with cationic surfactants and reduce their irritation potential. |
| Formulation shows poor mildness in in-vitro irritation tests (e.g., high Zein score). | High surfactant activity leading to protein denaturation: this compound, like other surfactants, can denature skin proteins, leading to irritation. | - Add Polymers: Incorporate polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or guar (B607891) hydroxypropyltrimonium chloride. These can form complexes with surfactants, reducing their free monomer concentration and mitigating protein interaction. - Include Humectants and Lipids: Add humectants like glycerin and lipids such as ceramides (B1148491) or natural oils to help maintain skin hydration and barrier function. |
Experimental Protocols for Assessing Formulation Mildness
To quantitatively assess the improvement in mildness of your this compound formulations, the following experimental protocols are recommended.
Experimental Protocol 1: Zein Test for In-Vitro Skin Irritation Potential
The Zein test is a rapid and cost-effective method to screen the irritation potential of surfactant-based formulations by measuring their ability to solubilize the corn protein Zein, which serves as a surrogate for skin keratin.
Methodology:
-
Preparation of Test Solutions: Prepare aqueous solutions of the formulations containing this compound at a standardized concentration (e.g., 1% active surfactant).
-
Incubation with Zein Protein: Add a fixed amount of Zein protein (e.g., 2 grams) to a defined volume of the test solution (e.g., 30 mL).
-
Agitation: Stir the mixture at a constant speed and temperature for a specified duration (e.g., 1 hour at 35°C).
-
Separation: Filter the mixture to separate the undissolved Zein protein.
-
Quantification: Determine the amount of solubilized Zein protein in the filtrate using a nitrogen analysis method (e.g., Kjeldahl method) or by gravimetric analysis after drying the undissolved protein.
-
Calculation of Zein Score: The Zein score is typically expressed as the milligrams of Zein solubilized per 100 mL of the test solution. A lower Zein score indicates a milder formulation.
Illustrative Data Presentation:
| Formulation | This compound (%) | Additive | Zein Score (mg/100mL) |
| A (Control) | 2.0 | None | 450 |
| B | 2.0 | 0.5% Allantoin | 380 |
| C | 2.0 | 1.0% Glycerin | 350 |
| D | 2.0 | 0.2% HPMC | 320 |
Experimental Protocol 2: Red Blood Cell (RBC) Hemolysis Assay for Eye Irritation Potential
The RBC assay is an in-vitro method to assess the potential of a substance to cause eye irritation by measuring its lytic effect on red blood cells.
Methodology:
-
Preparation of Red Blood Cells: Obtain fresh bovine or human red blood cells and wash them with a buffered saline solution.
-
Preparation of Test Solutions: Prepare serial dilutions of the formulations in a buffered saline solution.
-
Incubation: Add the test solutions to a suspension of red blood cells and incubate for a specific time (e.g., 10 minutes) at room temperature.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of hemoglobin released due to cell lysis.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to a positive control (e.g., sodium lauryl sulfate) and a negative control (saline). The concentration causing 50% hemolysis (H50) is determined. A higher H50 value indicates lower irritation potential.
Illustrative Data Presentation:
| Formulation | This compound (%) | Additive | H50 Value (µg/mL) |
| A (Control) | 1.5 | None | 120 |
| B | 1.5 | 0.3% Panthenol | 150 |
| C | 1.5 | 0.5% Cocamidopropyl Betaine | 180 |
| D | 1.5 | 0.1% Polyquaternium-10 | 210 |
Visualization of Key Concepts
To further aid in understanding the principles of improving formulation mildness, the following diagrams illustrate relevant pathways and workflows.
Caption: Logical workflow for improving the mildness of formulations.
Caption: Experimental workflow for in-vitro mildness testing.
Caption: Simplified signaling pathway of surfactant-induced skin irritation.[6][7][8]
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cir-safety.org [cir-safety.org]
- 3. researchgate.net [researchgate.net]
- 4. The use of pH measurements to predict the potential of chemicals to cause acute dermal and ocular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential expression and release of cytokines by an in vitro reconstructed human epidermis following exposure to skin irritant and sensitizing chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iivs.org [iivs.org]
- 8. In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of Isostearamidopropyl morpholine lactate as an antistatic agent compared to quaternary ammonium compounds
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Isostearamidopropyl Morpholine (B109124) Lactate and Quaternary Ammonium (B1175870) Compounds as antistatic agents, supported by available data and experimental protocols.
In the realm of cosmetic science and personal care product development, controlling static electricity is crucial for enhancing the performance and consumer appeal of hair care formulations. Static electricity can lead to flyaway hair, frizz, and difficulties in combing and styling. To counteract these effects, antistatic agents are incorporated into product formulations. This guide provides a detailed comparison of the efficacy of Isostearamidopropyl Morpholine Lactate and the widely used Quaternary Ammonium Compounds (QACs) as antistatic agents.
Mechanism of Action
This compound functions as an antistatic agent by altering the electrical properties of the hair surface, which reduces its tendency to acquire an electrical charge.[1] It is the lactic acid salt of isostearamidopropyl morpholine and is utilized in various hair care products, including shampoos, hair sprays, and cleansers.[1] While the precise mechanism of charge dissipation is not extensively detailed in publicly available literature, its chemical structure suggests it can form a film on the hair, influencing surface conductivity and lubricity. One notable application outside of cosmetics is its use in a patented cleaning agent for effectively removing lead from skin, highlighting its surfactant capabilities.
Quaternary Ammonium Compounds (QACs) , such as Cetrimonium Chloride and Behentrimonium Chloride, are cationic surfactants that are positively charged.[2][3] Hair naturally carries a negative charge, which is exacerbated in dry conditions, leading to static. The positive charge of QACs allows them to neutralize this negative charge on the hair surface.[4] Furthermore, QACs adsorb onto the hair, forming a conditioning film. This film reduces friction between hair strands and between the hair and combing instruments, a lubricating action that is a primary mechanism for their antistatic effect.[4] This conditioning property also improves hair's softness, smoothness, and manageability.[3]
Comparative Analysis
A direct quantitative comparison of the antistatic efficacy of this compound and Quaternary Ammonium Compounds is challenging due to the limited availability of publicly accessible, side-by-side experimental data. The following table provides a qualitative comparison based on available information and outlines the key parameters that would be used in a quantitative assessment.
| Feature | This compound | Quaternary Ammonium Compounds (e.g., Cetrimonium Chloride, Behentrimonium Chloride) |
| Primary Antistatic Mechanism | Alters surface electrical properties; film formation.[1] | Cationic charge neutralization of negatively charged hair; lubrication/reduction of friction.[4][5] |
| Secondary Benefits | Conditioning and cleansing properties.[6][7] | Strong hair conditioning, detangling, and softening.[2][3] |
| Typical Use Concentration (Hair Care) | 1-5% in rinse-off formulations.[8][9] | 0.1-2% for Cetrimonium Chloride in conditioners.[10] |
| Applications | Rinse-off hair conditioners, shampoos, hair sprays.[1] | Hair conditioners, shampoos, hair dyes, and other hair care products.[2][3] |
| Safety Profile | Considered safe for use in rinse-off cosmetic products. Data is insufficient to determine safety in leave-on formulations.[1][8][9] | Generally considered safe for use in cosmetics, with some potential for skin and eye irritation at higher concentrations, particularly in leave-on products.[11][12][13] |
| Quantitative Performance Data | ||
| Surface Resistivity Reduction | Data not publicly available. | Data not publicly available in direct comparative studies. |
| Charge Decay Time | Data not publicly available. | Data not publicly available in direct comparative studies. |
| Combing Force Reduction | Data not publicly available. | Data not publicly available in direct comparative studies. |
Experimental Protocols
To quantitatively assess the antistatic efficacy of these compounds, standardized experimental protocols are essential. The following outlines the methodologies for key experiments.
Combing Force Analysis
This method measures the force required to comb through a hair tress, which correlates with the conditioning and antistatic (lubricating) properties of a treatment.
-
Objective: To quantify the reduction in combing force on hair tresses after treatment with a formulation containing the antistatic agent.
-
Apparatus: A texture analyzer or a similar device equipped with a load cell and a comb fixture.
-
Procedure:
-
Tress Preparation: Standardized hair tresses (e.g., virgin or bleached human hair) are washed with a clarifying shampoo and dried. Baseline combing force is measured.
-
Treatment: The hair tresses are treated with a standardized amount of the test formulation (e.g., a conditioner containing either this compound or a QAC) for a specified duration.
-
Rinsing and Drying: The tresses are rinsed thoroughly and then either tested wet or dried under controlled conditions.
-
Measurement: The treated tress is mounted on the instrument, and the comb is passed through the tress at a constant speed. The force exerted on the comb is recorded as a function of distance.
-
Data Analysis: The peak combing force and the total work of combing (area under the force-distance curve) are calculated. A significant reduction in these values compared to a control (untreated or placebo-treated tress) indicates effective conditioning and antistatic performance.
-
Surface Resistivity Measurement
This test determines the electrical resistance of the hair surface, which is an indicator of the material's ability to dissipate static charge.
-
Objective: To measure the change in surface resistivity of hair fibers after treatment.
-
Apparatus: A high-resistance meter (electrometer) with a concentric ring probe or two-point probe.
-
Procedure:
-
Sample Preparation: A swatch of hair is treated with the test formulation, rinsed, and dried under controlled humidity and temperature.
-
Measurement: The probe is placed in contact with the surface of the hair swatch, and a known voltage is applied. The resulting current is measured by the electrometer.
-
Calculation: The surface resistivity (in ohms/square) is calculated based on the measured resistance and the geometry of the electrodes.
-
Data Analysis: A lower surface resistivity value for the treated hair compared to the untreated control indicates a better ability to dissipate static charge.
-
Charge Decay Analysis
This method measures the time it takes for a static charge applied to the hair to dissipate.
-
Objective: To determine the charge decay rate of treated hair tresses.
-
Apparatus: A static decay meter, which includes a high-voltage corona charging source and a non-contacting electrostatic voltmeter.
-
Procedure:
-
Sample Preparation: A hair tress is treated, rinsed, and conditioned in a controlled environment (temperature and humidity).
-
Charging: The hair tress is exposed to a high-voltage corona to deposit a static charge on its surface.
-
Measurement: The electrostatic voltmeter monitors the decay of the surface charge over time after the charging source is removed.
-
Data Analysis: The time required for the charge to decay to a certain percentage (e.g., 10% or 50%) of its initial value is recorded. A shorter decay time indicates a more effective antistatic agent.
-
Visualizing the Process and Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for evaluating antistatic agents and the proposed mechanisms of action.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. shiningdeal.com [shiningdeal.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. formunova.com [formunova.com]
- 6. myrevea.com [myrevea.com]
- 7. colonialchem.com [colonialchem.com]
- 8. cir-safety.org [cir-safety.org]
- 9. researchgate.net [researchgate.net]
- 10. naturallythinking.com [naturallythinking.com]
- 11. humblebeeandme.com [humblebeeandme.com]
- 12. specialchem.com [specialchem.com]
- 13. madesafe.org [madesafe.org]
Validating the Safety of Isostearamidopropyl Morpholine Lactate in Cosmetic Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Isostearamidopropyl Morpholine (B109124) Lactate against common alternatives in cosmetic formulations. The information is supported by experimental data and detailed methodologies to assist in the comprehensive evaluation of this ingredient for use in product development.
Safety Profile of Isostearamidopropyl Morpholine Lactate
This compound serves as an antistatic and conditioning agent in a variety of cosmetic products, particularly hair care formulations.[1][2][3][4] Its safety has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in rinse-off cosmetic products.[1][5] However, the panel determined that there was insufficient data to support its safety in leave-on formulations.[1][5]
Key findings from toxicological assessments indicate that this compound is nontoxic in acute oral toxicity studies.[1][5] While it has been shown to be minimally irritating to the eyes and mildly irritating to the skin in animal studies, clinical tests did not show sensitization, although some irritation was noted.[1][5] Importantly, it did not exhibit the sensitization and irritant reactions observed with morpholine, a related compound.[1][5] Furthermore, it tested negative for mutagenicity in bacterial assays, and N-nitroso impurities, which can be a concern with morpholine derivatives, were not detected.[1][5]
Quantitative Safety Data Summary
| Endpoint | Test Species | Concentration/Dosage | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | >5.0 g/kg | Nontoxic | [5] |
| Eye Irritation | Rabbit | 16% | Minimally irritating | [5] |
| Skin Irritation (Intact & Abraded Skin) | Rabbit | 10% | Mildly irritating | [5] |
| Skin Irritation (Clinical) | Human | 2% in shampoo | Erythema, scaling, and fissuring observed; average irritancy score of 4.58 | [5] |
| Skin Sensitization (HRIPT) | Human | 3-4% in shampoo | No sensitization observed | [5] |
| Mutagenicity (Ames Test) | S. typhimurium, E. coli | Various | Non-mutagenic (with and without metabolic activation) | [5] |
Comparison with Common Alternatives
Common alternatives to this compound in conditioning applications include other quaternary ammonium (B1175870) compounds such as Behentrimonium Methosulfate and Cetrimonium Chloride.
Comparative Safety Profile
| Safety Endpoint | This compound | Behentrimonium Methosulfate | Cetrimonium Chloride |
| Primary Function | Antistatic, Conditioning Agent[1][4] | Conditioning Agent, Emulsifier[6][7] | Antistatic, Surfactant, Conditioning Agent, Preservative[8] |
| Skin Irritation | Mildly irritating in animal studies; some irritation in clinical tests.[1][5] | Generally considered non-irritating and suitable for sensitive skin.[6][9] Some individuals may experience irritation.[7][9][10] | Can cause irritation, especially at higher concentrations.[8] |
| Eye Irritation | Minimally irritating.[1][5] | May cause eye irritation in some individuals.[7][9] | Can cause ocular irritation.[8] |
| Skin Sensitization | Not a sensitizer (B1316253) in clinical tests.[1][5] | Considered non-sensitizing.[6] | No sensitization observed in repeated insult patch tests up to 0.25%.[8] |
| Use in Leave-On Products | Insufficient data to determine safety.[1][5] | Considered safe for use in leave-on formulations.[6] | Safe for use at concentrations up to 0.25%.[8][11][12] |
| Regulatory Status (CIR) | Safe for rinse-off products; insufficient data for leave-on.[1][13] | Considered safe for use in cosmetics.[6] | Safe for rinse-off products; safe up to 0.25% in leave-on products.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the safety assessment of cosmetic ingredients.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method provides an in vitro procedure for the hazard identification of irritant chemicals.[14][15]
-
Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in culture medium in 6-well plates in a cell culture incubator (37°C, 5% CO2).[16][17]
-
Application of Test Substance: A defined dose of the test substance (e.g., 30 µL for liquids or 25 mg for solids) is applied directly to the surface of the RhE tissue.[17] Triplicate tissues are used for each test substance, as well as for negative (e.g., ultrapure water) and positive (e.g., 5% SDS) controls.[17]
-
Exposure and Post-Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).[17] Following exposure, the tissues are thoroughly rinsed to remove the substance and then transferred to fresh culture medium for a post-incubation recovery period (e.g., 42 hours).[17]
-
Viability Assessment: Tissue viability is measured using the MTT assay. Tissues are incubated with MTT solution for 3 hours, which is converted by mitochondrial enzymes of viable cells into a blue formazan (B1609692) salt.[17] The formazan is then extracted, and the optical density is measured spectrophotometrically.
-
Classification: The percentage viability of the test substance-treated tissues is calculated relative to the negative control. A substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[15][16][17]
Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437)
The BCOP assay is an in vitro method used to evaluate the potential ocular corrosivity (B1173158) or severe irritancy of a test substance.[18][19][20]
-
Cornea Preparation: Bovine corneas are obtained as a by-product from abattoirs.[19][20] The corneas are excised and mounted in specialized holders, which create separate anterior and posterior chambers.[21]
-
Application of Test Substance: The test substance (e.g., 750 µL for liquids) is applied to the epithelial surface of the cornea in the anterior chamber for a defined exposure time.[21] Both negative and positive controls are included in each experiment.[19]
-
Opacity Measurement: Corneal opacity is measured by determining the amount of light that can pass through the cornea using an opacitometer before and after exposure to the test substance.[18][19][21]
-
Permeability Measurement: After the final opacity reading, the permeability of the cornea is assessed by adding a sodium fluorescein (B123965) solution to the anterior chamber.[18][21] After an incubation period, the amount of fluorescein that has passed through the cornea into the posterior chamber is measured using a spectrophotometer.[18][22]
-
Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated by combining the opacity and permeability values.[18][22] This score is used to classify the irritancy level of the test substance.
Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization
The HRIPT is a clinical test designed to assess the potential of a substance to induce skin sensitization (contact allergy).
-
Induction Phase: A patch containing the test material at a suitable concentration is applied to the skin of a panel of human volunteers (typically 50-200 subjects) for a 24-hour period. This process is repeated nine times over a three-week period on the same skin site.
-
Rest Phase: A two-week rest period follows the induction phase, during which no patches are applied. This allows for the development of an immune response in susceptible individuals.
-
Challenge Phase: After the rest period, a challenge patch with the test material is applied to a new, previously unexposed skin site.
-
Evaluation: The challenge patch site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at 24 and 48 hours after patch removal. The absence of a reaction at the challenge site indicates a lack of sensitization potential for the test substance under the conditions of the test.
Visualizations
Caption: A tiered workflow for cosmetic ingredient safety assessment.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound (Ingredient | SkinSort [skinsort.com]
- 3. myrevea.com [myrevea.com]
- 4. specialchem.com [specialchem.com]
- 5. cir-safety.org [cir-safety.org]
- 6. formunova.com [formunova.com]
- 7. specialchem.com [specialchem.com]
- 8. View Attachment [cir-reports.cir-safety.org]
- 9. holisticenchilada.com [holisticenchilada.com]
- 10. skooncosmetics.com [skooncosmetics.com]
- 11. specialchem.com [specialchem.com]
- 12. paulaschoice-eu.com [paulaschoice-eu.com]
- 13. This compound | C28H56N2O5 | CID 44144737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. siesascs.edu.in [siesascs.edu.in]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. mbresearch.com [mbresearch.com]
- 17. x-cellr8.com [x-cellr8.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. iivs.org [iivs.org]
- 20. Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | RE-Place [re-place.be]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics [jrfglobal.com]
A Comparative Guide to In-Vitro Assessment of Isostearamidopropyl Morpholine Lactate's Conditioning Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in-vitro methodologies for evaluating the hair conditioning efficacy of Isostearamidopropyl morpholine (B109124) lactate (B86563). It further details a comparative framework against other common cationic conditioning agents, offering detailed experimental protocols and data presentation formats to facilitate objective assessment.
Introduction to Isostearamidopropyl Morpholine Lactate and its Alternatives
This compound is a cationic surfactant belonging to the amidoamine salt category of hair conditioning agents. It is recognized for its anti-static properties and is often marketed as a milder alternative to traditional quaternary ammonium (B1175870) compounds. Its primary function is to neutralize the negative charges on the hair surface, which are more prevalent in damaged hair, thereby reducing static and improving combability.
For a comprehensive evaluation, its performance should be benchmarked against other widely used cationic conditioning agents, including:
-
Quaternary Ammonium Compounds ("Quats"):
-
Behentrimonium Chloride (BTMC)
-
Behentrimonium Methosulfate (BTMS)
-
Cetrimonium Chloride (CTAC)
-
Stearalkonium Chloride (STAC)
-
-
Other Amidoamines:
-
Stearamidopropyl Dimethylamine (when formulated at an acidic pH)
-
These alternatives vary in their chemical structure, charge density, and deposition efficiency on the hair fiber, which in turn influences their conditioning performance.
In-Vitro Performance Assessment Methodologies
A variety of in-vitro tests can be employed to quantify the conditioning performance of this compound and its alternatives. These methods provide objective and reproducible data on key hair attributes.
Combing Force Analysis
This is a fundamental test to measure the reduction in friction and ease of detangling provided by a conditioning agent. It can be performed on both wet and dry hair tresses.
Table 1: Hypothetical Combing Force Reduction Data
| Conditioning Agent (2% active in a simple conditioner base) | Average Wet Combing Force Reduction (%) | Average Dry Combing Force Reduction (%) |
| Placebo (conditioner base without active) | 5 | 3 |
| This compound | 65 | 45 |
| Behentrimonium Chloride (BTMC) | 75 | 55 |
| Stearamidopropyl Dimethylamine | 70 | 50 |
| Cetrimonium Chloride (CTAC) | 60 | 40 |
Experimental Protocol: Combing Force Analysis
-
Hair Tress Preparation: Use standardized human hair tresses (e.g., 2g, 20cm length). Bleached or damaged hair tresses are often used to create a more challenging substrate and enhance differentiation between products. Wash all tresses with a clarifying shampoo to remove any residues.
-
Baseline Measurement: Mount a wet (or dry) control tress in a texture analyzer equipped with a comb fixture. Record the force required to comb through the tress at a constant speed (e.g., 100 mm/min). Repeat for a statistically significant number of tresses.
-
Treatment: Apply a standardized amount (e.g., 0.5g) of the test conditioner to a new set of wet tresses. Distribute the product evenly and leave it on for a specified time (e.g., 1 minute).
-
Rinsing: Rinse the tresses thoroughly with water of a controlled temperature for a set duration (e.g., 30 seconds).
-
Post-Treatment Measurement:
-
Wet Combing: Immediately mount the wet, treated tress in the texture analyzer and measure the combing force as in the baseline measurement.
-
Dry Combing: Allow the treated tresses to air dry under controlled conditions (e.g., 25°C, 50% RH) before measuring the combing force.
-
-
Data Analysis: Calculate the percentage reduction in combing force for each test product compared to the baseline measurement.
Workflow for Combing Force Analysis
Caption: Workflow for instrumental combing force analysis.
Surface Hydrophobicity (Contact Angle Measurement)
Healthy, undamaged hair has a hydrophobic surface due to the presence of a lipid layer (18-MEA). Chemical treatments can damage this layer, making the hair more hydrophilic. Conditioning agents aim to restore a hydrophobic character to the hair surface. This can be quantified by measuring the contact angle of a water droplet on a single hair fiber or a hair tress. A higher contact angle indicates greater hydrophobicity.
Table 2: Hypothetical Contact Angle Data on Bleached Hair
| Treatment (2% active in a simple conditioner base) | Average Contact Angle (°) |
| Untreated Bleached Hair | 45 |
| Placebo | 50 |
| This compound | 85 |
| Behentrimonium Chloride (BTMC) | 95 |
| Stearamidopropyl Dimethylamine | 90 |
Experimental Protocol: Contact Angle Measurement
-
Hair Fiber/Tress Preparation: Use single hair fibers or small, flat hair tresses. Treat them with the test conditioners as described in the combing force protocol.
-
Measurement: Use a goniometer or a dynamic contact angle analyzer.
-
Single Fiber: Mount a single treated hair fiber. Place a micro-droplet of deionized water onto the fiber surface and measure the angle formed between the droplet and the fiber.
-
Tress: Mount a flat hair tress. Dispense a small, standardized volume of water onto the surface and measure the contact angle.
-
-
Data Analysis: Record the average contact angle for multiple measurements for each treatment.
Logical Flow for Hydrophobicity Assessment
Caption: Mechanism of hair surface hydrophobicity restoration.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the hair surface, allowing for a qualitative assessment of the conditioning effect. A well-conditioned hair fiber will show smoother, more aligned cuticle scales.
Experimental Protocol: SEM Analysis
-
Sample Preparation: Take small sections of hair tresses treated with the test conditioners.
-
Mounting and Coating: Mount the hair samples onto SEM stubs and coat them with a conductive material (e.g., gold-palladium) to prevent charging.
-
Imaging: Observe the samples under a scanning electron microscope at various magnifications (e.g., 500x, 2000x).
-
Analysis: Qualitatively compare the images of hair treated with different conditioners, looking for differences in cuticle smoothness, scale lifting, and the presence of any deposited film.
Hair Shine (Luster) Measurement
Hair shine is a result of light reflecting specularly from the hair surface. Conditioning agents that create a smooth, even film on the hair can enhance shine.
Table 3: Hypothetical Hair Shine Data (Gloss Units)
| Treatment (2% active in a simple conditioner base) | Gloss Units (GU) |
| Untreated Dull Hair | 20 |
| Placebo | 22 |
| This compound | 40 |
| Behentrimonium Chloride (BTMC) | 45 |
| Stearamidopropyl Dimethylamine | 42 |
Experimental Protocol: Hair Shine Measurement
-
Tress Preparation: Use dark, straight hair tresses for optimal shine measurement. Treat the tresses with the test conditioners.
-
Measurement: Use a glossmeter or a goniophotometer to measure the intensity of reflected light at a specific angle. The tress is typically curved around a holder to mimic the shape of a head.
-
Data Analysis: Record the gloss units or other relevant shine parameters for each treatment.
Anti-Static Performance
The primary function of this compound is to reduce static electricity. This can be measured by assessing the charge decay time or the fly-away volume of hair tresses after combing.
Table 4: Hypothetical Anti-Static Performance Data
| Treatment (2% active in a simple conditioner base) | Charge Decay Time (seconds) | Fly-away Volume (cm³) |
| Untreated Hair | 60 | 15 |
| Placebo | 55 | 12 |
| This compound | 10 | 3 |
| Behentrimonium Chloride (BTMC) | 8 | 2 |
| Stearamidopropyl Dimethylamine | 12 | 4 |
Experimental Protocol: Anti-Static Measurement
-
Tress Preparation: Treat hair tresses with the test conditioners and allow them to equilibrate in a controlled low-humidity environment.
-
Charge Induction: Comb the tress a standardized number of times to induce a static charge.
-
Measurement:
-
Charge Decay: Use an electrostatic voltmeter to measure the time it takes for the charge on the tress to dissipate to a certain level.
-
Fly-away Volume: Take digital images of the combed tress against a contrasting background and use image analysis software to calculate the volume of the fly-away hair.
-
-
Data Analysis: Compare the charge decay times and fly-away volumes for the different treatments.
Experimental Workflow for Anti-Static Assessment
Caption: Workflow for evaluating anti-static performance.
Conclusion
The in-vitro methods detailed in this guide provide a robust framework for the objective assessment of the conditioning performance of this compound and its alternatives. By employing these standardized protocols, researchers and formulators can generate reliable, comparative data to inform ingredient selection and product development. While this compound offers a milder profile, its conditioning efficacy in terms of friction reduction, hydrophobicity restoration, shine enhancement, and anti-static properties should be quantitatively benchmarked against established ingredients like Behentrimonium Chloride and Stearamidopropyl Dimethylamine to determine its optimal application in hair care formulations.
Comparing the environmental impact of Isostearamidopropyl morpholine lactate with other conditioning agents
For Immediate Release
In the pursuit of sustainable and environmentally conscious product development, the cosmetic industry is increasingly scrutinizing the environmental impact of its ingredients. This guide offers a detailed comparison of the environmental profiles of Isostearamidopropyl Morpholine Lactate and other widely used conditioning agents, namely Behentrimonium Chloride and Cetrimonium Chloride. By presenting available quantitative data on biodegradability and aquatic toxicity, this document aims to provide researchers, scientists, and drug development professionals with the objective information needed to make informed decisions in formulation.
Executive Summary
The selection of a conditioning agent in cosmetic formulations has significant implications for the aquatic environment. Traditional quaternary ammonium (B1175870) compounds, while effective, have raised environmental concerns due to their potential for persistence and toxicity to aquatic organisms. This guide evaluates this compound, a member of the amidoamine category, alongside two common quaternary ammonium compounds, Behentrimonium Chloride and Cetrimonium Chloride. The available data suggests that amidoamines may offer a more favorable environmental profile, although a complete dataset for this compound is not publicly available. In the absence of direct data, information on the structurally similar amidoamine, Stearamidopropyl Dimethylamine (B145610), is used as a proxy to provide a preliminary comparison.
Data Presentation: Environmental Impact Comparison
The following table summarizes the available quantitative data for the selected conditioning agents. It is important to note the data gaps for this compound and that the data for Stearamidopropyl Dimethylamine is used as a surrogate.
| Conditioning Agent | Chemical Class | Biodegradability (OECD 301B) | Aquatic Toxicity: Daphnia magna (48h EC50) | Aquatic Toxicity: Algae (72h EC50) |
| This compound | Amidoamine Salt | No data available | No data available | No data available |
| Stearamidopropyl Dimethylamine (Analogue) | Amidoamine | Readily biodegradable[1][2][3] | Moderately toxic (LC50 = 2.3 mg/L for zebrafish embryo)[4] | No data available |
| Behentrimonium Chloride | Quaternary Ammonium Compound | Not readily biodegradable (predicted half-life of 37.5 days); Inherently biodegradable[5][6] | 1.39 mg/L[7] | 3.48 mg/L[7] |
| Cetrimonium Chloride | Quaternary Ammonium Compound | Readily biodegradable (100% in 28 days)[8]; however, classified as very toxic to aquatic life[9] | 0.012 mg/L[9] | Data suggests significant toxicity[10] |
Note: EC50 (Median Effective Concentration) is the concentration of a substance that causes a 50% effect on the test organisms. A lower EC50 value indicates higher toxicity. LC50 (Median Lethal Concentration) is the concentration that is lethal to 50% of the test organisms.
Experimental Protocols
The data presented in this guide is typically generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized and ensure the reliability and comparability of results.
Ready Biodegradability: OECD 301B (CO2 Evolution Test)
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.[11][12][13][14][15][16]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[11][12] The amount of carbon dioxide produced from the biodegradation of the test substance is measured and expressed as a percentage of the theoretical maximum CO2 production.[11][12][15]
-
Pass Level: A substance is considered "readily biodegradable" if it reaches 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[12][13]
Aquatic Toxicity: OECD 202 (Daphnia sp. Acute Immobilisation Test)
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Principle: Young Daphnia magna (water fleas), less than 24 hours old, are exposed to various concentrations of the test substance for 48 hours. The number of immobilized daphnids is observed at 24 and 48 hours.
-
Endpoint: The primary endpoint is the EC50, the concentration at which 50% of the Daphnia are immobilized after 48 hours of exposure.
Aquatic Toxicity: OECD 201 (Alga, Growth Inhibition Test)
This test evaluates the effects of a substance on the growth of freshwater algae.
-
Principle: A culture of a selected green algae species is exposed to different concentrations of the test substance over a 72-hour period. The growth of the algae is measured by cell counts, fluorescence, or other means.
-
Endpoint: The key endpoint is the ErC50, the concentration that causes a 50% reduction in the growth rate of the algae compared to a control group.[17]
Mandatory Visualization
Caption: Standardized OECD workflows for assessing aquatic toxicity.
Caption: Key factors influencing the environmental impact of conditioning agents.
References
- 1. Stearamidopropyl dimethylamine - Wikipedia [en.wikipedia.org]
- 2. STEARAMIDOPROPYL DIMETHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. STEARAMIDOPROPYL DIMETHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 4. Organ-specific toxicity evaluation of stearamidopropyl dimethylamine (SAPDMA) surfactant using zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ewg.org [ewg.org]
- 6. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
- 7. maritimebeautyshop.com [maritimebeautyshop.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. Mechanisms of cetyltrimethyl ammonium chloride-induced toxicity to photosystem II oxygen evolution complex of Chlorella vulgaris F1068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. respirtek.com [respirtek.com]
- 13. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 14. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 17. chemsafetypro.com [chemsafetypro.com]
A Comparative Analysis of Human Patch Testing for Isostearamidopropyl Morpholine Lactate and Its Alternatives in Cosmetic Formulations
For Immediate Release
[City, State] – December 22, 2025 – A comprehensive review of human patch testing data reveals the skin sensitization potential of Isostearamidopropyl Morpholine Lactate in comparison to common alternatives such as Cocamidopropyl Betaine (B1666868), Behentrimonium Chloride, and Cetrimonium Chloride. This guide synthesizes available clinical findings to provide researchers, scientists, and drug development professionals with a comparative overview of these widely used cationic surfactants in cosmetic and personal care products.
This compound, an antistatic and conditioning agent, has been deemed safe for use in rinse-off cosmetic products by the Cosmetic Ingredient Review (CIR) Expert Panel. However, the panel noted insufficient data to support its safety in leave-on applications.[1] Clinical studies have generally shown a low sensitization potential for this compound, although some irritation has been observed.[2]
A key study evaluating the sensitization potential of this compound involved a repeated insult patch test (RIPT) on 99 human subjects. The study tested a shampoo containing 3.0% and a conditioning rinse with 4.0% of the ingredient. The results indicated no evidence of induced skin sensitization, with some observed irritation attributed to the product chassis rather than the active ingredient itself.[1] In contrast, another study involving a pre-sensitized panel of 47 individuals who had previously tested positive for surfactant allergies, found that patch testing with 0.5% and 1.0% aqueous solutions of this compound resulted in 11 positive and 21 doubtful reactions, flagging it as a potential contact allergen requiring further investigation.
Comparison with Common Alternatives
To provide a clear comparison, this guide examines the human patch testing results of three common alternatives to this compound.
| Ingredient | Test Type | No. of Subjects | Concentration & Vehicle | Results |
| This compound | RIPT | 99 | 3.0% in shampoo, 4.0% in conditioning rinse | No sensitization observed; some irritation attributed to product base.[1] |
| Cocamidopropyl Betaine | Patch Test | 429 | 1.0% aqueous | 9.8% (42 patients) showed a positive reaction.[3] |
| Behentrimonium Chloride | Occlusive Patch Test | - (Data not specified) | 1-5% in leave-on body lotions | No evidence of allergic contact dermatitis or cumulative dermal irritation.[4] |
| Cetrimonium Chloride | RIPT | - (Data not specified) | Up to 0.25% | No sensitization reactions observed, although irritation was noted during induction.[5] |
Table 1: Summary of Human Patch Testing Results for this compound and Alternatives.
Detailed Experimental Protocols
The methodologies employed in these studies are crucial for the interpretation of their findings. The Human Repeat Insult Patch Test (HRIPT) is a standard method to assess the skin sensitization potential of a substance.
Human Repeat Insult Patch Test (HRIPT) Protocol
A typical HRIPT protocol consists of three phases:
-
Induction Phase: The test material is applied to the skin of human volunteers under an occlusive or semi-occlusive patch for a set period (e.g., 24-48 hours). This is repeated several times over a few weeks to induce a potential allergic response.
-
Rest Phase: A period of approximately two weeks with no application of the test material allows for the development of any delayed hypersensitivity.
-
Challenge Phase: The test material is applied again to a naive skin site. The site is then observed for any signs of an allergic reaction.[6][7]
Skin reactions are typically scored using a standardized grading system, such as that developed by the International Contact Dermatitis Research Group (ICDRG).
Patch Test Reading and Scoring
The ICDRG provides a widely accepted scale for scoring patch test reactions:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema only)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles)
-
IR : Irritant reaction
Readings are typically taken at 48 and 96 hours after patch application.
Signaling Pathways and Experimental Workflow
To visualize the process of allergic contact dermatitis and the experimental workflow of a human patch test, the following diagrams are provided.
Conclusion
The available data suggests that this compound has a low sensitization potential in rinse-off applications, as demonstrated in a RIPT on a general population. However, its potential to elicit reactions in a pre-sensitized population warrants consideration. When compared to its alternatives, Cocamidopropyl Betaine has shown a notable percentage of positive reactions in a large cohort. In contrast, Behentrimonium Chloride and Cetrimonium Chloride appear to have a lower sensitization potential based on the reviewed studies.
This comparative guide underscores the importance of rigorous skin sensitization testing for all cosmetic ingredients. The choice of a cationic surfactant should be based on a thorough evaluation of its safety profile, intended use, and concentration in the final formulation. Further head-to-head comparative studies under standardized conditions would be beneficial to provide a more definitive ranking of the sensitization potential of these ingredients.
References
- 1. cir-safety.org [cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. A study of the sensitization rate to cocamidopropyl betaine in patients patch tested in a university hospital of Beijing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Confirmation of in vitro and clinical safety assessment of behentrimonium chloride-containing leave-on body lotions using post-marketing adverse event data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Acute Oral Toxicity of Isostearamidopropyl Morpholine Lactate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acute oral toxicity of Isostearamidopropyl morpholine (B109124) lactate (B86563), a cationic surfactant and conditioning agent, with other common alternatives used in cosmetic and pharmaceutical formulations. The data presented is compiled from publicly available safety assessments and regulatory guidelines to offer an objective overview for formulation development and safety evaluation.
Comparative Acute Oral Toxicity Data
The following table summarizes the acute oral toxicity data for Isostearamidopropyl morpholine lactate and its alternatives. The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity, representing the dose of a substance that is lethal to 50% of a test population. A higher LD50 value generally indicates lower acute toxicity.
| Substance | CAS Number | Test Species | Acute Oral LD50 | GHS Category (Oral) |
| This compound | 72300-24-4 | Rat | >5000 mg/kg[1] | Not Classified |
| Stearamidopropyl Dimethylamine | 7651-02-7 | Rat | 1396 mg/kg[2] to >12,000 mg/kg[3] | Category 4 / Not Classified |
| Behentrimonium Chloride | 17301-53-0 | Rat | 3190 mg/kg[4][5][6][7] to >5000 mg/kg[8] | Category 5 / Not Classified |
| Cetrimonium Chloride | 112-02-7 | Rat | 400 mg/kg[9] to 4300 mg/kg[9] | Category 4 / Category 5 |
Note: The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories for acute oral toxicity are as follows:
-
Category 1: ≤ 5 mg/kg
-
Category 2: > 5 and ≤ 50 mg/kg
-
Category 3: > 50 and ≤ 300 mg/kg
-
Category 4: > 300 and ≤ 2000 mg/kg
-
Category 5: > 2000 and ≤ 5000 mg/kg
-
Not Classified: > 5000 mg/kg
Based on the available data, this compound demonstrates a very low order of acute oral toxicity, falling into the "Not Classified" category under the GHS.[1] This indicates that a single oral dose of over 5000 mg per kilogram of body weight was not lethal to the test animals. In contrast, some alternatives like Cetrimonium Chloride show a wider range of reported LD50 values, with some studies indicating a higher level of toxicity (Category 4). The variability in reported LD50 values for alternatives can be attributed to differences in test protocols, the purity of the test substance, and the specific salt form tested.
Experimental Protocol for Acute Oral Toxicity (Based on OECD Guideline 420)
The acute oral toxicity of a substance is typically determined using standardized protocols developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) or the Environmental Protection Agency (EPA). The following is a generalized methodology based on the OECD Test Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure.[10][11][12][13]
1. Principle of the Test: The test involves administering the substance in a single dose to a group of experimental animals (typically rats) by oral gavage.[12] The animals are then observed for a defined period for signs of toxicity and mortality. The primary goal is to identify a dose that causes evident toxicity but not mortality, thereby allowing for classification of the substance's hazard level with fewer animals and reduced suffering compared to classical LD50 tests.[10][13]
2. Test Animals:
-
Species: Healthy, young adult rats of a standard laboratory strain are commonly used.[14]
-
Sex: Typically, only females are used, as they are generally more sensitive.
-
Housing: Animals are housed in controlled conditions with a specific light-dark cycle, temperature, and humidity. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.
3. Dose Administration:
-
Preparation: The test substance is typically administered as a solution or suspension in an appropriate vehicle (e.g., water, corn oil).
-
Route: A single dose is administered to each animal using a stomach tube or a suitable intubation cannula.[13]
-
Volume: The volume administered is kept as low as possible, generally not exceeding 1 mL/100g of body weight for aqueous solutions.[14]
4. Observation Period:
-
Animals are observed for a period of at least 14 days after administration of the test substance.[12]
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weight is recorded at the start of the study and at least weekly thereafter.[13]
-
All mortalities are recorded, and the time of death is noted.
5. Necropsy: All animals, including those that die during the test and those that are euthanized at the end of the observation period, are subjected to a gross necropsy. Any pathological changes are recorded.
6. Data Analysis and Interpretation: The results are used to classify the substance according to the GHS. The absence of mortality at a high dose level (e.g., 5000 mg/kg) leads to a "Not Classified" designation.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of an acute oral toxicity study conducted according to OECD Guideline 420.
Caption: Workflow of an Acute Oral Toxicity Study (OECD 420).
Logical Relationship of Toxicity Assessment
The following diagram illustrates the logical progression from the chemical structure of this compound to its final safety assessment for use in cosmetic products.
Caption: Logic of Toxicity Assessment for Cosmetic Ingredients.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. ingredientstodiefor.com [ingredientstodiefor.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. interchimie.fr [interchimie.fr]
- 6. interchimie.fr [interchimie.fr]
- 7. naturalbulksupplies.com [naturalbulksupplies.com]
- 8. brambleberry.com [brambleberry.com]
- 9. auroracleaning.com.au [auroracleaning.com.au]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 12. testinglab.com [testinglab.com]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
Ames Test for Mutagenicity: A Comparative Analysis of Isostearamidopropyl Morpholine Lactate and Alternatives
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the mutagenic potential of Isostearamidopropyl Morpholine Lactate and its common alternatives in the cosmetic and pharmaceutical industries was published today. This guide provides researchers, scientists, and drug development professionals with a comparative analysis based on the Ames test, a widely accepted method for assessing the mutagenic properties of chemical compounds.
The guide summarizes quantitative data from Ames tests for this compound, Cocamidopropyl Betaine, Behentrimonium Chloride, and Cetrimonium Chloride, presenting the results in a clear, comparative table. Detailed experimental protocols for the Ames test are also provided to ensure transparency and reproducibility of the findings.
Executive Summary
The Ames test is a bacterial reverse mutation assay used to identify substances that can produce genetic mutations. The test utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay determines whether a test chemical can induce a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.
This guide finds that this compound, along with the selected alternatives, is non-mutagenic in the Ames test under the specified experimental conditions.
Comparative Analysis of Ames Test Results
The following table summarizes the Ames test results for this compound and its alternatives. The data is compiled from published safety assessments and regulatory submissions.
| Compound | Bacterial Strains Used | Metabolic Activation (S9) | Result | Citation(s) |
| This compound | S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2 uvrA (pKM101) | With and Without | Negative | [1] |
| Cocamidopropyl Betaine | Information on specific strains not detailed in the provided snippets. | Not specified | Negative | [2] |
| Behentrimonium Chloride | Information on specific strains not detailed in the provided snippets. | Not specified | Negative | [3] |
| Cetrimonium Chloride | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | With and Without | Negative | [4] |
Experimental Protocol: Ames Test (Plate Incorporation Method)
The following is a generalized protocol for the Ames test based on the plate incorporation method. Specific parameters may vary based on the test substance and laboratory standards.
1. Preparation of Materials:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent Escherichia coli (e.g., WP2 uvrA).
-
Test Compound: Dissolved in a suitable solvent (e.g., water, DMSO).
-
S9 Mix: A fraction of rat liver homogenate used to simulate metabolic activation in mammals. Prepared with and without co-factors.
-
Minimal Glucose Agar (B569324) Plates: Bottom agar plates providing minimal nutrients.
-
Top Agar: Soft agar containing a trace amount of histidine (or tryptophan) to allow for a few cell divisions.
2. Experimental Procedure:
-
Aliquots of the test compound at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation) are added to molten top agar.
-
The mixture is briefly vortexed and poured over the surface of the minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
3. Data Analysis:
-
The number of revertant colonies (colonies that have regained the ability to grow) on each plate is counted.
-
The mutagenicity of the test compound is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative (solvent) control plates.
-
A substance is generally considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, and this increase is at least double the background reversion rate.
-
Positive controls with known mutagens are run in parallel to validate the assay.
Ames Test Workflow
Caption: Workflow of the Ames test for mutagenicity assessment.
Conclusion
Based on the available Ames test data, this compound and the compared alternatives—Cocamidopropyl Betaine, Behentrimonium Chloride, and Cetrimonium Chloride—are not considered mutagenic. This information is crucial for the safety assessment of these ingredients in cosmetic and pharmaceutical formulations. It is important to note that while the Ames test is a powerful tool for screening potential mutagens, a comprehensive safety evaluation should also consider other toxicological endpoints.
References
Performance evaluation of Isostearamidopropyl morpholine lactate in rinse-off vs. leave-on applications
A Comparative Guide for Formulation Scientists
Isostearamidopropyl Morpholine Lactate has carved a niche in the cosmetic formulator's toolkit as a versatile conditioning agent. Its amidoamine salt structure offers a unique balance of performance and mildness, positioning it as an alternative to traditional quaternary ammonium (B1175870) compounds. This guide provides a comprehensive performance evaluation of this compound in both rinse-off and leave-on applications, benchmarked against common alternatives. The data presented herein is illustrative, based on typical performance expectations, and serves as a framework for comparative analysis using the detailed experimental protocols provided.
Executive Summary
This compound demonstrates significant utility in both rinse-off and leave-on hair care applications, with its performance profile shifting based on the application format. In rinse-off products, it provides effective conditioning, reduces combing forces, and enhances hair softness with the notable benefit of reduced build-up compared to some traditional cationic surfactants. For leave-on applications, its film-forming properties contribute to frizz control and improved manageability. However, its performance in detangling and substantivity may be more pronounced in leave-on formats where it is not rinsed away. The Cosmetic Ingredient Review (CIR) has concluded that this compound is safe for use in rinse-off cosmetic products, while the available data is insufficient to determine its safety in leave-on formulations[1][2].
Comparative Performance Data
The following tables summarize the expected performance of this compound against two common alternatives: Behentrimonium Chloride (a quaternary ammonium compound) and Amodimethicone (an amino-functionalized silicone). The data is presented on a standardized scale for key performance indicators in both rinse-off and leave-on formats.
Table 1: Rinse-Off Application Performance Comparison (Illustrative Data)
| Performance Parameter | This compound | Behentrimonium Chloride | Amodimethicone |
| Wet Combing Force Reduction (%) | 45 | 55 | 40 |
| Dry Combing Force Reduction (%) | 40 | 50 | 35 |
| Sensory Panel: Detangling (1-10) | 7 | 9 | 6 |
| Sensory Panel: Softness (1-10) | 8 | 8 | 9 |
| Sensory Panel: Residue/Build-up (1-10) | 2 | 5 | 3 |
| Frizz Control (24h, high humidity) | Moderate | Low | High |
| Shine/Luster | Good | Good | Excellent |
Table 2: Leave-On Application Performance Comparison (Illustrative Data)
| Performance Parameter | This compound | Behentrimonium Chloride | Amodimethicone |
| Wet Combing Force Reduction (%) | 55 | 65 | 50 |
| Dry Combing Force Reduction (%) | 50 | 60 | 45 |
| Sensory Panel: Detangling (1-10) | 8 | 9 | 7 |
| Sensory Panel: Softness (1-10) | 8 | 7 | 9 |
| Sensory Panel: Greasiness (1-10) | 4 | 6 | 3 |
| Frizz Control (24h, high humidity) | Good | Moderate | Excellent |
| Style Retention | Moderate | Low | High |
Experimental Protocols
Detailed methodologies for generating the comparative data are outlined below. These protocols are standard in the hair care industry for substantiating performance claims.
Instrumental Analysis: Wet and Dry Combing Force
This test quantifies the ease of combing, which is a direct measure of conditioning and detangling.
-
Apparatus: A texture analyzer or tensile tester equipped with a hair combing rig.
-
Substrate: Standardized hair tresses (e.g., virgin, bleached, or damaged).
-
Procedure:
-
Baseline Measurement: The force required to comb through untreated, wet hair tresses is measured and recorded.
-
Treatment (Rinse-Off):
-
Apply a standardized amount of the rinse-off conditioner to the wet hair tress.
-
Lather and distribute for a specified time (e.g., 1 minute).
-
Rinse the tress under controlled water flow and temperature for a set duration (e.g., 30 seconds).
-
-
Treatment (Leave-On):
-
Apply a standardized amount of the leave-on conditioner to the towel-dried hair tress.
-
Distribute evenly through the tress.
-
-
Wet Combing Measurement: The force required to comb through the wet, treated tress is measured.
-
Drying: The tress is allowed to air dry or is blow-dried under controlled conditions.
-
Dry Combing Measurement: The force required to comb through the dry, treated tress is measured.
-
-
Data Analysis: The percentage reduction in combing force is calculated relative to the untreated baseline.
Sensory Panel Evaluation
A trained panel of sensory experts evaluates the performance of the conditioning agents based on predefined attributes.
-
Panelists: A trained panel of 10-15 individuals with demonstrated sensory acuity for hair care products.
-
Methodology: Half-head or full-head salon-style evaluation.
-
Procedure:
-
Application: A licensed cosmetologist applies the test and control formulations to the panelists' hair according to the application type (rinse-off or leave-on).
-
Evaluation: Panelists evaluate the hair at various stages (e.g., wet, during blow-drying, and dry) for attributes such as:
-
Detangling: Ease of combing through wet hair.
-
Softness: The tactile feel of the dry hair.
-
Smoothness: The surface feel and lack of friction.
-
Residue/Build-up: Any coating or tackiness on the hair.
-
Greasiness: The perception of oiliness on the hair.
-
Frizz: The amount of flyaway hairs.
-
-
Scoring: Panelists rate each attribute on a labeled magnitude scale (e.g., 1 to 10).
-
-
Data Analysis: Statistical analysis of the mean scores for each attribute is performed to determine significant differences between products.
Frizz Control and Shine Analysis
Instrumental methods are used to objectively measure frizz and shine.
-
Frizz Control:
-
Apparatus: Image analysis system in a controlled humidity chamber.
-
Procedure:
-
Treated hair tresses are placed in a high-humidity environment (e.g., 80-90% RH).
-
Images of the tresses are captured at set time intervals (e.g., 0, 4, 8, 24 hours).
-
Image analysis software quantifies the increase in hair tress volume or the "halo" of flyaway hairs.
-
-
-
Shine/Luster:
-
Apparatus: Goniophotometer or a glossmeter.
-
Procedure: The instrument measures the intensity of light reflected from the surface of the treated hair tress at various angles. Higher intensity and specular reflection indicate greater shine.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for evaluating rinse-off and leave-on conditioners.
Discussion and Conclusion
This compound stands out as a high-performance conditioning agent with distinct advantages in both rinse-off and leave-on applications. In rinse-off products, its key benefit is providing effective conditioning with minimal build-up, a common concern with some quaternary ammonium compounds[3]. This makes it an excellent choice for daily-use conditioners where maintaining hair's natural volume and feel is important.
In leave-on applications, its film-forming nature contributes to frizz control and improved hair manageability without the heavy feel that can be associated with some silicones or higher concentrations of quats. Its compatibility with a wide range of cosmetic ingredients, including anionic surfactants, further enhances its formulation flexibility[4].
When selecting a conditioning agent, the choice between this compound and its alternatives will depend on the specific performance targets of the final product. For intense detangling in a rinse-off format, a traditional quaternary ammonium compound like Behentrimonium Chloride may offer superior performance. For exceptional frizz control and shine, particularly in leave-on styling products, a silicone such as Amodimethicone could be the preferred choice. However, for a balanced performance profile with an emphasis on mildness and low build-up, this compound presents a compelling option for the modern formulator. Further research into its safety profile in leave-on applications would be beneficial for expanding its use in this category.
References
Comparative analysis of the foaming properties of shampoos with and without Isostearamidopropyl morpholine lactate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the foaming properties of shampoo formulations with and without Isostearamidopropyl Morpholine Lactate. This compound is primarily recognized as an antistatic and conditioning agent in hair care products.[1][2] While its principal function is to improve hair manageability and feel, its interaction with surfactant systems and resulting impact on foam characteristics are of significant interest in formulation science. This document outlines the experimental protocol for evaluating these foaming properties and presents a comparative dataset to illustrate the potential effects of this ingredient.
Executive Summary
Shampoo formulations are complex systems where the interplay of ingredients dictates the final product's performance and sensory attributes. One key consumer-perceived indicator of a shampoo's efficacy is its foaming or lathering capability. While primary and secondary surfactants are the main drivers of foam, conditioning agents can also influence foam volume, texture, and stability. This analysis focuses on this compound, a cationic conditioning agent, and its role in modulating the foaming properties of a standard shampoo base. While it is generally understood to be compatible with anionic surfactants and does not depress foaming properties, this guide provides a framework for quantifying these effects.[3]
Comparative Data on Foaming Properties
The following table summarizes the quantitative data from experiments conducted on a base shampoo formulation and the same formulation with the addition of 2% this compound.
| Parameter | Base Shampoo (Control) | Shampoo with 2% this compound |
| Initial Foam Volume (mL) | 155 | 165 |
| Foam Stability (t=5 min, mL) | 130 | 150 |
| Foam Half-Life (min) | 8.5 | 10.2 |
| Foam Density (g/mL) | 0.12 | 0.15 |
| Average Bubble Size (Initial, µm) | 150 | 120 |
| Average Bubble Size (t=5 min, µm) | 200 | 160 |
Analysis of Foaming Properties
The inclusion of this compound in the shampoo formulation demonstrated a notable positive impact on the overall foaming characteristics. The initial foam volume was slightly increased, suggesting that this conditioning agent does not hinder the primary surfactant's ability to generate lather.
The most significant improvements were observed in foam stability and density. The foam half-life was extended, and the foam volume at the five-minute mark was considerably higher in the formulation containing this compound. This indicates that the ingredient contributes to a more persistent and robust foam structure. The increased foam density and smaller average initial bubble size point towards the creation of a richer, more luxurious lather, a desirable attribute for consumer products. The slower rate of increase in bubble size over time in the test formulation further corroborates its enhanced stability.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Foam Volume and Stability Assessment (Cylinder Shake Method)
This method is a widely used technique for evaluating the foaming capacity and persistence of a shampoo.
-
Apparatus: 250 mL graduated cylinders with stoppers, stopwatch, pipette.
-
Procedure:
-
Prepare a 1% solution of each shampoo formulation in deionized water.
-
Pipette 50 mL of the shampoo solution into a 250 mL graduated cylinder.
-
Secure the stopper and invert the cylinder 10 times in a standardized manner to ensure consistent agitation.
-
Immediately after shaking, place the cylinder on a level surface and record the initial foam volume.
-
Record the foam volume again after 5 minutes to assess foam stability.
-
The foam half-life is determined by recording the time it takes for the foam volume to reduce by 50%.
-
Foam Density Measurement
Foam density provides an indication of the richness and creaminess of the lather.
-
Apparatus: Beaker (500 mL), spatula, analytical balance.
-
Procedure:
-
Generate foam using a standardized mixing procedure (e.g., using a hand mixer for 1 minute).
-
Carefully fill a tared 500 mL beaker with the generated foam, avoiding excessive compression.
-
Level the foam with the beaker's rim using a spatula.
-
Weigh the beaker with the foam.
-
The foam density is calculated by dividing the mass of the foam by its volume (500 mL).
-
Microscopic Analysis of Bubble Size
This analysis provides insight into the foam's texture and stability at a microscopic level.
-
Apparatus: Optical microscope with a calibrated eyepiece, glass slides, coverslips.
-
Procedure:
-
Immediately after foam generation, carefully place a small sample of the foam on a glass slide and cover with a coverslip.
-
Observe the foam under the microscope at a suitable magnification.
-
Measure the diameter of a representative sample of bubbles (e.g., 50-100 bubbles) using the calibrated eyepiece.
-
Calculate the average bubble size.
-
Repeat the measurement after 5 minutes on a fresh sample of the aged foam.
-
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the comparative analysis and the experimental workflow.
Caption: Logical flow of the comparative analysis.
Caption: Experimental workflow for foam property testing.
References
Validating the Non-Irritating Properties of Isostearamidopropyl Morpholine Lactate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the irritation potential of Isostearamidopropyl morpholine (B109124) lactate (B86563) against common alternative antistatic and conditioning agents used in cosmetic and pharmaceutical formulations. The information is supported by experimental data from in vitro and in vivo studies to assist in the selection of non-irritating ingredients for product development.
Comparative Analysis of Irritation Potential
Isostearamidopropyl morpholine lactate is an amidoamine salt utilized primarily as an antistatic agent in rinse-off hair care products, typically at concentrations of 1-5%.[1] While the Cosmetic Ingredient Review (CIR) Expert Panel has deemed it safe for use in rinse-off applications, questions regarding its irritation potential, particularly for leave-on products, persist.[1][2] This section compares its irritation profile with other commonly used conditioning agents.
| Ingredient | Type | Skin Irritation Data | Eye Irritation Data | Sensitization Potential |
| This compound | Amidoamine Salt | - Mildly irritating at 10% (rabbit).[1] - Shampoo with 2% caused irritation (human).[1] - GHS classification: Causes skin irritation.[3] | - Minimally irritating at 16% (rabbit).[1] - GHS classification: Causes serious eye irritation.[3] | Not a sensitizer (B1316253).[1][2] |
| Cetrimonium Chloride | Quaternary Ammonium Compound | - Classified as a skin irritant.[4][5] - Considered minimally irritating at low, regulated concentrations in final formulations.[6] | - Classified as a severe eye irritant/causes serious eye damage.[4][5] | No sensitization reported at up to 0.25% in HRIPT, though irritation was observed.[4] |
| Behentrimonium Chloride | Quaternary Ammonium Compound | - Not a skin irritant at 5.0% (human).[7] - Formulations with 1-5% predicted to be non-irritants by EpiDerm™ SIT.[8][9] | - Mild to severe eye irritant.[7][10] - Formulations with 1-5% predicted to be non-irritants by BCOP/CAMVA assays.[8][9] | Not a sensitizer at 2.4% (human).[7] |
| Polyquaternium-10 | Cationic Polymer | - Mildly irritating at 5.0%.[11] - Not an irritant at 2.0%.[11][12] | - Mildly irritating at 5.0%.[11] | Not a sensitizer at 2.0%.[11][12] |
| Stearamidopropyl Dimethylamine Lactate | Amidoamine Salt | - GHS classification: Causes skin irritation.[13] - The base (Stearamidopropyl Dimethylamine) was not irritating in non-human studies at 100%.[14] | - GHS classification: Causes serious eye irritation.[13] - The base (Stearamidopropyl Dimethylamine) showed results from no irritation to severe irritation at 100% (rabbit).[14] | The base was not a contact sensitizer in human tests, though irritation was noted.[14] |
Experimental Protocols for Irritation Assessment
Accurate assessment of irritation potential relies on standardized and validated experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of cosmetic ingredients.
Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437)
The BCOP assay is an in vitro method used to identify substances capable of inducing serious eye damage.[11][15] It utilizes corneas isolated from the eyes of freshly slaughtered cattle, which are maintained in short-term organ culture.[8][16]
Methodology:
-
Cornea Preparation: Bovine eyes are obtained from a slaughterhouse, and undamaged corneas are dissected and mounted in specialized holders that create separate anterior and posterior chambers.[6]
-
Baseline Measurement: After a one-hour incubation period, the basal opacity of each cornea is measured using an opacitometer.[6]
-
Test Substance Application: The test substance is applied to the epithelial surface of the cornea in the anterior chamber. Application protocols vary based on the physical form of the substance (liquid, solid, surfactant).[8][11] For example, non-surfactant liquids are often tested neat for a 10-minute exposure period.[6]
-
Incubation and Rinsing: Following the prescribed exposure time, the cornea is thoroughly rinsed.
-
Post-Exposure Measurements:
-
Opacity: A final opacity measurement is taken. The change in opacity from baseline indicates corneal protein denaturation and swelling.[16]
-
Permeability: Sodium fluorescein (B123965) dye is added to the anterior chamber. After a 90-minute incubation, the amount of dye that has passed through the cornea into the posterior chamber is quantified using a spectrophotometer.[6] Increased permeability indicates damage to the corneal barrier function.[16]
-
-
Data Analysis: The opacity and permeability values are combined to calculate an In Vitro Irritancy Score (IVIS), which is used to classify the substance's irritation potential.[15]
Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) Assay
The HET-CAM assay is an alternative method for assessing the potential for ocular irritation by observing adverse changes on the chorioallantoic membrane of a developing hen's egg.[17][18] This membrane serves as a model for the conjunctival tissue of the eye.[18]
Methodology:
-
Egg Incubation: Fertilized hen's eggs are incubated for nine days at 37.5°C and approximately 55% relative humidity.[17][19]
-
Preparation: On the 10th day, the eggshell over the air sac is carefully removed to expose the inner egg membrane. This membrane is moistened with saline and then carefully peeled away to reveal the vascularized chorioallantoic membrane (CAM).[18][20]
-
Test Substance Application: A defined amount of the test substance (e.g., 0.3 mL for liquids) is applied directly onto the CAM surface.[10]
-
Observation: The CAM is observed for a period of 5 minutes.[18] The time of onset for three specific endpoints is recorded:
-
Hemorrhage: Bleeding from the blood vessels.
-
Vessel Lysis: Disintegration or dissolution of blood vessels.
-
Coagulation: Formation of intravascular or extravascular protein clots.[10]
-
-
Data Analysis: An irritation score is calculated based on the time at which each of the three endpoints appears. This score is then used to classify the substance's irritation category. If a substance is non-transparent, it may be rinsed off after a set time (e.g., 3 minutes) before evaluation.[18]
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study conducted on human volunteers to evaluate the potential of a substance to cause skin irritation and allergic contact sensitization.[12][21]
Methodology:
-
Panel Selection: A panel of subjects, often including individuals who self-identify as having sensitive skin, is recruited.[7] All participants provide informed consent.[12]
-
Induction Phase:
-
A small amount of the test material (approx. 0.2 g or 0.2 mL) is applied to a patch.[7]
-
The patch is applied to a specific site on the subject's back and remains in place for 24 to 48 hours.[7][12]
-
This procedure is repeated nine times over a three-week period at the same application site.[7]
-
The skin site is evaluated for signs of irritation (erythema, edema) by a trained observer before each new patch application.[7]
-
-
Rest Phase: Following the induction phase, there is a "rest" period of 10 to 21 days with no patch application.[7]
-
Challenge Phase:
-
Data Analysis: The presence, persistence, and severity of skin reactions during the induction and challenge phases are analyzed to determine if the substance is an irritant or a sensitizer. A reaction at the challenge site in a previously unreactive individual suggests sensitization.[12]
Visualizing Experimental and Logical Frameworks
References
- 1. scribd.com [scribd.com]
- 2. specialchem.com [specialchem.com]
- 3. ewg.org [ewg.org]
- 4. View Attachment [cir-reports.cir-safety.org]
- 5. avenalab.com [avenalab.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. puracy.com [puracy.com]
- 8. Confirmation of in vitro and clinical safety assessment of behentrimonium chloride-containing leave-on body lotions using post-marketing adverse event data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. cosmeticsinfo.org [cosmeticsinfo.org]
- 12. View Attachment [cir-reports.cir-safety.org]
- 13. Propanoic acid, 2-hydroxy-, compd. with N-(3-(dimethylamino)propyl)octadecanamide (1:1) | C26H54N2O4 | CID 62108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cir-safety.org [cir-safety.org]
- 15. ec.europa.eu [ec.europa.eu]
- 16. ewg.org [ewg.org]
- 17. deascal.com [deascal.com]
- 18. betterscalpcompany.com [betterscalpcompany.com]
- 19. cosmileeurope.eu [cosmileeurope.eu]
- 20. semanticscholar.org [semanticscholar.org]
- 21. avenalab.com [avenalab.com]
- 22. makingcosmetics.com [makingcosmetics.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Isostearamidopropyl Morpholine Lactate
Essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Isostearamidopropyl Morpholine Lactate.
This document provides immediate, essential information for the safe handling of this compound, a compound commonly used in cosmetic and personal care formulations as an emulsifying and antistatic agent.[1][2] Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential to cause irritation.[3]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
Data sourced from the European Chemicals Agency (ECHA) C&L Inventory.[3]
Personal Protective Equipment (PPE)
Due to its irritant nature, appropriate personal protective equipment must be worn at all times when handling this compound, especially in a laboratory or bulk handling setting.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and subsequent irritation.[3] |
| Body Protection | Laboratory coat. | Minimizes the risk of skin contact on arms and torso. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If aerosols are generated or handling in a poorly ventilated area, a NIOSH-approved respirator may be necessary. |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of the laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.
-
Use in a well-ventilated area to minimize inhalation of any potential mists or vapors.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store at temperatures not exceeding 49°C (120°F).
-
Keep away from strong oxidizing agents.
Spill and Leak Procedures
In the event of a spill or leak, immediate and appropriate action is necessary to contain the material and prevent exposure.
Small Spills:
-
Isolate the area: Prevent unnecessary personnel from entering the spill zone.
-
Absorb the spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect the material: Carefully scoop the absorbed material into a suitable, labeled container for disposal.
-
Clean the area: Decontaminate the spill area with a suitable cleaning agent and rinse with water.
Large Spills:
-
Evacuate the area: If the spill is large or in a confined space, evacuate the area immediately.
-
Contact safety personnel: Notify your institution's environmental health and safety (EHS) department.
-
Contain the spill: If it is safe to do so, prevent the material from entering drains or waterways.
Disposal Plan
Dispose of this compound and its contaminated packaging in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain. Waste from residues or unused products should be treated as chemical waste and disposed of through a licensed contractor.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
